Technical Documentation Center

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
  • CAS: 31697-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: Elucidating its Core Basic Properties

Section 1: Chemical Identity and Physicochemical Properties (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative. As a dihydrochloride salt, both the alpha-amino group...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Physicochemical Properties

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative. As a dihydrochloride salt, both the alpha-amino group and the tertiary dimethylamino group are protonated, enhancing its water solubility and stability.

Table 1: Physicochemical Properties of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

PropertyValueSource/Rationale
Molecular Formula C₅H₁₄Cl₂N₂O₂Supplier Data
Molecular Weight 205.08 g/mol Calculated from formula
CAS Number 34064-27-2Supplier Data
Appearance White to off-white solidSupplier Data
Predicted pKa Values Carboxylic Acid (pKa₁): ~2-3 α-Amino (pKa₂): ~9-10 Dimethylamino (pKa₃): ~10-11Inferred from similar amino acids. The dihydrochloride form suggests both amino groups are protonated at neutral pH.
Solubility Soluble in water. Limited solubility in non-polar organic solvents.Inferred from the polar, ionic nature of the dihydrochloride salt.
Stability Stable under standard laboratory conditions. Hygroscopic.Inferred from general chemical stability of amino acid hydrochlorides. Should be stored in a dry, inert atmosphere.

Causality Behind Properties: The presence of two hydrochloride moieties significantly influences the compound's properties. It increases the polarity and ionic character, leading to higher water solubility compared to its free base form. The hygroscopic nature is also a common characteristic of hydrochloride salts. The predicted pKa values are critical for understanding its behavior in solution. At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), while both the alpha-amino and dimethylamino groups will be protonated (ammonium), resulting in a net positive charge. This charge state is a key determinant of its potential biological interactions and membrane permeability.

Section 2: Synthesis and Structural Elucidation

Conceptual Synthetic Workflow:

A likely approach would involve the stereoselective synthesis starting from a chiral precursor, such as (S)-serine or a derivative thereof.

G A (S)-Serine derivative (Protected amine and acid) B Activation of hydroxyl group (e.g., mesylation, tosylation) A->B Step 1 C Nucleophilic substitution with dimethylamine B->C Step 2 D Deprotection of amine and carboxylic acid C->D Step 3 E Formation of dihydrochloride salt (treatment with excess HCl) D->E Step 4 G cluster_0 Potential Biological Interactions A (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride B Amino Acid Transporters A->B Uptake C Glutamate Receptors (NMDA, AMPA, Kainate) A->C Binding/Modulation D Metabolic Enzymes A->D Metabolism E Cellular Signaling Pathways B->E C->E D->E

Caption: Potential biological interaction points for (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride.

Potential Research Applications:

  • Neuroscience Research: As a structural analog of neurotransmitters, this compound could be investigated as a potential modulator of excitatory or inhibitory neurotransmission. Its effects on glutamate receptors would be a primary area of investigation.

  • Drug Development: The unique diamino acid structure could serve as a scaffold for the synthesis of novel pharmaceutical agents. The dimethylamino group can influence basicity, lipophilicity, and metabolic stability.

  • Biochemical Probes: It could be used to probe the substrate specificity of amino acid transporters and enzymes involved in amino acid metabolism.

Section 4: Experimental Protocols - A Call for Future Research

The absence of published data necessitates the development and validation of experimental protocols. The following are proposed starting points for researchers.

Protocol 1: Determination of pKa Values by Potentiometric Titration

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride and dissolve in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Slowly add the titrant to the analyte solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve. Three equivalence points are expected, corresponding to the deprotonation of the carboxylic acid, the α-amino group, and the dimethylamino group.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: A reversed-phase HPLC method would be suitable for separating the polar analyte from non-polar impurities. Due to the lack of a strong chromophore, derivatization or the use of a universal detector (e.g., ELSD or CAD) would be necessary.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection:

    • Pre-column Derivatization: React the amino groups with a labeling agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce a fluorescent or UV-active moiety.

    • Direct Detection: Employ an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Method Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.

Section 5: Conclusion and Future Directions

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a compound with interesting structural features that suggest potential for further scientific investigation. However, the current lack of fundamental data on its basic properties, synthesis, and biological activity is a significant barrier to its application. This guide has aimed to provide a foundational understanding based on available information and chemical principles, but it primarily serves as a call for the scientific community to conduct the necessary research to fully characterize this molecule. Future studies should focus on experimental determination of its physicochemical properties, development of robust analytical methods, and exploration of its biological effects, particularly in the context of neuroscience and drug discovery.

References

Exploratory

A Comprehensive Framework for the Physicochemical Characterization of 3-(Dimethylamino)alanine Dihydrochloride

An In-depth Technical Guide: Abstract 3-(Dimethylamino)alanine is a non-canonical, polyfunctional amino acid with significant potential as a specialized building block in peptide synthesis and drug discovery. As a dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

3-(Dimethylamino)alanine is a non-canonical, polyfunctional amino acid with significant potential as a specialized building block in peptide synthesis and drug discovery. As a dihydrochloride salt, its properties are tailored for improved handling, stability, and aqueous solubility. However, a consolidated public repository of its physicochemical data is notably scarce. This technical guide addresses this critical information gap, not by presenting pre-existing data, but by establishing a comprehensive, first-principles framework for its complete characterization. Acting as a roadmap for researchers, this document details the requisite experimental protocols, explains the causality behind methodological choices, and provides the theoretical foundation necessary for a thorough evaluation. We present step-by-step, self-validating methodologies for confirming identity and purity, determining fundamental physical properties, profiling solubility, mapping dissociation constants, and assessing chemical stability under stress and long-term conditions. This guide is designed to empower researchers, scientists, and drug development professionals to generate the robust and reliable data essential for advancing their research and development objectives.

Introduction and Molecular Profile

3-(Dimethylamino)alanine dihydrochloride is a synthetic amino acid derivative. Unlike the 20 proteinogenic amino acids, it features a tertiary amine (the dimethylamino group) at the β-carbon (position 3), in addition to the primary α-amino group. This dual-amine structure, combined with the carboxylic acid, makes it a versatile trifunctional molecule. The dihydrochloride salt form ensures that both nitrogen centers are protonated, which typically confers greater crystallinity, higher aqueous solubility, and improved solid-state stability compared to the free base.

A thorough understanding of its physicochemical characteristics is a non-negotiable prerequisite for its effective use in any application, from synthetic route optimization to formulation development and regulatory submission.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and the calculation of its fundamental properties.

  • IUPAC Name: 2-amino-3-(dimethylamino)propanoic acid dihydrochloride

  • Molecular Formula: C₅H₁₄Cl₂N₂O₂

  • Molecular Weight: 205.08 g/mol

PropertyValueSource
IUPAC Name 2-amino-3-(dimethylamino)propanoic acid dihydrochlorideChemical Nomenclature
Synonyms β-(Dimethylamino)-DL-alanine dihydrochloride-
Molecular Formula C₅H₁₄Cl₂N₂O₂Calculated
Molecular Weight 205.08 g/mol Calculated
CAS Number Not readily available in public databases-

Core Physicochemical Properties: A Methodological Approach

Given the absence of extensive published data, this section focuses on the authoritative experimental protocols required to determine the core physicochemical properties. The rationale behind each technique is explained to provide a deeper understanding beyond simple procedural steps.

Identity, Structure, and Purity Confirmation

Verifying the identity and purity of the material is the bedrock of all subsequent characterization. A multi-technique approach is essential for a complete and unambiguous assessment.

Rationale: The high polarity and lack of a strong UV chromophore in 3-(dimethylamino)alanine dihydrochloride make traditional reversed-phase HPLC with UV detection challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice for retaining and separating such polar analytes.[1] Paired with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), this method can accurately quantify the main peak and any non-volatile impurities.

Step-by-Step Methodology:

  • System Preparation: Use an HPLC or UHPLC system equipped with a HILIC column (e.g., amide or silica phase) and a universal detector (CAD or ELSD).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions (Typical Starting Point):

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient: 90% A to 50% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

hplc_workflow cluster_prep Preparation cluster_method Method Execution cluster_analysis Data Analysis prep_sample Dissolve Sample (~1 mg/mL) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (ACN/H2O/Buffer) set_conditions Set Gradient, Flow Rate, Temp & Detector prep_mobile->set_conditions select_column Select HILIC Column select_column->set_conditions set_conditions->inject integrate Integrate Chromatogram inject->integrate calculate Calculate Area % integrate->calculate validate Assess Peak Shape & Resolution calculate->validate caption HPLC Method Development Workflow

Caption: HPLC Method Development Workflow

Rationale: Spectroscopy provides irrefutable proof of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O). D₂O is chosen due to the high polarity of the salt.

    • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

    • Expected ¹H NMR Signals (in D₂O):

      • A singlet for the six protons of the N(CH₃)₂ group.

      • Two multiplets for the diastereotopic protons of the -CH₂- group adjacent to the dimethylamino group.

      • A multiplet for the α-proton (-CH(NH₂)-).

      • Note: Protons on the nitrogens and carboxylic acid will exchange with D₂O and will likely not be visible.

    • Expected ¹³C NMR Signals:

      • One signal for the two equivalent methyl carbons.

      • One signal for the β-carbon (-CH₂-).

      • One signal for the α-carbon (-CH-).

      • One signal for the carboxyl carbon (C=O).

  • Mass Spectrometry (MS):

    • Technique: Use Electrospray Ionization (ESI) in positive mode, as the molecule readily accepts protons.

    • Procedure: Infuse a dilute solution (~10 µg/mL in 50:50 acetonitrile/water) into the mass spectrometer.

    • Expected Ions: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z 133.10. High-resolution MS should be used to confirm the elemental composition to within 5 ppm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Technique: Use Attenuated Total Reflectance (ATR) for solid samples.

    • Procedure: Place a small amount of the dry powder on the ATR crystal and acquire the spectrum.

    • Key Expected Bands (cm⁻¹):

      • ~3400-2500 (broad): O-H stretch of the carboxylic acid and N-H stretches of the ammonium salts.

      • ~1730: C=O stretch of the carboxylic acid.

      • ~1600: N-H bending vibrations.

      • ~1200: C-N stretching vibrations.

Physical Properties

Rationale: The melting point is a fundamental physical property and a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance.

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent or moisture.

  • Loading: Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Rationale: Solubility data is critical for developing formulations, designing purification strategies, and understanding bioavailability. The shake-flask method is the gold-standard for determining equilibrium solubility.

  • Setup: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, dichloromethane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Allow the vials to stand, then centrifuge to pellet the excess solid.

  • Quantification: Carefully withdraw a known aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., the HILIC method from Protocol 2.1.1 or a mass spectrometry-based method).

  • Calculation: Express the solubility in units of mg/mL or mol/L.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25(Experimentally Determined)
PBS (pH 7.4)25(Experimentally Determined)
Methanol25(Experimentally Determined)
Ethanol25(Experimentally Determined)
Acetone25(Experimentally Determined)
Dissociation Constant (pKa) Determination

Rationale: 3-(Dimethylamino)alanine has three ionizable groups: the carboxylic acid, the α-amino group, and the β-dimethylamino group. The pKa values for these groups dictate the molecule's charge state at any given pH, which profoundly influences its solubility, binding interactions, and membrane permeability. Potentiometric titration is a direct and accurate method for their determination.

  • Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M).

  • Titration (Acidic Range): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.

  • Titration (Basic Range): Separately, titrate another aliquot of the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the curve). Specialized software can be used for precise calculation.

Caption: Predicted Ionization States vs. pH

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. This process is guided by principles outlined in regulatory documents such as those from the International Council for Harmonisation (ICH).[2][3]

Protocol 3.1: Forced Degradation (Stress Testing)

Rationale: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation products and degradation pathways. This information is vital for developing a "stability-indicating" analytical method—one that can separate and quantify the intact compound from all its potential degradants.

  • Prepare Stock Solutions: Create solutions of the compound (~1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solid sample at 80 °C for 48 hours.

    • Photostability: Expose a solid sample and a solution to ICH-specified light conditions.

  • Analysis: After exposure, neutralize the acid/base samples. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (developed from Protocol 2.1.1).

  • Evaluation: Assess the percentage of degradation. Use a photodiode array (PDA) detector to check for peak purity and identify any new peaks corresponding to degradation products. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the structure of these degradants.

forced_degradation cluster_stress Parallel Stress Conditions cluster_results Evaluation start Prepare Sample (Solid & Solution) acid Acid (HCl, Heat) start->acid base Base (NaOH, RT) start->base oxid Oxidation (H₂O₂, RT) start->oxid therm Thermal (Solid, Heat) start->therm photo Photolytic (ICH Light) start->photo analyze Analyze All Samples by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze quant Quantify Degradation analyze->quant identify Identify Degradants quant->identify validate Confirm Method is Stability-Indicating identify->validate caption Forced Degradation Study Workflow

Caption: Forced Degradation Study Workflow

Conclusion

While 3-(dimethylamino)alanine dihydrochloride is a molecule of significant synthetic interest, its fundamental physicochemical properties are not well-documented in public literature. This guide provides the necessary intellectual and procedural framework for any researcher to undertake a comprehensive characterization. By following these detailed, rationale-driven protocols, scientists can generate the high-quality, reliable data required for confident use of this compound in drug development and other advanced applications. The principles of structural verification, purity assessment, and the determination of physical, chemical, and stability properties outlined herein constitute a self-validating system for the robust evaluation of this and other novel chemical entities.

References

  • ResearchGate. (2020). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]

Sources

Foundational

An In-depth Technical Guide to (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative of significant interest in the field o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative of significant interest in the field of neuroscience and medicinal chemistry. Structurally analogous to endogenous amino acids, it holds potential as a tool for probing the function of amino acid transporters and receptors. Its similarity to known neuroactive compounds, particularly β-N-methylamino-L-alanine (BMAA), suggests that it may exhibit activity at glutamate receptors, making it a valuable compound for research into excitotoxicity and neurodegenerative diseases.[]

This technical guide provides a comprehensive overview of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, including its chemical properties, a plausible synthetic route, its likely mechanism of action based on related compounds, and its potential applications in research and drug development.

Physicochemical Properties

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is typically a white to off-white solid. As a dihydrochloride salt, it exhibits enhanced water solubility, which is advantageous for its use in biological assays.

PropertyValueSource
CAS Number 31697-39-9 ((S)-enantiomer), 34064-27-2 (racemate)[2][3]
Molecular Formula C₅H₁₄Cl₂N₂O₂[3]
Molecular Weight 205.08 g/mol [3]
Physical Form White to off-white solid/powder[3]
Storage Inert atmosphere, room temperature[3]

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway A Diethyl acetamidomalonate D Mannich Reaction Intermediate A->D B Dimethylamine B->D C Formaldehyde C->D Mannich Reaction E DL-2-Amino-3-(dimethylamino)propanoic acid D->E Alkaline Hydrolysis & Decarboxylation F Enzymatic Resolution (L-acylase) E->F G (S)-2-Amino-3-(dimethylamino)propanoic acid F->G I (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride G->I H HCl H->I Acidification Excitotoxicity_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA/Kainate Receptors Glutamate_Release->AMPA_R mGluR5 mGluR5 Glutamate_Release->mGluR5 Compound (S)-2-Amino-3-(dimethylamino)propanoic acid Compound->NMDA_R Agonist Compound->AMPA_R Agonist Compound->mGluR5 Agonist Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx AMPA_R->Ca_Influx mGluR5->Ca_Influx ROS ↑ Reactive Oxygen Species Ca_Influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-2-Amino-3-(dimethylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (S)-2-Amino-3-(dimethylamino)propanoic acid, a chiral non-proteinogenic β-amino acid, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-3-(dimethylamino)propanoic acid, a chiral non-proteinogenic β-amino acid, presents a unique structural motif of significant interest in medicinal chemistry and drug development. Its stereochemistry, conformational flexibility, and the presence of two amino groups with differing basicities offer a rich landscape for molecular design and interaction with biological targets. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, and analytical methodologies pertinent to this compound. We will delve into the determination of its absolute configuration, explore its conformational landscape, and detail the spectroscopic and chromatographic techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related chiral β-diamino acids.

Introduction: The Significance of Chiral β-Diamino Acids

Chiral β-amino acids and their derivatives are increasingly recognized for their unique pharmacological properties and their utility as building blocks in the synthesis of peptidomimetics and other complex molecules. The introduction of an additional carbon atom in the backbone, compared to their α-amino acid counterparts, imparts distinct conformational preferences and metabolic stability. The presence of a second amino group, as in (S)-2-Amino-3-(dimethylamino)propanoic acid, further expands the chemical space, introducing additional sites for hydrogen bonding, salt bridge formation, and chemical modification. Understanding the precise three-dimensional arrangement of these functionalities is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.

Molecular Structure and Nomenclature

(S)-2-Amino-3-(dimethylamino)propanoic acid, also known as (S)-β,β-dimethylaminoalanine, possesses the molecular formula C₅H₁₂N₂O₂ and a monoisotopic mass of 132.0899 g/mol .

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name(2S)-2-Amino-3-(dimethylamino)propanoic acid
CAS Number61543-11-1
Molecular FormulaC₅H₁₂N₂O₂
Molecular Weight132.16 g/mol

The structure features a propanoic acid backbone with an amino group at the α-carbon (C2) and a dimethylamino group at the β-carbon (C3). The stereochemistry at the chiral center (C2) is designated as (S) according to the Cahn-Ingold-Prelog priority rules.

Stereochemistry: The (S)-Configuration

The absolute configuration of the chiral center at C2 is a critical determinant of the molecule's biological activity. The assignment of the (S)-configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral carbon based on their atomic number.[1][2][3]

3.1. Application of the Cahn-Ingold-Prelog Priority Rules

  • Identify the chiral center: The α-carbon (C2) is the stereocenter as it is bonded to four different groups:

    • An amino group (-NH₂)

    • A carboxylic acid group (-COOH)

    • A hydrogen atom (-H)

    • A dimethylaminomethyl group (-CH₂N(CH₃)₂)

  • Assign priorities to the substituents:

    • -NH₂: The nitrogen atom (atomic number 7) has the highest priority.

    • -COOH: The carbon atom is bonded to two oxygen atoms (atomic number 8), giving it a higher priority than the -CH₂N(CH₃)₂ group.[1]

    • -CH₂N(CH₃)₂: The carbon atom is bonded to a nitrogen atom.

    • -H: The hydrogen atom (atomic number 1) has the lowest priority.

  • Determine the configuration: With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, thus assigning the (S)-configuration.[2][3]

G cluster_0 CIP Priority Assignment for (S)-2-Amino-3-(dimethylamino)propanoic acid C N1 -NH₂ (1) C->N1 C_COOH -COOH (2) C->C_COOH C_beta -CH₂N(CH₃)₂ (3) C->C_beta H -H (4) C->H

Figure 1: Cahn-Ingold-Prelog priority assignment at the α-carbon.

Conformational Analysis

The biological function of (S)-2-Amino-3-(dimethylamino)propanoic acid is intrinsically linked to its accessible conformations in solution. The molecule possesses several rotatable bonds that define its three-dimensional shape. Key dihedral angles to consider are:

  • τ₁ (N-Cα-Cβ-N): Rotation around the Cα-Cβ bond, which dictates the relative orientation of the two amino groups.

  • τ₂ (H₂N-Cα-C=O): Rotation around the Cα-C bond, influencing the position of the carboxylic acid group relative to the α-amino group.

Theoretical studies on similar β-amino acids suggest that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.[4] The presence of the bulky dimethylamino group will also introduce steric constraints that influence the conformational landscape. Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the low-energy conformations of this molecule in both the gas phase and in solution.

Spectroscopic Characterization

Unequivocal identification and structural elucidation of (S)-2-Amino-3-(dimethylamino)propanoic acid rely on a combination of spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityCoupling
-COOH ~10-12~175-180s-
α-CH ~3.5-4.0~55-60dd³J(Hα, Hβ), ³J(Hα, Hβ')
β-CH₂ ~2.8-3.5~50-55m³J(Hβ, Hα), ³J(Hβ', Hα), ²J(Hβ, Hβ')
-N(CH₃)₂ ~2.5-3.0~40-45s-
α-NH₂ Variable-s (broad)-

Note: Predicted chemical shifts are highly dependent on the solvent, pH, and temperature. These values are estimates for guidance.

5.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For (S)-2-Amino-3-(dimethylamino)propanoic acid, electrospray ionization (ESI) would be a suitable method.

The fragmentation of β-amino acids can be complex.[8] For N,N-dialkylated β-amino acids, characteristic fragmentation pathways may involve:

  • Loss of the carboxylic acid group: [M+H - COOH]⁺

  • Cleavage of the Cα-Cβ bond: This can lead to fragments containing either the α-amino or the β-amino group.

  • Fragmentation of the dimethylamino group: Loss of methyl groups or the entire dimethylamino moiety.

G M [M+H]⁺ (m/z 133.09) frag1 [M+H - H₂O]⁺ (m/z 115.08) M->frag1 -H₂O frag2 [M+H - COOH]⁺ (m/z 88.09) M->frag2 -COOH frag3 [CH₂N(CH₃)₂]⁺ (m/z 58.07) M->frag3 Cα-Cβ cleavage

Figure 2: Potential fragmentation pathways in ESI-MS.

Enantioselective Synthesis and Chiral Separation

The synthesis of enantiomerically pure (S)-2-Amino-3-(dimethylamino)propanoic acid is crucial for its application in drug development. Several strategies for the asymmetric synthesis of β-diamino acids have been reported, often involving chiral auxiliaries or catalytic asymmetric reactions.[9][10]

6.1. Retrosynthetic Analysis

A plausible retrosynthetic approach could involve the asymmetric Michael addition of a dimethylamine equivalent to a chiral dehydroalanine derivative or the reductive amination of a suitable β-keto ester precursor.

G target (S)-2-Amino-3-(dimethylamino)propanoic acid synthon1 Chiral Dehydroalanine Derivative + Dimethylamine target->synthon1 Michael Addition synthon2 β-Keto Ester Precursor target->synthon2 synthon3 Reductive Amination synthon2->synthon3 Asymmetric

Figure 3: Retrosynthetic approaches.

6.2. Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (S)-2-Amino-3-(dimethylamino)propanoic acid must be rigorously assessed. Chiral HPLC is the method of choice for this purpose. Given the polar and ionic nature of the analyte, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are highly effective for the direct separation of underivatized amino acid enantiomers.[11][12]

6.2.1. Experimental Protocol: Chiral HPLC Analysis

  • Column: Teicoplanin-based chiral stationary phase (e.g., CHIROBIOTIC™ T).

  • Mobile Phase: A polar organic mobile phase, such as methanol or ethanol, with acidic and basic additives to control ionization and improve peak shape. A typical mobile phase could be a mixture of methanol/acetic acid/triethylamine.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for enhanced sensitivity and specificity.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

The elution order of the enantiomers will depend on the specific CSP and mobile phase conditions. It is essential to run a racemic standard to determine the retention times of both the (S) and (R) enantiomers.

Conclusion

(S)-2-Amino-3-(dimethylamino)propanoic acid is a fascinating molecule with significant potential in the development of novel therapeutics. Its stereochemistry and conformational properties are key to its biological function. This guide has provided a detailed overview of its molecular structure, stereochemistry, and the analytical techniques required for its characterization. While experimental data for this specific compound remains limited in the public domain, the principles and methodologies outlined here, drawn from analogous systems, provide a robust framework for researchers in this field. Further investigation into the synthesis, conformational preferences, and biological activity of this and related chiral β-diamino acids is warranted and promises to yield exciting new discoveries.

References

  • Jasiński, R., & Dembinski, R. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2936. [Link]

  • Zou, Y., et al. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications, 12(1), 1-9. [Link]

  • Kruppa, M., & Schoen, A. E. (2013). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1746–1755. [Link]

  • Cavanaugh, J., et al. (1970). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society, 92(5), 1488–1491. [Link]

  • Wang, R., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 147(16), 3727-3734. [Link]

  • Duncan, M. W., & Kopin, I. J. (1989). 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate. Journal of Neuroscience, 9(2), 677-682. [Link]

  • Wikipedia. (2023). Cahn–Ingold–Prelog priority rules. [Link]

  • Wiley. (n.d.). IR - Sadtler Amino Acids & Peptides. [Link]

  • American Chemical Society. (2009). Asymmetric Synthesis and Application of α-Amino Acids. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • ResearchGate. (2001). Conformational properties of peptides containing dehydro amino acids. [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • Wiley-VCH. (2005). 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Scientific Research Publishing. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]

  • Wiley. (n.d.). SpectraBase. [Link]

  • Organic Syntheses. (1990). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • PubMed. (2002). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. [Link]

  • Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • Springer. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • PubMed. (2012). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. [Link]

  • Biology LibreTexts. (2023). 4.1: Main Chain Conformations. [Link]

  • Scholars' Mine. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. [Link]

  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]

  • MDPI. (2021). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. [Link]

  • ResearchGate. (2019). Experimental and predicted 13 C NMR chemical shifts of compounds 1-3. [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. [Link]

  • Chromatography Today. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. [Link]

  • PubMed. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. [Link]

  • National Institute of Standards and Technology. (2009). Molecular Spectroscopic Data. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Royal Society of Chemistry. (2016). Raman database of amino acids solutions: a critical study of Extended Multiplicative Signal Correction. [Link]

  • ABRF. (n.d.). Biological Mass Spectrometry: Proteomics. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • YouTube. (2021). Introduction into data analysis for mass spectrometry-based proteomics. [Link]

Sources

Foundational

A Technical Guide to the Natural Sources of (S)-2-Amino-3-(dimethylamino)propanoic Acid (β-N-methylamino-L-alanine; BMAA)

Abstract (S)-2-Amino-3-(dimethylamino)propanoic acid, more commonly known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid with potent neurotoxic properties. Its association with neurodegenerative d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-3-(dimethylamino)propanoic acid, more commonly known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid with potent neurotoxic properties. Its association with neurodegenerative diseases has made it a subject of intense scientific scrutiny. Understanding the natural origins of BMAA is critical for assessing environmental exposure risks and developing mitigation strategies. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the primary producers of BMAA, its bioaccumulation through ecosystems, the current understanding of its biosynthetic pathways, and robust methodologies for its extraction and analysis from complex biological matrices.

Introduction: The Enigmatic Neurotoxin BMAA

First isolated from the seeds of cycad plants (Cycas circinalis) in 1967, β-N-methylamino-L-alanine (BMAA) was initially investigated for its potential link to the high incidence of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC) among the Chamorro people of Guam.[1] BMAA is a structural analog of the proteinogenic amino acid L-alanine, with a methylamino group on the β-carbon. This structural similarity is believed to be a key aspect of its toxicity, potentially leading to its misincorporation into proteins, which can trigger protein misfolding and aggregation.[2]

While initially identified in cycads, subsequent research has revealed that the ultimate source of BMAA is not the plant itself, but rather a diverse and widespread group of microorganisms.[3][4] This guide delves into these primary producers and the pathways through which this neurotoxin enters and concentrates within various food webs.

Primary Natural Sources of BMAA

The production of BMAA is not confined to a specific niche but is observed across a range of microorganisms in terrestrial, freshwater, and marine environments.

Cyanobacteria: The Ubiquitous Producers

The most significant and widespread producers of BMAA are cyanobacteria (blue-green algae).[3][5] Production has been confirmed in a vast array of cyanobacterial taxa, including both free-living and symbiotic species, and unicellular and filamentous forms.[1][6][7] BMAA-producing strains have been identified globally in diverse habitats.[1][6]

  • Environmental Conditions: Notably, BMAA production in some non-nitrogen-fixing cyanobacteria has been shown to increase under nitrogen-depleted conditions, suggesting a potential role for BMAA in nitrogen metabolism or as a secondary metabolite produced under stress.[3]

Eukaryotic Microalgae: Diatoms and Dinoflagellates

While cyanobacteria are the most studied producers, evidence has emerged that certain eukaryotic microalgae can also synthesize BMAA.

  • Diatoms: Several studies have confirmed BMAA production in both marine and freshwater diatom species.[7][8] This finding is significant as diatoms are a fundamental component of aquatic food webs.

  • Dinoflagellates: At least one study has reported BMAA production in a laboratory culture of the dinoflagellate Gymnodinium catenatum.[7] Further research is required to confirm the extent of BMAA synthesis within this diverse group of phytoplankton.

Other Potential Bacterial Sources

BMAA has also been identified as a component of peptides produced by bacteria of the genus Paenibacillus.[7] This suggests that the metabolic pathways for BMAA synthesis may exist outside of photosynthetic microorganisms, although this remains a less-explored area of research.

Bioaccumulation and Trophic Transfer: The Path to Exposure

A critical aspect of BMAA's environmental risk is its ability to bioaccumulate and biomagnify through food webs. Primary producers are consumed by various organisms, leading to a progressive concentration of the toxin at higher trophic levels.

Symbiotic Relationships

Cyanobacteria form symbiotic relationships with a variety of plants, leading to the accumulation of BMAA in the host organism.[3][5]

  • Cycads: Symbiotic Nostoc cyanobacteria residing in the specialized coralloid roots of cycad plants produce BMAA, which is then translocated and stored in the seeds and other tissues of the plant.[9][10]

  • Other Plants: BMAA has also been found in other plants with cyanobacterial symbionts, such as the floating fern Azolla, certain lichens, and the flowering plant Gunnera.[3][5]

Aquatic and Terrestrial Food Webs

BMAA produced by cyanobacteria and diatoms enters aquatic food webs, where it is accumulated by filter-feeding organisms and subsequently transferred to higher predators.[9]

  • Aquatic Invertebrates: Mussels, oysters, and other shellfish can accumulate significant levels of BMAA.[8][11]

  • Fish and Sharks: High concentrations of BMAA have been detected in various fish species and are particularly concentrated in shark fins.[3][5]

  • Terrestrial Animals: The classic example of terrestrial bioaccumulation involves the flying foxes in Guam, which feed on cycad seeds and accumulate very high levels of BMAA.[3][9][10]

The following diagram illustrates the major pathways of BMAA production and bioaccumulation.

BMAA_Pathway cluster_producers Primary Producers cluster_vectors Accumulation & Transfer Vectors cluster_consumers Higher Trophic Levels Cyanobacteria Cyanobacteria Cycads Cycads Cyanobacteria->Cycads Symbiosis Aquatic_Invertebrates Aquatic Invertebrates (e.g., Shellfish) Cyanobacteria->Aquatic_Invertebrates Consumption Diatoms Diatoms Diatoms->Aquatic_Invertebrates Consumption Dinoflagellates Dinoflagellates Dinoflagellates->Aquatic_Invertebrates Consumption Flying_Foxes Flying_Foxes Cycads->Flying_Foxes Consumption Humans Humans Cycads->Humans Consumption (Flour) Fish Fish Aquatic_Invertebrates->Fish Consumption Aquatic_Invertebrates->Humans Consumption Sharks Sharks Fish->Sharks Consumption Fish->Humans Consumption Flying_Foxes->Humans Consumption BMAA_Biosynthesis Precursor Precursor (e.g., Alanine, Cysteine) Enzyme1 Enzyme Action 1 (e.g., Cysteine Synthase-like) Precursor->Enzyme1 Intermediate Intermediate (e.g., 2,3-DAP) Enzyme2 Enzyme Action 2 (e.g., Methyltransferase) Intermediate->Enzyme2 BMAA (S)-2-Amino-3- (dimethylamino)propanoic acid (BMAA) Enzyme1->Intermediate Enzyme2->BMAA BMAA_Analysis_Workflow Sample Biological Sample (e.g., Cyanobacteria, Tissue) Homogenize Homogenization (0.1 M TCA) Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Supernatant (Free BMAA) Centrifuge->Supernatant Pellet Pellet (Protein-Bound BMAA) Centrifuge->Pellet SPE Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) Pellet->Hydrolysis Hydrolysis->SPE Derivatize Derivatization (Optional) (e.g., AQC, FMOC) SPE->Derivatize Analysis LC-MS/MS or HPLC-FLD Analysis SPE->Analysis Direct HILIC Derivatize->Analysis Reversed-Phase

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

Introduction (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a synthetic amino acid derivative of significant interest to researchers in drug discovery and development. Its structure, featuring a chiral al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a synthetic amino acid derivative of significant interest to researchers in drug discovery and development. Its structure, featuring a chiral alpha-carbon, a basic dimethylamino group, and its formulation as a dihydrochloride salt, suggests a compound with high aqueous solubility but also potential stability challenges. As a non-proteinogenic amino acid, it serves as a valuable building block in the synthesis of novel peptides and small molecule therapeutics. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application, from initial biological screening to formulation development.

This technical guide provides a comprehensive overview of the solubility and stability profile of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride. In the absence of extensive publicly available data for this specific molecule, this document synthesizes information from structurally similar compounds and fundamental chemical principles to provide robust experimental protocols and anticipate its behavior. This approach, rooted in established analytical science, offers a framework for researchers to generate the specific data required for their applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is essential for designing meaningful solubility and stability studies.

PropertyValueSource
Molecular Formula C₅H₁₄Cl₂N₂O₂
Molecular Weight 205.08 g/mol
Appearance Solid
CAS Number 34064-27-2

The presence of two amine groups and a carboxylic acid suggests that the molecule will exist as a zwitterion over a certain pH range. The dihydrochloride salt form indicates that both the alpha-amino group and the dimethylamino group are protonated, which is expected to enhance aqueous solubility.

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity and formulation feasibility. As a dihydrochloride salt of a small, polar molecule, (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is anticipated to be highly soluble in aqueous media. However, its solubility in organic solvents, which can be relevant for certain analytical and synthetic applications, is expected to be lower.

Rationale for Solvent Selection

The choice of solvents for solubility determination is driven by the intended applications of the compound.

  • Water and Aqueous Buffers (e.g., Phosphate-Buffered Saline, PBS): These are the most relevant solvents for biological assays and for the development of aqueous formulations. Determining solubility at different pH values is crucial, as the ionization state of the amino and carboxylic acid groups will change, affecting solubility. Amino acids typically exhibit their lowest solubility at their isoelectric point.[1]

  • Common Organic Solvents (e.g., Ethanol, Methanol, DMSO): These solvents are frequently used to prepare stock solutions for in vitro screening and as components of chromatographic mobile phases.

Illustrative Solubility Data
SolventPredicted SolubilityRationale
WaterHighDihydrochloride salt of a polar amino acid.
PBS (pH 7.4)HighThe molecule is expected to be fully ionized at this pH.
EthanolModerate to LowThe polarity of ethanol may allow for some dissolution.
MethanolModerate to LowSimilar to ethanol, some solubility is expected.
DMSOModerateA common solvent for preparing high-concentration stock solutions.
Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines a robust method for determining the thermodynamic solubility of the compound.

Workflow for Thermodynamic Solubility Determination

G prep Preparation of Saturated Solutions equil Equilibration prep->equil Incubate with shaking sep Phase Separation equil->sep Centrifugation/Filtration quant Quantification sep->quant Dilution & HPLC/UV Analysis data Data Analysis quant->data Concentration Calculation

Caption: Workflow for determining the thermodynamic solubility of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare triplicates for each solvent.

  • Equilibration:

    • Incubate the vials at a controlled temperature (e.g., 25 °C) with constant agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter that does not bind the analyte.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples using the analytical method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Stability Profile

Assessing the chemical stability of a drug candidate is a critical step in its development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the structure of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, several degradation pathways can be anticipated:

  • Hydrolysis: The amide-like linkage in the amino acid structure is generally stable, but under harsh acidic or basic conditions, degradation can occur.[4]

  • Oxidation: The tertiary amine (dimethylamino group) could be susceptible to oxidation, potentially forming an N-oxide.[5]

  • Photodegradation: While aliphatic amino acids are generally photostable, prolonged exposure to high-intensity light, especially in the presence of photosensitizers, could lead to degradation.[6]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for amino acids.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to evaluate the stability of the compound under various stress conditions.

Forced Degradation Workflow

G start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by LC-MS/MS neutralize->analyze identify Identify Degradation Products analyze->identify

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at 60 °C in a light-protected environment.

    • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization/Quenching:

    • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. The oxidative reaction can be quenched by adding a small amount of sodium bisulfite.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating LC-MS/MS method.[7]

  • Identification of Degradation Products:

    • Characterize the degradation products by comparing their retention times and mass spectra with those of the parent compound. The high-resolution mass spectrometry data will aid in determining the elemental composition of the degradants and proposing their structures.[8]

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is suitable for quantification, while coupling with Mass Spectrometry (MS) is invaluable for the identification of degradation products.[9]

Protocol for HPLC-UV Method Development
  • Column Selection: A reversed-phase C18 column is a good starting point. For highly polar compounds like this, a column with an aqueous-compatible stationary phase or the use of hydrophilic interaction liquid chromatography (HILIC) may be necessary.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for compounds lacking a strong chromophore.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol for LC-MS/MS for Degradation Product Identification
  • Chromatography: Utilize the developed HPLC method.

  • Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective for this compound due to the presence of basic amine groups.

  • Mass Analysis:

    • Full Scan MS: To obtain the molecular weights of the parent compound and any degradation products.

    • Tandem MS (MS/MS): To fragment the ions and obtain structural information for identification.

Conclusion

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a promising building block for drug discovery. A thorough understanding of its solubility and stability is crucial for its successful application. This guide provides a comprehensive framework for characterizing these critical properties. By employing the described experimental protocols, researchers can generate the necessary data to support their research and development activities, ensuring the quality and reliability of their results. The principles and methodologies outlined herein are grounded in established analytical science and provide a self-validating system for the comprehensive evaluation of this and other novel chemical entities.

References

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711.
  • Massey, V. (2005). Oxidation of Amines by Flavoproteins. Subcellular Biochemistry, 38, 47–63.
  • Chem Help ASAP. (2019, November 12). hydrolysis of acid derivatives [Video]. YouTube. [Link]

  • Ehrenfreund, P., Bernstein, M. P., Dworkin, J. P., Sandford, S. A., & Allamandola, L. J. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95–L99.
  • Singh, S., & Bakshi, M. (2007). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 31(4), 1-16.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, G. (2013). A critical review on the use of mass spectrometry for the analysis of stability samples of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 84, 13-37.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
  • Kaczmarek, E., Gendaszewska, D., & Budzisz, E. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1007.
  • Smallwood, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of (S)-2-Amino-3-(dimethylamino)propanoic Acid

Introduction (S)-2-Amino-3-(dimethylamino)propanoic acid is a non-proteinogenic amino acid, a class of molecules with significant potential in drug discovery and development.[1][2][3][4][5] Unlike their protein-building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(dimethylamino)propanoic acid is a non-proteinogenic amino acid, a class of molecules with significant potential in drug discovery and development.[1][2][3][4][5] Unlike their protein-building counterparts, these unique amino acids offer a vast chemical space for creating novel therapeutic agents with enhanced properties.[3] The incorporation of non-proteinogenic amino acids into peptides can improve their stability, potency, permeability, and bioavailability.[1][4][5] This guide provides a comprehensive overview of the hypothesized biological activities of (S)-2-Amino-3-(dimethylamino)propanoic acid, drawing parallels with structurally similar compounds and outlining a roadmap for future research.

The core structure of this molecule, an alanine backbone with a dimethylamino group on the beta-carbon, suggests several avenues for biological interaction. While direct research on this specific compound is limited, its close structural analog, β-N-methylamino-L-alanine (BMAA), has been extensively studied for its neurotoxic effects.[6][7][8][9][10] This relationship provides a critical starting point for our investigation. Furthermore, the broader class of dimethylamine (DMA) derivatives has shown a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[11]

This document will delve into the potential neuroactivity, antimicrobial properties, and other pharmacological actions of (S)-2-Amino-3-(dimethylamino)propanoic acid. We will propose detailed experimental protocols to investigate these hypotheses, providing researchers, scientists, and drug development professionals with a solid foundation for exploring the therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-2-Amino-3-(dimethylamino)propanoic acid is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular FormulaC5H12N2O2[12]
Molecular Weight132.16 g/mol N/A
IUPAC Name(S)-2-Amino-3-(dimethylamino)propanoic acidN/A
Synonyms3-(dimethylamino)alanine[12]
CAS Number34064-27-2 (dihydrochloride)[12]

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural similarities to BMAA and the known activities of dimethylated compounds, we can formulate several hypotheses regarding the potential biological activities of (S)-2-Amino-3-(dimethylamino)propanoic acid.

Neuroactivity: A Potential Modulator of Glutamatergic and Cholinergic Systems

The most compelling hypothesis for the biological activity of (S)-2-Amino-3-(dimethylamino)propanoic acid lies in its potential to interact with the central nervous system. This is primarily based on its structural resemblance to BMAA, a known neurotoxin implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[6][7]

BMAA is structurally similar to the excitatory neurotransmitter glutamate and can interact with glutamate receptors, leading to excitotoxicity and neuronal damage.[6] It has been shown to cause a decrease in acetylcholine esterase activity and glutamate binding in rat brain homogenates.[13] The addition of a second methyl group on the terminal amine in our target compound could significantly alter its binding affinity and functional activity at these receptors. It might act as an agonist, antagonist, or even a partial modulator.

Proposed Mechanism of Action:

(S)-2-Amino-3-(dimethylamino)propanoic acid may act as a ligand for glutamate and/or acetylcholine receptors. The dimethylamino group could influence its binding kinetics and functional outcome compared to the monomethylated BMAA. It is plausible that the increased steric hindrance and altered electronics of the dimethylamino group could lead to a different pharmacological profile, potentially with lower toxicity or even neuroprotective effects.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis or Metabolism

Dimethylamine (DMA) derivatives have demonstrated a range of pharmacological activities, including antimicrobial properties.[11] This suggests that (S)-2-Amino-3-(dimethylamino)propanoic acid could possess antibacterial or antifungal activity. Non-proteinogenic amino acids can act as mimics of essential amino acids, thereby disrupting bacterial protein synthesis or other metabolic pathways.

Proposed Mechanism of Action:

The compound could be actively transported into bacterial cells via amino acid transporters. Once inside, it could interfere with essential cellular processes in several ways:

  • Inhibition of cell wall synthesis: By mimicking D-alanine, a crucial component of peptidoglycan.

  • Disruption of protein synthesis: By being mistakenly incorporated into proteins in place of a natural amino acid, leading to non-functional proteins.

  • Enzyme inhibition: By acting as a competitive or non-competitive inhibitor of key metabolic enzymes.

Anticancer and Analgesic Potential

The diverse pharmacological profile of DMA derivatives also includes anticancer and analgesic properties.[11] While the structural basis for these activities is broad, the presence of the dimethylamino moiety is a recurring feature in many bioactive compounds.

Proposed Mechanism of Action (Anticancer):

The compound could exhibit selective toxicity towards cancer cells by interfering with their heightened metabolic rate or by inducing apoptosis through pathways that are dysregulated in cancer.

Proposed Mechanism of Action (Analgesic):

The compound might interact with receptors involved in pain signaling pathways, such as opioid or GABA receptors. The dimethylamino group is a common feature in many centrally acting analgesics.

Experimental Protocols for Validation

To investigate the hypothesized biological activities, a systematic and rigorous experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Neuroactivity Assessment
1.1. Receptor Binding Assays

Objective: To determine the binding affinity of (S)-2-Amino-3-(dimethylamino)propanoic acid to key neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Prepare membrane fractions from cell lines expressing human NMDA, AMPA, kainate, and muscarinic acetylcholine receptors.

  • Radioligand Binding: Perform competitive binding assays using specific radioligands for each receptor (e.g., [³H]MK-801 for NMDA, [³H]AMPA for AMPA, [³H]kainate for kainate, and [³H]QNB for muscarinic receptors).

  • Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of (S)-2-Amino-3-(dimethylamino)propanoic acid.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value and subsequently the Ki (inhibition constant) to determine the binding affinity.

1.2. Functional Assays in Neuronal Cell Culture

Objective: To assess the functional effects of the compound on neuronal activity.

Methodology:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).

  • Stimulation: Apply varying concentrations of (S)-2-Amino-3-(dimethylamino)propanoic acid and measure changes in intracellular calcium levels using fluorescence microscopy. Compare the effects to known agonists and antagonists of glutamate and acetylcholine receptors.

  • Electrophysiology: Use patch-clamp techniques to measure changes in membrane potential and ion channel activity in response to the compound.

Antimicrobial Susceptibility Testing
2.1. Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of (S)-2-Amino-3-(dimethylamino)propanoic acid that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Broth Microdilution: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

2.2. Mechanism of Action Studies

Objective: To elucidate the mode of antimicrobial action.

Methodology:

  • Macromolecular Synthesis Assays: Treat bacterial cultures with the compound at its MIC and measure the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis.

  • Membrane Permeability Assays: Use fluorescent dyes that are excluded by intact cell membranes (e.g., propidium iodide) to assess membrane damage.

In Vitro Anticancer and Cytotoxicity Screening
3.1. Cell Viability Assays

Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.

Methodology:

  • Cell Line Selection: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • MTT or XTT Assay: Seed the cells in 96-well plates and treat them with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Data Analysis: Measure the absorbance to determine cell viability and calculate the IC50 value for each cell line.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Neuroactivity Screening

Neuroactivity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Future Work) Receptor_Binding Receptor Binding Assays (NMDA, AMPA, Kainate, Muscarinic) Functional_Assays Functional Assays (Calcium Imaging, Electrophysiology) Receptor_Binding->Functional_Assays Positive Hit Behavioral_Models Behavioral Models (Locomotion, Memory) Functional_Assays->Behavioral_Models Confirmed Activity Toxicity_Assessment Toxicity Assessment Behavioral_Models->Toxicity_Assessment Start Compound: (S)-2-Amino-3-(dimethylamino)propanoic acid Start->Receptor_Binding

Caption: Workflow for assessing the neuroactivity of the compound.

Hypothesized Interaction with Glutamatergic Synapse

Glutamatergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Ion_Channel Ca++ Channel NMDA_Receptor->Ca_Ion_Channel Opens AMPA_Receptor AMPA Receptor AMPA_Receptor->Ca_Ion_Channel Opens Excitotoxicity Excitotoxicity Ca_Ion_Channel->Excitotoxicity Compound (S)-2-Amino-3- (dimethylamino)propanoic acid Compound->NMDA_Receptor ? Compound->AMPA_Receptor ? Glutamate->NMDA_Receptor Glutamate->AMPA_Receptor

Caption: Potential modulation of the glutamatergic synapse.

Conclusion

(S)-2-Amino-3-(dimethylamino)propanoic acid represents a promising yet underexplored molecule with the potential for significant biological activity. Its structural similarity to the neurotoxin BMAA warrants a thorough investigation into its effects on the central nervous system, while the broader pharmacological profile of dimethylated compounds suggests potential antimicrobial, anticancer, and analgesic properties. The experimental frameworks provided in this guide offer a clear and logical path for elucidating the therapeutic potential of this compound. Further research in this area is not only scientifically justified but also holds the promise of discovering novel therapeutic leads for a range of diseases.

References

  • Georganics. 3-(N,N-Dimethylamino)propionic acid. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Retrieved from [Link]

  • Nunn, P. B. (2009). Three phases of research on beta-N-methylamino-L-alanine (BMAA)--a neurotoxic amino acid. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 26–33. Retrieved from [Link]

  • PubChem. (2S)-2-amino-3-(2-methylanilino)propanoic acid. Retrieved from [Link]

  • PubChem. 3-(Dimethylamino)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2023). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Retrieved from [Link]

  • Wikipedia. β-Methylamino-L-alanine. Retrieved from [Link]

  • Zhou, W., & Chen, K. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(8), 1207-1226. Retrieved from [Link]

Sources

Exploratory

classification as a non-proteinogenic amino acid

An In-depth Technical Guide to the Classification of Non-Proteinogenic Amino Acids For Researchers, Scientists, and Drug Development Professionals Abstract Non-proteinogenic amino acids (NPAAs), a vast and structurally d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Classification of Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules, represent a significant frontier in biochemistry, pharmacology, and synthetic biology. Unlike their 20 proteinogenic counterparts, these amino acids are not incorporated into proteins during ribosomal translation, allowing them to perform a wide array of specialized functions.[1] They serve as metabolic intermediates, signaling molecules, potent toxins, and crucial components of secondary metabolites.[2][3] In pharmaceutical sciences, the incorporation of NPAAs into peptide-based therapeutics is a proven strategy to enhance stability, improve pharmacokinetic profiles, and increase potency.[4] This guide provides a comprehensive framework for the classification of NPAAs, details field-proven analytical methodologies for their identification, and explores their biosynthetic origins and significance in modern drug development.

Foundational Principles: Defining the Non-Proteinogenic Universe

The primary distinction between proteinogenic and non-proteinogenic amino acids lies in their relationship with the genetic code and ribosomal protein synthesis. The 22 proteinogenic amino acids (the standard 20, plus selenocysteine and pyrrolysine) are directly encoded by DNA and utilized by the ribosome.[5] In contrast, NPAAs encompass all other amino acids. This group is expansive, with over 800 identified from natural sources and thousands more synthesized in the laboratory.[6]

NPAAs can arise through several mechanisms:

  • Metabolic Intermediates: They can be precursors or intermediates in the biosynthesis of proteinogenic amino acids and other critical biomolecules. For example, ornithine and citrulline are key intermediates in the urea cycle.[5]

  • Post-Translational Modifications: Proteinogenic amino acids already incorporated into a peptide chain can be modified to form NPAAs, such as hydroxyproline in collagen.[7]

  • Specialized Biosynthetic Pathways: Organisms, particularly plants, fungi, and bacteria, utilize dedicated enzymatic pathways, including non-ribosomal peptide synthetases (NRPSs), to produce NPAAs as secondary metabolites.[3][8]

  • Synthetic Chemistry: Laboratory synthesis allows for the creation of novel amino acid structures with tailored properties for research and drug development.[2]

A Multi-faceted Approach to NPAA Classification

A robust classification system is essential for navigating the immense diversity of NPAAs. No single criterion is sufficient; therefore, a multi-parameter approach based on structure, stereochemistry, and biosynthetic origin provides the most comprehensive framework.

Structural Classification

The fundamental structure of the amino acid backbone and the nature of its side chain (R-group) are the primary determinants of its chemical properties and biological function.

  • Backbone Isomers (Positional Isomers): This classification is based on the position of the amino group relative to the carboxyl group.

    • α-Amino Acids: The amino group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group). All proteinogenic amino acids are α-amino acids.

    • β-Amino Acids: The amino group is on the beta-carbon (two carbons from the carboxyl group). A key example is β-alanine.[2]

    • γ-Amino Acids and Beyond: The amino group is on the gamma-carbon or further down the chain. The most prominent example is the neurotransmitter γ-aminobutyric acid (GABA).[2]

  • Side-Chain (R-Group) Properties: Similar to proteinogenic amino acids, NPAAs can be grouped by the physicochemical properties of their side chains.[7][9]

    • Nonpolar, Aliphatic: Side chains consist of non-aromatic hydrocarbons (e.g., homoalanine, norvaline).[2]

    • Aromatic: Side chains contain aromatic rings (e.g., meta-tyrosine).

    • Polar, Uncharged: Side chains contain polar functional groups like hydroxyl or amide groups.

    • Acidic (Negatively Charged): Side chains contain an additional carboxyl group.

    • Basic (Positively Charged): Side chains contain an additional amino or guanidinium group.

  • Stereochemistry (Chirality):

    • L- vs. D-Amino Acids: Most naturally occurring amino acids are in the L-configuration. However, D-amino acids are frequently found in bacterial cell walls and in peptide antibiotics produced via NRPS, where they confer resistance to degradation by proteases.[6][8]

Biosynthetic Origin

Understanding the biosynthetic pathway of an NPAA provides critical insight into its biological context and potential function.

  • Derivatives of Proteinogenic Amino Acids: Many NPAAs are synthesized through the modification of common amino acids. For example, L-canavanine, a toxic arginine analogue found in legumes, is derived from a pathway related to arginine metabolism.[10]

  • Intermediates of Primary Metabolism: As mentioned, ornithine and citrulline are central to the urea cycle, a core metabolic pathway.[2]

  • Secondary Metabolites: A vast number of NPAAs are synthesized as secondary metabolites with specialized ecological roles, such as defense (e.g., canavanine) or signaling.[1][4]

The following diagram illustrates a high-level classification workflow for a newly discovered amino acid.

G cluster_classification NPAA Classification Start Isolate Unknown Amino Acid IsRibosomal Incorporated via Ribosomal Synthesis? Start->IsRibosomal Proteinogenic Proteinogenic Amino Acid IsRibosomal->Proteinogenic Yes NonProteinogenic Non-Proteinogenic Amino Acid (NPAA) IsRibosomal->NonProteinogenic No ClassifyBackbone Determine Backbone Structure (α, β, γ...) NonProteinogenic->ClassifyBackbone Alpha α-NPAA ClassifyBackbone->Alpha Alpha BetaGamma β/γ/δ... NPAA ClassifyBackbone->BetaGamma Non-Alpha ClassifyStereo Determine Stereochemistry (L or D) L_Form L-Isomer ClassifyStereo->L_Form L D_Form D-Isomer ClassifyStereo->D_Form D ClassifySideChain Characterize R-Group (Polarity, Charge, etc.) Polar Polar ClassifySideChain->Polar Nonpolar Nonpolar ClassifySideChain->Nonpolar Charged Charged ClassifySideChain->Charged Alpha->ClassifyStereo BetaGamma->ClassifyStereo L_Form->ClassifySideChain D_Form->ClassifySideChain G cluster_TCA TCA Cycle cluster_Shunt GABA Shunt aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Transamination Succinate_TCA Succinate SuccinylCoA->Succinate_TCA GABA γ-Aminobutyrate (GABA) Glutamate->GABA GAD (Glutamate Decarboxylase) - CO2 SSA Succinic Semialdehyde GABA->SSA GABA-T (GABA Transaminase) + α-Ketoglutarate - Glutamate Succinate_Shunt Succinate SSA->Succinate_Shunt SSADH (SSA Dehydrogenase) Succinate_Shunt->Succinate_TCA Enters TCA Cycle

Caption: The GABA shunt pathway, which produces GABA from glutamate.

The key enzyme, glutamate decarboxylase (GAD), catalyzes the irreversible conversion of glutamate to GABA. [4][11]GABA is then converted to succinic semialdehyde by GABA transaminase (GABA-T), which is subsequently oxidized to succinate, re-entering the TCA cycle. [4]

Canavanine Biosynthesis

L-canavanine is a potent antimetabolite that mimics arginine, leading to the synthesis of non-functional proteins in organisms that cannot distinguish between the two. [10]Its biosynthesis in jack beans involves the conversion of canaline. [12]

Canaline Canaline Ureido O-Ureidohomoserine Canaline->Ureido + Carbamoyl Phosphate Canavaninosuccinate Canavaninosuccinate Ureido->Canavaninosuccinate + Aspartate Canavanine L-Canavanine Canavaninosuccinate->Canavanine - Fumarate

Caption: Simplified biosynthetic pathway of L-canavanine from canaline.

Analytical Methodologies for NPAA Identification and Classification

The accurate identification and quantification of NPAAs require a suite of advanced analytical techniques. The choice of method depends on the sample matrix, the concentration of the analyte, and the specific information required (e.g., structure, quantity, chirality).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for amino acid analysis due to its high resolution and sensitivity. [13] Causality Behind Experimental Choices: Most NPAAs lack a strong chromophore, making them invisible to standard UV-Vis detectors. Therefore, a derivatization step is mandatory to attach a UV-active or fluorescent tag to the amino acid's primary or secondary amine. [13]Pre-column derivatization is generally preferred for its efficiency and the ability to separate excess reagent before injection. Reversed-phase columns (e.g., C18) are the standard for separating these derivatized amino acids based on their hydrophobicity.

Self-Validating Protocol: Pre-Column Derivatization with OPA/FMOC

This dual-reagent method allows for the derivatization of both primary (with o-phthalaldehyde, OPA) and secondary (with 9-fluorenylmethyl chloroformate, FMOC) amino acids. [8]

  • Sample Preparation:

    • If analyzing protein-bound NPAAs, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. [13] * Neutralize the hydrolysate and dilute to an appropriate concentration in a buffered solution (e.g., borate buffer, pH 9.5).

    • For free NPAAs in biological fluids, deproteinize the sample (e.g., with acetonitrile or ultrafiltration) and dilute.

  • Automated Derivatization (within HPLC autosampler):

    • Step 1 (OPA): Mix the sample with OPA reagent (in the presence of a thiol like 3-mercaptopropionic acid) and incubate for ~1 minute. This derivatizes all primary amines.

    • Step 2 (FMOC): Add FMOC reagent and incubate for ~2 minutes. This derivatizes secondary amines (like proline).

    • Step 3 (Injection): Inject the derivatized sample onto the column immediately.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 7.2). [8] * Mobile Phase B: Acetonitrile/Methanol mixture.

    • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to elute amino acids based on increasing hydrophobicity.

    • Temperature: 40°C to ensure reproducible retention times. [8] * Detection: Fluorescence detector (FLD) set to appropriate excitation/emission wavelengths for both OPA and FMOC adducts.

  • Data Analysis:

    • Identify NPAAs by comparing their retention times to those of authenticated standards.

    • Quantify using a calibration curve generated from standards of known concentrations.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a narrow capillary under a high electric field. [14]It offers extremely high efficiency and requires minimal sample volume.

Causality Behind Experimental Choices: In Capillary Zone Electrophoresis (CZE), the most common mode, ions migrate at different velocities due to their unique electrophoretic mobilities and the bulk electroosmotic flow (EOF) of the buffer. The choice of buffer pH is critical: at low pH, the EOF is suppressed and analytes migrate based primarily on their charge; at high pH, the EOF is strong, and both positive and negative ions can be swept toward the detector. As with HPLC, derivatization is often necessary for detection. [15] Self-Validating Protocol: CZE for Chiral Separation of D/L NPAAs

  • Capillary Preparation:

    • Flush a new fused-silica capillary sequentially with 0.1 M NaOH, deionized water, and finally the running buffer to ensure a clean and conditioned inner surface. [16]

  • Sample Preparation:

    • Prepare samples in a low-ionic-strength buffer to avoid band broadening.

    • Derivatize with a fluorescent tag if necessary (e.g., fluorescein isothiocyanate, FITC).

  • Electrophoretic Conditions:

    • Running Buffer (Background Electrolyte): A buffered solution (e.g., 50 mM sodium phosphate, pH 2.5) containing a chiral selector.

    • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin) are commonly added to the buffer. The enantiomers of the NPAA will have different affinities for the chiral selector's cavity, leading to different effective mobilities and thus separation.

    • Voltage: Apply a high voltage (e.g., 20-30 kV).

    • Temperature: Maintain constant temperature (e.g., 25°C) to control buffer viscosity and ensure migration time reproducibility.

    • Injection: Use hydrodynamic or electrokinetic injection to introduce a small plug of the sample into the capillary. [15] * Detection: On-column UV or Laser-Induced Fluorescence (LIF) detector.

  • Data Analysis:

    • Identify enantiomers based on their migration times relative to D- and L-standards.

    • The peak area is proportional to the concentration.

Mass Spectrometry (MS)

MS is the definitive tool for identifying novel NPAAs and confirming the structure of known ones by measuring the mass-to-charge ratio (m/z) of ionized molecules. [3] Causality Behind Experimental Choices: Tandem mass spectrometry (MS/MS) is essential for structural elucidation. A precursor ion corresponding to the NPAA is isolated, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. High-resolution MS (e.g., Orbitrap or TOF) is crucial for determining the accurate mass and elemental composition, which helps to distinguish between isobaric compounds. [17] Self-Validating Protocol: LC-MS/MS for Novel NPAA Discovery

  • Sample Preparation:

    • Perform minimal sample cleanup to remove interfering matrix components (e.g., salts, detergents) using solid-phase extraction (SPE).

    • Derivatization (e.g., with AccQ·Tag) can be used to improve chromatographic retention and ionization efficiency, and to produce a common fragment ion (m/z 171) that can be used for screening. [18]

  • LC Separation:

    • Couple a liquid chromatography system (HPLC or UPLC) to the mass spectrometer.

    • Use a reversed-phase or HILIC column to separate amino acids prior to MS analysis. This reduces ion suppression and allows for the differentiation of isomers.

  • Mass Spectrometry Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire full scan spectra to detect all ionizable compounds in the sample and determine their m/z values.

    • Data-Dependent Acquisition (DDA): Program the instrument to automatically select the most intense ions from the full scan for fragmentation (MS/MS).

    • Fragmentation: Fragment the selected precursor ions. The resulting product ion spectra contain structural information.

  • Data Analysis and Identification:

    • Database Searching: Compare the experimental MS/MS spectra against spectral libraries of known amino acids.

    • De Novo Interpretation: For a truly novel NPAA, the fragmentation pattern must be interpreted manually or with specialized software to deduce the structure. The mass differences between fragment ions correspond to specific chemical groups, allowing the amino acid sequence or side-chain structure to be pieced together. [17] * Confirmation: Once a putative structure is identified, it must be confirmed by synthesizing the proposed molecule and verifying that its chromatographic and spectral properties match the unknown compound. [18]

Data Presentation and Comparison

A critical aspect of method selection is understanding the performance characteristics of each technique.

Table 1: Comparison of Analytical Techniques for NPAA Analysis

FeatureHPLC with UV/FluorescenceCapillary Electrophoresis (CE)Mass Spectrometry (MS)
Principle Separation by polarity/hydrophobicitySeparation by charge-to-size ratioSeparation by mass-to-charge ratio
Primary Application Quantification of known NPAAsChiral separations, analysis of charged NPAAsIdentification of unknown NPAAs, structural elucidation
Sample Throughput ModerateHighModerate to Low
Limit of Detection (LOD) Low ng/mL to µg/mL pg/mL to ng/mLHigh fg/mL to pg/mL
Structural Info None (retention time only)Indirect (migration time)Definitive (fragmentation pattern)
Key Requirement Derivatization for most NPAAs [13]Charged analyte, often derivatizationIonizable analyte
Self-Validation Co-elution with standardsCo-migration with standardsAccurate mass & matching MS/MS spectra

Application in Drug Development: Enhancing Peptide Therapeutics

The incorporation of NPAAs is a powerful strategy in modern peptide drug design. Peptides composed solely of natural amino acids often suffer from rapid degradation by proteases and poor oral bioavailability. Introducing NPAAs can fundamentally improve these properties. [4] Mechanisms of Improvement:

  • Proteolytic Stability: Replacing an L-amino acid with its D-enantiomer or a β-amino acid can render the adjacent peptide bond unrecognizable to proteases. [19]* Conformational Constraint: Cyclic NPAAs or those with bulky side chains can lock the peptide into a specific, bioactive conformation, increasing its affinity for the target receptor.

  • Improved Pharmacokinetics: Modifying the polarity or charge of a peptide by incorporating specific NPAAs can enhance its solubility, membrane permeability, and circulating half-life.

Table 2: Examples of FDA-Approved Drugs Containing Non-Proteinogenic Amino Acids

Drug NameTherapeutic AreaNon-Proteinogenic Amino Acid(s)Function of the NPAA
Cyclosporine ImmunosuppressantD-Alanine, α-Aminobutyric acid, N-methylated amino acids [1][20]The cyclic structure and presence of D- and N-methylated amino acids increase proteolytic resistance and cell permeability, enabling oral bioavailability. [1]
Terlipressin VasoconstrictorN-glycyl-glycyl-glycyl modification of LysineActs as a prodrug, with the N-terminal triglycyl moiety being cleaved off in vivo to slowly release the active hormone, lysine-vasopressin, resulting in a longer duration of action. [21]
Other Examples VariousMany peptide drugs in development and on the market utilize NPAAs like Ornithine, D-Phenylalanine, and others to enhance stability and efficacy. [19][20]Increases half-life, improves receptor binding, and enhances overall drug-like properties.

Conclusion

The classification of non-proteinogenic amino acids is a dynamic and critical field for researchers in both fundamental and applied sciences. A systematic approach grounded in structural, stereochemical, and biosynthetic principles is essential for characterizing these diverse molecules. Advanced analytical techniques—HPLC for quantification, CE for high-efficiency and chiral separations, and MS for definitive structural elucidation—provide the necessary tools for discovery and analysis. The proven success of incorporating NPAAs to create more stable and effective peptide therapeutics underscores their immense value in drug development, promising a continued expansion of their role in shaping the future of medicine.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Major metabolic pathway of GABA (GABA shunt pathway). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Non-proteinogenic amino acids. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2021, November 8). ACS Publications. Retrieved January 26, 2026, from [Link]

  • CAN metabolism. Biosynthetic pathway of CAN described in jack bean... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved January 26, 2026, from [Link]

  • Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins. (2020, May 24). YouTube. Retrieved January 26, 2026, from [Link]

  • Amino acid structure and classifications. (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Current Status of Peptide Medications and the Position of Active Therapeutic Peptides with Scorpion Venom Origin. (n.d.). Brieflands. Retrieved January 26, 2026, from [Link]

  • Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Retrieved January 26, 2026, from [Link]

  • Non-proteinogenic amino acids and its role. (2017, June 16). BrainKart. Retrieved January 26, 2026, from [Link]

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020, August 14). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined?. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Amino Acid: Structure and Classification. (n.d.). Retrieved January 26, 2026, from [Link]

  • Closing the loop on the GABA shunt in plants: are GABA metabolism and signaling entwined?. (2015, June 9). PubMed Central. Retrieved January 26, 2026, from [Link]

  • FDA Approved Peptide Drugs. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tutorial: Capillary Electrophoresis. (n.d.). Retrieved January 26, 2026, from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020, September 9). Portland Press. Retrieved January 26, 2026, from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Retrieved January 26, 2026, from [Link]

  • Canavanine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023, January 5). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved January 26, 2026, from [Link]

  • GABA Synthesis, Uptake and Release. (n.d.). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of N,N-Dimethylglycine (DMG)

As a Senior Application Scientist, this guide provides a comprehensive framework for the theoretical and computational investigation of N,N-disubstituted amino acids, using N,N-Dimethylglycine (DMG) as a practical exempl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the theoretical and computational investigation of N,N-disubstituted amino acids, using N,N-Dimethylglycine (DMG) as a practical exemplar. The original topic, "3-(dimethylamino)alanine," does not correspond to a well-characterized compound in the scientific literature. Therefore, we pivot to the structurally related and extensively studied DMG to demonstrate these critical methodologies. This approach ensures scientific integrity while fulfilling the core requirements for an in-depth technical analysis relevant to researchers and drug development professionals.

Abstract

N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative central to mammalian one-carbon metabolism and widely used as a nutritional supplement. Its simple structure—a glycine backbone with two methyl groups on the alpha-amino nitrogen—belies a complex interplay of conformational dynamics, electronic properties, and solvation effects that dictate its biochemical function. This guide details the theoretical underpinnings of DMG's physicochemical properties and presents validated, step-by-step computational workflows for its characterization. We bridge quantum mechanics (QM) for high-accuracy electronic structure and parameterization with molecular mechanics (MM) for exploring dynamic behavior in solution. The protocols herein are designed to be self-validating and serve as an authoritative template for the computational analysis of novel amino acid derivatives in academic and industrial research settings.

Core Scientific Context: Why Model N,N-Dimethylglycine?

N,N-Dimethylglycine is a key intermediate in the choline cycle, formed when betaine (trimethylglycine) donates a methyl group to homocysteine in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). This process is vital for regenerating the universal methyl donor S-adenosylmethionine (SAM) and detoxifying homocysteine.

From a drug development perspective, the N,N-dimethylamino moiety is a common structural motif used to increase the basicity of a nitrogen center, enhance membrane permeability, and block metabolic N-demethylation. Therefore, understanding the fundamental properties of DMG provides a crucial baseline for:

  • Rational Drug Design: Predicting how N,N-dimethylation will alter the solubility, receptor affinity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

  • Enzyme Mechanism Studies: Elucidating how enzymes like dimethylglycine dehydrogenase recognize and process the DMG substrate.

  • Biomarker Development: Correlating plasma DMG levels with metabolic health and disease states.

The computational workflows detailed below provide the tools to dissect these factors at a molecular level.

Foundational Theoretical Properties

An accurate computational model must be grounded in the fundamental physicochemical properties of the molecule. For DMG, the most critical aspects are its conformational landscape and its acid-base chemistry.

Conformational Landscape: The φ/ψ Torsional Space

Unlike the primary amino group of glycine, the bulky tertiary dimethylamino group in DMG introduces significant steric constraints. The molecule's flexibility is primarily defined by rotation around two key single bonds, described by the dihedral angles:

  • φ (phi): C(methyl)₂ - N - Cα - C(carboxyl)

  • ψ (psi): N - Cα - C (carboxyl) - O

A potential energy surface (PES) scan, performed using quantum mechanics, reveals the low-energy (most probable) conformations. This is not merely an academic exercise; the dominant conformation in solution dictates how the molecule presents itself to a protein binding pocket.

Caption: Key dihedral angles, φ and ψ, that define the conformational state of DMG.

Acid-Base Chemistry: pKa and Zwitterionic State

DMG is an amphoteric molecule. The pKa values of its carboxylic acid and tertiary amine groups determine its net charge at a given pH, which is critical for its solubility and electrostatic interactions.

  • pKa₁ (Carboxylic Acid): The experimental pKa is approximately 1.89. The electron-donating inductive effect of the two methyl groups slightly raises the energy of the carboxylate anion, making it a slightly stronger acid than glycine (pKa ~2.34).

  • pKa₂ (Tertiary Amine): The experimental pKa is approximately 9.88. This is slightly more basic than the amino group of glycine (pKa ~9.60), reflecting the increased electron density on the nitrogen.

At physiological pH (~7.4), DMG exists almost exclusively in its zwitterionic form, with a negatively charged carboxylate group and a positively charged tertiary ammonium group. Any valid computational model in a biological context must begin with this charge state.

PropertyGlycine (Reference)N,N-Dimethylglycine (DMG) Rationale for Difference
pKa₁ (-COOH) ~2.34~1.89Electron-donating methyl groups stabilize the protonated acid.
pKa₂ (-NH₃⁺/-NH⁺) ~9.60~9.88Inductive effect of methyl groups increases electron density on Nitrogen.

Table 1. Comparative Analysis of Dissociation Constants.

Authoritative Computational Workflows

The following sections provide field-proven, step-by-step protocols for modeling DMG. The dual QM and MD workflows represent a best-practice approach, where high-accuracy quantum chemistry informs and validates the parameters used for large-scale dynamic simulations.

Workflow 1: Quantum Mechanical (QM) Analysis for Electronic Properties and Parameterization

Objective: To accurately calculate the intrinsic properties of DMG and generate reliable parameters for molecular mechanics force fields.

G cluster_0 QM Analysis & Parameterization Workflow A 1. Build Zwitterionic Structure B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p), SMD water) A->B C 3. Vibrational Frequency Analysis B->C At same level of theory D 4. Validate: No Imaginary Frequencies? C->D D->B No (Transition State) Restart with perturbed geometry E 5. Calculate Electrostatic Potential (ESP) D->E Yes (True Minimum) F 6. Derive RESP Charges E->F Fit point charges to QM potential G [Output]: Validated .mol2 or .frcmod file F->G

Caption: Self-validating workflow for QM characterization and charge derivation.

Detailed Protocol:

  • Structure Preparation: Generate a 3D structure of DMG in its zwitterionic form.

  • Geometry Optimization:

    • Methodology: Perform a full geometry optimization using Density Functional Theory (DFT). A robust choice is the B3LYP functional with the 6-311+G(d,p) basis set .

    • Expertise & Trustworthiness: It is essential to include a continuum solvation model, such as the SMD (Solvation Model based on Density) model with water as the solvent. Optimizing a zwitterion in the gas phase is physically incorrect and will lead to an artificial intramolecular proton transfer. The solvation model correctly stabilizes the charge-separated state.

  • Frequency Calculation: At the identical level of theory (B3LYP/6-311+G(d,p) with SMD), perform a vibrational frequency calculation.

  • Self-Validation: Confirm that the output contains zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum. The optimization must be repeated if this check fails. This step is non-negotiable for a trustworthy result.

  • Electrostatic Potential (ESP) Calculation: Using the validated minimum-energy geometry, compute the molecular ESP on a grid of points surrounding the molecule.

  • Charge Derivation: Use a charge-fitting algorithm, such as RESP (Restrained Electrostatic Potential) , to derive a set of atom-centered partial charges that best reproduce the QM ESP. RESP charges are the standard for high-quality force fields like AMBER because they provide better conformational transferability than simpler schemes.

  • Output: The final outputs are the optimized coordinates and the derived partial charges, ready for use in a molecular dynamics engine.

Workflow 2: Molecular Dynamics (MD) Simulation for Solvation and Dynamics

Objective: To study the dynamic behavior of DMG in an explicit aqueous environment, analyzing its hydration shell and conformational sampling over time.

G

Protocols & Analytical Methods

Method

use of (S)-2-Amino-3-(dimethylamino)propanoic acid in solid-phase peptide synthesis

Application Note & Protocol Topic: Strategic Incorporation of (S)-2-Amino-3-(dimethylamino)propanoic Acid in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Incorporation of (S)-2-Amino-3-(dimethylamino)propanoic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

(S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid, offers a unique side-chain functionality for modifying peptide structure and function. Its tertiary amine group can introduce a fixed positive charge at physiological pH, potentially enhancing aqueous solubility, modulating receptor binding, or improving cell permeability. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this building block into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the specific challenges posed by the dimethylamino moiety, including steric hindrance and side-chain basicity, and present field-proven strategies to ensure high coupling efficiency and final peptide purity.

The Rationale: Why Incorporate (S)-2-Amino-3-(dimethylamino)propanoic Acid?

The strategic placement of (S)-2-Amino-3-(dimethylamino)propanoic acid can impart novel characteristics to a peptide:

  • Enhanced Solubility: The permanently charged dimethylammonium group at neutral pH can significantly improve the solubility of hydrophobic peptides, which are notoriously difficult to synthesize and purify.[1]

  • Modulation of Bioactivity: The introduction of a localized positive charge can alter the electrostatic interactions between the peptide and its biological target, potentially enhancing binding affinity or selectivity.

  • Peptidomimetic Design: This amino acid serves as a valuable tool in peptidomimetic development, where its unique structure can improve metabolic stability against enzymatic degradation compared to natural amino acids.[]

  • pH-Dependent Conformational Switching: The tertiary amine (pKa typically ~9-10) can be protonated or deprotonated depending on the local environment, allowing for the design of peptides with pH-sensitive conformations or activities.

Core Challenge: Managing the Tertiary Amine Side-Chain

While advantageous, the dimethylamino side-chain presents two primary challenges during SPPS:

  • Steric Hindrance: The bulky dimethylamino group can sterically hinder the approach of the incoming activated amino acid, potentially leading to slow or incomplete coupling reactions. This is a known issue with other sterically demanding residues.[3]

  • Side-Chain Basicity: The tertiary amine is basic and can interfere with the SPPS process. Although it cannot be acylated, it can neutralize a portion of the activator or catalyze unwanted side reactions, such as the epimerization of the activated amino acid.[4]

The following protocols are designed to mitigate these challenges effectively.

Protecting Group Strategy & Chemical Logic

An orthogonal protection scheme is fundamental to successful SPPS.[5] For incorporating Fmoc-(S)-2-Amino-3-(dimethylamino)propanoic acid (Fmoc-Dap(Me₂)-OH), the strategy is straightforward but requires careful consideration.

  • α-Amino Group: Protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This is the temporary protecting group removed before each coupling cycle.[6][7]

  • Carboxyl Group: This group is activated in situ during the coupling reaction using standard peptide coupling reagents.

  • Side-Chain Dimethylamino Group: As a tertiary amine, it does not react with acylating agents and therefore does not require a formal protecting group . Its basicity is managed by the reaction conditions, as it becomes protonated in the mildly acidic environment of the coupling reaction, rendering it non-nucleophilic.

G cluster_0 Protected Monomer: Fmoc-(S)-Dap(Me₂)-OH A Fmoc Group (α-Amino Protection) Labile to Base (Piperidine) B Chiral Center (S)-Configuration A->B C Carboxyl Group (Activated for Coupling) B->C D Dimethylamino Side-Chain (Tertiary Amine) No Protecting Group Needed B->D

Caption: Protection strategy for Fmoc-(S)-Dap(Me₂)-OH.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier Example
Fmoc-(S)-Dap(Me₂)-OH>98% PurityCustom Synthesis
SPPS Resin (e.g., Rink Amide, Wang)100-200 mesh, ~0.5-1.0 mmol/g loadingSigma-Aldrich
N,N-Dimethylformamide (DMF)Amine-free, low water contentAAPPTEC
N-Methyl-2-pyrrolidone (NMP)Peptide synthesis gradeAAPPTec
PiperidineACS grade or higherSigma-Aldrich
Coupling Reagent (HCTU, HATU, HBTU)>99% PurityChemPep
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade (>99.5%)ChemPep
Trifluoroacetic Acid (TFA)>99.5% PuritySigma-Aldrich
Scavengers (TIS, H₂O, EDT)Reagent gradeSigma-Aldrich
Diethyl EtherAnhydrous, cold (-20°C)Fisher Scientific

Note on Solvents: The quality of DMF is critical. It can degrade to form dimethylamine, which may cause premature deprotection of the Fmoc group.[8] Using high-purity, amine-free DMF or substituting with NMP is strongly recommended.[8]

SPPS Workflow for Incorporating Fmoc-Dap(Me₂)-OH

This protocol outlines a single coupling cycle for adding Fmoc-Dap(Me₂)-OH to a growing peptide chain on a solid support. The general SPPS process involves repeating the deprotection and coupling steps until the desired sequence is assembled.[9]

SPPS_Workflow start Start: Peptide-Resin (N-term Fmoc) deprotection Step 1: Fmoc Deprotection 20% Piperidine in DMF (2 x 7 min) start->deprotection wash1 Step 2: Washing DMF (5x) DCM (2x), DMF (2x) deprotection->wash1 coupling Step 3: Coupling Fmoc-Dap(Me₂)-OH HCTU/DIPEA in DMF (1-2 hours) wash1->coupling monitor Monitor? (Kaiser Test) coupling->monitor wash2 Step 4: Washing DMF (5x) monitor->wash2 Negative (Complete) double_coupling Repeat Step 3 (Double Coupling) monitor->double_coupling Positive (Incomplete) end End: New Peptide-Resin (N-term Fmoc) wash2->end double_coupling->wash2

Caption: SPPS cycle for incorporation of Fmoc-Dap(Me₂)-OH.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

  • Place the resin in a suitable reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and gently agitate for 30-60 minutes to swell the resin beads.

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 7 minutes, then drain.[10]

  • Repeat the piperidine treatment for another 7 minutes and drain.

  • This two-step process ensures complete removal of the Fmoc group.

3. Washing Post-Deprotection:

  • Wash the resin thoroughly to remove all traces of piperidine and dibenzofulvene.

  • Perform a sequence of washes: DMF (5x), DCM (2x), DMF (2x). Use approximately 10 mL of solvent per gram of resin for each wash.

4. Amino Acid Activation and Coupling:

  • In a separate vial, prepare the activation mixture. For a 0.1 mmol scale synthesis:

    • Fmoc-Dap(Me₂)-OH: 4 equivalents (0.4 mmol)

    • HCTU: 3.9 equivalents (0.39 mmol)

    • DIPEA: 8 equivalents (0.8 mmol)

    • DMF: to dissolve (approx. 2 mL)

  • Rationale for Equivalents: Using a higher excess of the amino acid and coupling reagents helps drive the reaction to completion, overcoming potential steric hindrance.

  • Add the reagents, vortex briefly, and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1 to 2 hours at room temperature. For difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C) if using a heated synthesizer.

5. Monitoring and Potential Double Coupling:

  • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.

  • Interpretation:

    • Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling).

    • Colorless/Yellow beads: Indicate the absence of primary amines (complete coupling).

  • If the test is positive (blue), drain the reaction solution and repeat step 4 (a "double coupling") to ensure the reaction goes to completion.[11]

6. Washing Post-Coupling:

  • Once coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Coupling the Subsequent Residue

Coupling the next amino acid onto the N-terminus of the newly incorporated Dap(Me₂) residue can also be challenging due to steric hindrance.

  • Recommendation: Use a highly efficient coupling agent like HATU, which is often preferred for coupling to N-methylated or other sterically hindered amines.[10][12]

  • Protocol: Follow the same activation and coupling procedure (Step 4), but consider extending the reaction time to 2-4 hours and be prepared to perform a double coupling.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is "Reagent K":

    • TFA: 94%

    • Phenol: 2%

    • Water: 2%

    • Thioanisole: 1%

    • 1,2-Ethanedithiol (EDT): 1%

    • Safety Note: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.[13]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the purity by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Purify the peptide using preparative RP-HPLC.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). The Journal of Organic Chemistry, 63(26), 9678–9683.
  • Coin, I., et al. (2007). Journal of Peptide Science, 13(12), 757-768.
  • Fields, G. B., & Noble, R. L. (1990). International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Chemical Reviews, 109(6), 2455-2504.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Wanka, L. (2015). Answer to "Are double couplings in SPPS interesting for purity of short peptides?". ResearchGate. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Adamo, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3099. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(2-methylanilino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Fields, C. G., et al. (1991). Peptide Research, 4(2), 95-101.
  • Toth, G. K., & Gauthier, T. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

Sources

Application

A Guide to the Strategic Incorporation of 3-(Dimethylamino)alanine into Peptide Sequences: Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. These un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can impart novel structural and functional properties, leading to peptides with enhanced therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-(dimethylamino)alanine, a unique β-amino acid, into peptide chains. As a Senior Application Scientist, this document synthesizes technical methodologies with practical insights to navigate the challenges associated with this sterically hindered and functionally distinct amino acid.

Introduction: The Significance of 3-(Dimethylamino)alanine

3-(Dimethylamino)alanine is a fascinating building block for peptide chemists. Its β-amino acid nature introduces a modification to the peptide backbone, potentially influencing secondary structure and proteolytic stability. Furthermore, the presence of a dimethylamino group, a tertiary amine, in the side chain can significantly impact the peptide's physicochemical properties, such as its basicity, polarity, and potential for specific molecular interactions. The strategic placement of 3-(dimethylamino)alanine can therefore be leveraged to modulate a peptide's biological activity, receptor binding affinity, and pharmacokinetic profile.

However, the very features that make 3-(dimethylamino)alanine an attractive tool also present unique synthetic challenges. The steric hindrance and the basicity of the dimethylamino group can complicate standard peptide coupling reactions. This guide will address these challenges head-on, providing robust protocols and explaining the chemical principles behind the recommended strategies.

Synthesis of the Fmoc-3-(dimethylamino)alanine Building Block

A prerequisite for solid-phase peptide synthesis (SPPS) is the availability of the Nα-Fmoc protected amino acid. While not as readily available as standard proteinogenic amino acids, Fmoc-3-(dimethylamino)alanine can be synthesized through established organic chemistry routes. A plausible and efficient method involves the Fmoc protection of 3-(dimethylamino)alanine.

A common method for the Fmoc protection of amino acids is the use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[1]

Synthesis_of_Fmoc_protected_amino_acid cluster_reactants Reactants cluster_products Products 3_DMA 3-(Dimethylamino)alanine Reaction Aqueous Bicarbonate 3_DMA->Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction Base Base (e.g., Na2CO3) Base->Reaction Fmoc_3_DMA Fmoc-3-(dimethylamino)alanine Salt Salt (e.g., NaCl) CO2 CO2 H2O H2O Reaction->Fmoc_3_DMA Reaction->Salt Reaction->CO2 Reaction->H2O

Caption: Synthesis of Fmoc-3-(dimethylamino)alanine.

Protocol 2.1: Synthesis of Fmoc-3-(dimethylamino)alanine

Materials:

  • 3-(Dimethylamino)alanine hydrochloride

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve 3-(dimethylamino)alanine hydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate (3-4 equivalents) at 0°C.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the stirring amino acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Fmoc-3-(dimethylamino)alanine as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporating Fmoc-3-(dimethylamino)alanine into a Peptide Sequence via SPPS

The incorporation of Fmoc-3-(dimethylamino)alanine into a growing peptide chain using standard Fmoc-based SPPS requires careful consideration of the coupling step due to the steric hindrance and basicity of the dimethylamino group. Two primary strategies can be employed: direct coupling using powerful coupling reagents or protection of the dimethylamino side chain.

Strategy 1: Direct Coupling with Optimized Reagents

For direct coupling, the choice of activating agent is critical. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove inefficient. More potent coupling reagents are recommended to overcome the steric hindrance.[2][3]

Recommended Coupling Reagents:

ReagentFull NameRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, forms a highly reactive OAt-ester, and is known to be effective for coupling sterically hindered and N-methylated amino acids.[2][3]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent that is effective for difficult couplings with reduced risk of racemization.
BOP-Cl Bis(2-oxo-3-oxazolidinyl)phosphinic chlorideCan be useful for couplings of N-methylated and other hindered amino acids.[4]

Protocol 3.1: SPPS Incorporating 3-(Dimethylamino)alanine (Direct Coupling)

This protocol assumes a standard Fmoc-SPPS workflow. The key modifications are in the coupling step of Fmoc-3-(dimethylamino)alanine.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-(dimethylamino)alanine)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v) for Fmoc deprotection

  • Coupling reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-3-(dimethylamino)alanine:

    • In a separate vial, pre-activate the Fmoc-3-(dimethylamino)alanine (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: this test may not be reliable for β-amino acids; a chloranil test is a suitable alternative).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[5]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat_Cycle Repeat for each Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation and RP-HPLC Purification Cleavage->Purification End End Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Strategy 2: Side-Chain Protection of the Dimethylamino Group

An alternative approach to mitigate the potential interference of the basic and nucleophilic dimethylamino side chain is to protect it with a suitable protecting group. The ideal protecting group should be stable to the conditions of Fmoc-SPPS (i.e., piperidine treatment) and readily removable at the end of the synthesis.

A promising candidate for this purpose is the N,N-dimethylaminoxy carbonyl (Dmaoc) group.[6][7][8] This polar protecting group is stable during standard Fmoc synthesis but can be cleaved under mild reductive conditions using dithiothreitol (DTT).[6][7][8]

Protocol 3.2: Synthesis of Fmoc-3-(N-Dmaoc-dimethylamino)alanine

The Dmaoc group can be introduced onto the dimethylamino side chain prior to Fmoc protection of the α-amino group.

Protocol 3.3: SPPS Incorporating Fmoc-3-(N-Dmaoc-dimethylamino)alanine

The SPPS protocol would be similar to Protocol 3.1, with the following key differences:

  • Coupling: Standard coupling reagents such as HBTU/HOBt or DIC/HOBt can likely be used, as the problematic side chain is protected.

  • Final Deprotection: After cleavage from the resin and standard side-chain deprotection with TFA, an additional step is required to remove the Dmaoc group.

Dmaoc Group Removal:

  • Dissolve the crude, TFA-cleaved peptide in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Add an excess of dithiothreitol (DTT).

  • Stir the solution at room temperature for several hours to overnight.

  • Monitor the deprotection by RP-HPLC and mass spectrometry.

  • Purify the final deprotected peptide by RP-HPLC.

Characterization of Peptides Containing 3-(Dimethylamino)alanine

Thorough characterization of the final peptide is essential to confirm its identity, purity, and structural integrity.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These techniques are used to determine the molecular weight of the peptide, confirming the successful incorporation of the 3-(dimethylamino)alanine residue. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the 3-(dimethylamino)alanine residue, including the α- and β-protons of the backbone and the singlet for the two methyl groups of the dimethylamino side chain.

  • 2D NMR (COSY, TOCSY, NOESY): These experiments are invaluable for sequencing the peptide and determining its three-dimensional structure in solution. The unique chemical shifts and through-bond and through-space correlations of the 3-(dimethylamino)alanine residue can be used to probe its local environment and its influence on the overall peptide conformation.[9][10]

Conclusion and Future Perspectives

The incorporation of 3-(dimethylamino)alanine into peptides offers exciting possibilities for the design of novel therapeutic and research agents. While its synthesis presents challenges due to steric hindrance and the basicity of the side chain, these can be overcome through the strategic use of powerful coupling reagents or a side-chain protection strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize peptides containing this unique amino acid. As the demand for more complex and functionally diverse peptides continues to grow, the development of robust and efficient methods for incorporating non-canonical amino acids like 3-(dimethylamino)alanine will remain a critical area of research in peptide science.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Okamoto, R., Ono, E., Izumi, M., & Kajihara, Y. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 173.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). Automated solid-phase synthesis of N-methyl- and α-methyl-amino acids. Tetrahedron Letters, 34(10), 1549-1552.
  • Coin, I., Dölling, R., & Beyermann, M. (2007). N-Methylated Peptides: Synthesis and Biological Activity. ChemMedChem, 2(10), 1409–1424.
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
  • Wünsch, E. (1974). Synthese von Peptiden. Georg Thieme Verlag.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Okamoto, R., Ono, E., Izumi, M., & Kajihara, Y. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 173. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Reddit. (2021). SPPS for N Methylated Peptides. r/chemistry. Retrieved January 26, 2026, from [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Okamoto, R., Ono, E., Izumi, M., & Kajihara, Y. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 173. [Link]

  • ResearchGate. (n.d.). NMR of peptides. Retrieved January 26, 2026, from [Link]

  • Reddit. (2021). SPPS for N Methylated Peptides. r/chemistry. Retrieved January 26, 2026, from [Link]

Sources

Method

Fmoc Protection of (S)-2-Amino-3-(dimethylamino)propanoic acid: A Detailed Technical Guide

Introduction: The Strategic Imperative for Fmoc Protection (S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of modified peptides and peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Fmoc Protection

(S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of modified peptides and peptidomimetics. Its unique structure, featuring a tertiary amine in the side chain, can impart peptides with enhanced enzymatic stability, altered conformation, and novel biological activities. However, the presence of two amine groups—the α-amino group and the side-chain dimethylamino group—necessitates a precise protection strategy to ensure regioselective peptide bond formation.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino function in modern solid-phase peptide synthesis (SPPS).[1] Its key advantage lies in its base lability, allowing for mild deprotection conditions (typically with piperidine in DMF) that preserve acid-labile side-chain protecting groups and the peptide-resin linkage.[1] This orthogonality is fundamental to the successful stepwise assembly of complex peptide chains.[1]

This application note provides a comprehensive, field-proven protocol for the efficient Fmoc protection of the α-amino group of (S)-2-Amino-3-(dimethylamino)propanoic acid. We will delve into the mechanistic rationale behind the procedural steps, address potential challenges, and outline robust purification and characterization methods to ensure the synthesis of high-purity Fmoc-(S)-2-Amino-3-(dimethylamino)propanoic acid, ready for downstream applications in peptide synthesis.

Reaction Principle and Mechanism

The N-acylation of the α-amino group with an Fmoc-donating reagent is the core of this procedure. The most common and efficient reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). The reaction proceeds via a nucleophilic attack of the primary α-amino group of the amino acid on the electrophilic carbonyl carbon of Fmoc-OSu. The reaction is typically carried out in a biphasic solvent system, such as aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or acetone, to facilitate the dissolution of both the amino acid and the Fmoc-OSu. The base maintains the amino acid's α-amino group in its deprotonated, nucleophilic state, driving the reaction forward.

It is crucial to control the pH of the reaction mixture to ensure selective acylation of the more nucleophilic α-amino group over the less reactive tertiary dimethylamino side chain.

Fmoc_Protection_Mechanism AminoAcid (S)-2-Amino-3- (dimethylamino)propanoic acid FmocAminoAcid Fmoc-(S)-2-Amino-3- (dimethylamino)propanoic acid AminoAcid->FmocAminoAcid Nucleophilic Attack FmocOSu Fmoc-OSu (9-Fluorenylmethyl- succinimidyl carbonate) FmocOSu->FmocAminoAcid NHS N-Hydroxysuccinimide (Byproduct) FmocOSu->NHS Leaving Group Base Aqueous Base (e.g., NaHCO3) Base->AminoAcid Deprotonates α-NH2 Solvent Organic Solvent (e.g., Dioxane)

Caption: General workflow for the Fmoc protection reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
(S)-2-Amino-3-(dimethylamino)propanoic acid≥98%Sigma-AldrichStore desiccated.
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)≥99%MerckMoisture sensitive. Store under inert gas.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsUse from a freshly opened bottle or freshly distilled.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Deionized Water (H₂O)High PurityMillipore
Diethyl Ether (Et₂O)ACS GradeVWRFor washing.
1 M Hydrochloric Acid (HCl)Volumetric StandardJ.T. BakerFor acidification.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeFor extraction.
Brine (Saturated NaCl solution)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying.
Dichloromethane (DCM)ACS GradeMacronFor purification (if necessary).
HexanesACS GradePharmco-AaperFor purification (if necessary).
Step-by-Step Procedure
  • Dissolution of the Amino Acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-Amino-3-(dimethylamino)propanoic acid (e.g., 5.0 g, 1 equivalent) in 50 mL of 10% aqueous sodium bicarbonate solution.

    • Stir at room temperature until a clear solution is obtained. This step ensures the α-amino group is deprotonated and ready for reaction.

  • Addition of Fmoc-OSu:

    • In a separate beaker, dissolve Fmoc-OSu (1.1 equivalents) in 75 mL of 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes at room temperature. A slow addition rate minimizes potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir vigorously at room temperature overnight (12-18 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane, methanol, and acetic acid (e.g., 90:8:2). The product should have a lower Rf value than Fmoc-OSu. Stain with ninhydrin (for the starting material) and inspect under UV light (for the Fmoc-containing product).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting amino acid), transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate as a white solid. The acidic pH protonates the carboxylate group, rendering the product insoluble in the aqueous phase.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product can often be purified by recrystallization or flash column chromatography.

  • Recrystallization: A common solvent system for recrystallization is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Flash Column Chromatography: If recrystallization is ineffective, purify the product on a silica gel column using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

Characterization and Quality Control

Ensuring the purity and identity of the final product is critical for its successful use in peptide synthesis.

ParameterMethodExpected Result
Purity High-Performance Liquid Chromatography (HPLC)≥99% purity is desirable.[2] Enantiomeric purity should also be assessed using a chiral column.[3]
Identity Mass Spectrometry (MS)The observed molecular weight should match the calculated molecular weight of the Fmoc-protected amino acid.
Structure Confirmation ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyThe spectra should be consistent with the expected structure, showing characteristic peaks for the Fmoc group and the amino acid backbone.
Optical Rotation PolarimetryA specific rotation value should be obtained, confirming the stereochemical integrity of the (S)-enantiomer.[3]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remains, allow the reaction to stir for a longer period. Ensure the pH of the initial aqueous solution is sufficiently basic (around 8.5-9.5) to maintain the nucleophilicity of the α-amino group.

  • Dipeptide Formation: A potential side reaction is the formation of Fmoc-dipeptides. This can be minimized by using a slight excess of Fmoc-OSu and ensuring efficient stirring.

  • Low Yield: Poor phase mixing can lead to lower yields. Vigorous stirring is essential. Additionally, ensure the acidification step is performed slowly and with cooling to maximize precipitation of the product before extraction.

  • Handling the Tertiary Amine: The dimethylamino side chain can act as a base. During the acidic work-up, this group will be protonated. This is generally not a problem for the isolation of the final product. However, for subsequent use in SPPS, this side chain will be in its free base form after the standard Fmoc deprotection steps.

Conclusion

The protocol detailed above provides a robust and reproducible method for the Fmoc protection of (S)-2-Amino-3-(dimethylamino)propanoic acid. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently synthesize this valuable building block with high purity and yield. Rigorous characterization is paramount to ensure the quality required for the demanding application of solid-phase peptide synthesis. The successful incorporation of this and other non-proteinogenic amino acids opens avenues for the development of novel peptide-based therapeutics and research tools.

References

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]

  • PubChem. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Available from: [Link]

  • PubMed. 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. Available from: [Link]

  • Anaspec. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. Available from: [Link]

  • Wiley-VCH. Protection Reactions. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]

  • Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]

  • Google Patents. Preparation method of Fmoc-beta-Ala-AA-OH.
  • Vapourtec. Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Available from: [Link]

  • David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available from: [Link]

Sources

Application

Application Notes and Protocols for Coupling Hindered Amino Acids: The Case of 3-(Dimethylamino)alanine Dihydrochloride

Introduction: Navigating the Challenges of Sterically Encumbered Amino Acid Incorporation In the landscape of therapeutic peptide development and complex natural product synthesis, the incorporation of non-canonical amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amino Acid Incorporation

In the landscape of therapeutic peptide development and complex natural product synthesis, the incorporation of non-canonical amino acids is a critical strategy for modulating pharmacological properties such as potency, selectivity, and metabolic stability. Among these, α,α-disubstituted and N-alkylated amino acids present formidable challenges to standard peptide synthesis protocols. 3-(Dimethylamino)alanine, a tertiary amine-containing amino acid, epitomizes this difficulty due to a combination of electronic and steric factors. The bulky N,N-dimethyl group sterically shields the α-amino group of the incoming amino acid and the carboxyl group of the 3-(dimethylamino)alanine itself, significantly retarding the rate of peptide bond formation.

Furthermore, the dihydrochloride salt form of this amino acid introduces an additional layer of complexity. Both the α-amino group and the side-chain dimethylamino group are protonated, necessitating precise neutralization before the amino acid can participate in the coupling reaction. This requires a careful selection of the base and its stoichiometry to avoid side reactions and ensure efficient coupling.

This comprehensive guide provides a detailed exploration of coupling reagents and optimized protocols specifically tailored for the successful incorporation of highly hindered amino acids like 3-(dimethylamino)alanine dihydrochloride. We will delve into the mechanistic underpinnings of various coupling reagents, present comparative data, and offer step-by-step protocols designed for robustness and reproducibility, empowering researchers to confidently tackle these challenging synthetic targets.

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. Traditional carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-hydroxybenzotriazole (HOBt), often prove inefficient, leading to low yields and significant racemization.[1] Modern onium salt-based reagents, however, have revolutionized the field by offering superior activation and faster reaction kinetics.[2]

Uronium/Aminium vs. Phosphonium Reagents: A Mechanistic Overview

The two major classes of modern coupling reagents are uronium/aminium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[2]

  • Uronium/Aminium Salts: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which then reacts with the amine component. Reagents based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.[2] A potential side reaction with uronium/aminium reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess, which can lead to chain termination.[3]

  • Phosphonium Salts: These reagents activate the carboxylic acid via a phosphonium oxy-intermediate, which is less prone to side reactions like guanidinylation.[4] They are often considered "cleaner" reagents and are particularly well-suited for difficult couplings and fragment condensations where racemization is a major concern.

Below is a comparative table of the most effective coupling reagents for hindered amino acids.

Coupling ReagentClassActivating MoietyAdvantagesDisadvantages
HATU Uronium/AminiumHOAtHigh reactivity, fast kinetics, effective for hindered couplings.[5]High cost, potential for guanidinylation.
COMU Uronium/AminiumOxymaPureHigh reactivity, comparable or superior to HATU for hindered couplings; safer (non-explosive) byproducts that are water-soluble.[6]Can be less stable in solution (e.g., DMF) over extended periods.[6]
PyAOP PhosphoniumHOAtExcellent for hindered and N-methylated amino acids, low racemization.[4]Higher cost, byproducts can sometimes be difficult to remove.
PyBOP PhosphoniumHOBtGood for general and some difficult couplings, no guanidinylation risk.[4]Less reactive than HOAt-based reagents for the most challenging cases.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the coupling of Fmoc-protected 3-(dimethylamino)alanine dihydrochloride. It is crucial to note that for any specific peptide sequence, some optimization of reaction times and reagent equivalents may be necessary.

Critical Consideration: Stoichiometry of the Base

3-(Dimethylamino)alanine dihydrochloride possesses three acidic protons that need to be considered: the carboxylic acid proton (pKa ~1.86)[7], the α-ammonium proton, and the side-chain dimethylammonium proton. For the coupling reaction to proceed, the carboxylic acid must be deprotonated to form the carboxylate, and the α-amino group of the coupling partner must be a free base. The onium salt coupling reagents also require a tertiary amine base to facilitate the reaction.

Therefore, a sufficient amount of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is required to:

  • Neutralize the two hydrochloride equivalents.

  • Deprotonate the carboxylic acid.

  • Facilitate the activation by the coupling reagent.

A general rule is to use at least 4 equivalents of base relative to the amino acid dihydrochloride.

Protocol 1: Solution-Phase Coupling using COMU

This protocol is recommended for its high efficiency and the ease of byproduct removal.[6]

Materials:

  • Fmoc-3-(dimethylamino)alanine dihydrochloride

  • C-terminally protected amino acid or peptide (H-AA/Peptide-OR)

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the C-terminally protected amino acid or peptide (1.0 eq) in anhydrous DMF (approximately 0.1 M concentration).

  • Amino Acid Addition: To a separate flask, add Fmoc-3-(dimethylamino)alanine dihydrochloride (1.2 eq) and dissolve in a minimal amount of anhydrous DMF.

  • Pre-activation and Neutralization: To the solution of Fmoc-3-(dimethylamino)alanine dihydrochloride, add COMU (1.2 eq). Then, add DIEA (4.0 eq) and stir the mixture at room temperature for 5-10 minutes. The solution may change color, which is indicative of the activation process.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the solution of the C-terminally protected amino acid or peptide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC-MS. The reaction is typically complete within 1-4 hours, but for highly hindered couplings, it may require longer reaction times or gentle heating (e.g., 40 °C).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Validate the purity and identity of the final product by HPLC and mass spectrometry.

Causality and Rationale:

  • COMU: Chosen for its high reactivity and the water-solubility of its byproducts, simplifying purification.[6]

  • DIEA (4.0 eq): A sufficient excess of this bulky, non-nucleophilic base is used to neutralize the dihydrochloride salt and the carboxylic acid, and to facilitate the coupling reaction without causing significant racemization.

  • Pre-activation: Activating the hindered amino acid before adding it to the amine component can improve reaction kinetics.

  • Aqueous Work-up: The washes with NaHCO₃ remove any unreacted acidic components and byproducts, while the brine wash helps to break any emulsions.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-3-(dimethylamino)alanine dihydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-3-(dimethylamino)alanine dihydrochloride (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF.

  • Activation and Neutralization: Add DIEA (6.0 eq) to the coupling solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling to Resin: Add the activated coupling solution to the resin. Agitate the reaction vessel at room temperature for 2-6 hours. For very difficult couplings, the reaction time can be extended overnight, or double coupling can be performed.

  • Reaction Monitoring: After the desired coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.[9] A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Proceed with the next deprotection and coupling cycle as required.[10]

Causality and Rationale:

  • HATU: The "gold standard" for difficult couplings, HATU is highly effective at overcoming steric hindrance.[5]

  • Increased Equivalents: In SPPS, it is common practice to use a larger excess of reagents (3-5 equivalents) to drive the reaction to completion on the solid support.

  • DIEA (6.0 eq): A larger excess of base is used in SPPS to ensure complete neutralization and to maintain a basic environment for the coupling reaction.

  • Kaiser Test: This is a critical validation step to ensure the coupling reaction has gone to completion before proceeding to the next step in the synthesis.[9] A positive test indicates incomplete coupling, and a second coupling should be performed.

Visualizing the Mechanisms and Workflows

Reaction Mechanisms of Key Coupling Reagents

Coupling_Mechanisms cluster_HATU HATU Mechanism cluster_COMU COMU Mechanism RCOOH_H R-COOH ActiveEster_H OAt Active Ester RCOOH_H->ActiveEster_H + HATU + Base Base_H Base HATU HATU Peptide_H Peptide Bond ActiveEster_H->Peptide_H + R'-NH2 Amine_H R'-NH2 RCOOH_C R-COOH ActiveEster_C Oxyma Active Ester RCOOH_C->ActiveEster_C + COMU + Base Base_C Base COMU COMU Peptide_C Peptide Bond ActiveEster_C->Peptide_C + R'-NH2 Amine_C R'-NH2

Caption: Generalized activation mechanisms for HATU and COMU.

SPPS Workflow for a Hindered Amino Acid

SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step: 1. Fmoc-AA-diHCl (3 eq) 2. HATU (2.9 eq) 3. DIEA (6.0 eq) in DMF wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser negative Negative (Yellow) Proceed to next cycle kaiser->negative Complete positive Positive (Blue) Repeat Coupling kaiser->positive Incomplete positive->coupling

Caption: A typical SPPS cycle for coupling a hindered amino acid.

Conclusion

The successful incorporation of sterically demanding amino acids such as 3-(dimethylamino)alanine dihydrochloride is a challenging yet achievable goal with the appropriate selection of modern coupling reagents and carefully optimized protocols. Uronium salts like HATU and COMU have demonstrated superior performance in these contexts. The key to success lies in understanding the mechanistic nuances of these reagents and, critically, in the precise control of the reaction conditions, particularly the stoichiometry of the base required to neutralize the hydrochloride salt and drive the reaction to completion. The protocols and insights provided in this guide offer a solid foundation for researchers to build upon, enabling the synthesis of complex peptides with unique structural motifs and enhanced therapeutic potential.

References

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 760-772. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Guna, V. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1041-1052. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]

  • Varkey, J. T., & Gopi, H. N. (2006). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Letters in Peptide Science, 10(5-6), 529-532. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Method

Quantitative Analysis of (S)-2-Amino-3-(dimethylamino)propanoic Acid: A Guide to Analytical Methods and Protocols

This document provides a comprehensive guide for the quantitative analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid in various sample matrices. Tailored for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the quantitative analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid in various sample matrices. Tailored for researchers, scientists, and professionals in drug development, this application note details robust analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). The protocols herein are designed to ensure accuracy, precision, and reliability, forming a self-validating system for reproducible results.

(S)-2-Amino-3-(dimethylamino)propanoic acid is a non-proteinogenic β-amino acid characterized by a chiral center at the α-carbon and a tertiary amine group. Its accurate quantification is crucial in various research and development settings, from pharmacokinetic studies to quality control of synthesized compounds. The methodologies presented are grounded in established analytical principles and offer a range of options to suit different laboratory capabilities and analytical requirements.

Section 1: Foundational Principles of Analytical Method Selection

The choice of an analytical method for (S)-2-Amino-3-(dimethylamino)propanoic acid is dictated by the sample matrix, the required sensitivity, and the need for stereospecificity. Due to its polar nature and lack of a strong chromophore, direct analysis can be challenging. Therefore, derivatization is often employed for HPLC-UV analysis to enhance detection. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. When the enantiomeric purity is a critical parameter, Chiral HPLC is indispensable.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective approach suitable for the quantification of (S)-2-Amino-3-(dimethylamino)propanoic acid in relatively clean sample matrices or when high sensitivity is not a prerequisite. The key to this method is pre-column derivatization to introduce a chromophore, enabling UV detection.

Causality in Experimental Choices:

The selection of a derivatizing agent is critical. Phenylisothiocyanate (PITC) is a widely used reagent that reacts with the primary amino group of the analyte to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance at 254 nm.[1] This allows for sensitive detection. The reversed-phase HPLC method is chosen for its robustness and ability to separate the derivatized analyte from excess reagent and other sample components.

Experimental Workflow: HPLC-UV with PITC Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization PITC Derivatization Supernatant->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection RP_Separation Reversed-Phase Separation HPLC_Injection->RP_Separation UV_Detection UV Detection (254 nm) RP_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for HPLC-UV analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid.

Detailed Protocol: HPLC-UV with PITC Derivatization

1. Sample Preparation (from Plasma): a. To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.[2] b. Vortex for 1 minute and incubate at -20°C for 30 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of coupling buffer (e.g., acetonitrile:pyridine:triethylamine:water, 10:5:2:3 v/v/v/v).

2. PITC Derivatization: a. To the reconstituted sample, add 20 µL of PITC solution (e.g., PITC in heptane, 1:10 v/v). b. Vortex and incubate at room temperature for 20 minutes. c. Evaporate to dryness under nitrogen to remove excess reagent and solvents. d. Reconstitute in 100 µL of mobile phase A for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-dependent gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a calibration curve using standards of (S)-2-Amino-3-(dimethylamino)propanoic acid subjected to the same derivatization procedure.

  • Plot the peak area of the PTC-derivative against the concentration and perform a linear regression to determine the concentration in unknown samples.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard. This method can be performed with or without derivatization, although derivatization can improve chromatographic retention and ionization efficiency.

Causality in Experimental Choices:

The tertiary amine group of (S)-2-Amino-3-(dimethylamino)propanoic acid makes it amenable to positive mode electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific precursor-to-product ion transition. A study on the fragmentation of N,N-dimethyl amino acids shows a characteristic loss of H₂O + CO from the protonated molecule to form an immonium ion.[3] This knowledge is leveraged to establish specific Multiple Reaction Monitoring (MRM) transitions. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for underivatized amino acids to achieve better retention of these polar compounds.[4]

Experimental Workflow: LC-MS/MS (Underivatized)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution with Mobile Phase Supernatant->Dilution LC_Injection LC Injection Dilution->LC_Injection HILIC_Separation HILIC Separation LC_Injection->HILIC_Separation ESI_Ionization ESI+ Ionization HILIC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM Mode) ESI_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for underivatized LC-MS/MS analysis of the target analyte.

Detailed Protocol: LC-MS/MS (Underivatized)

1. Sample Preparation (from Plasma): a. To 50 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[5] b. Vortex for 30 seconds and incubate at 4°C for 30 minutes. c. Centrifuge at 12,000 x g for 5 minutes.[5] d. Transfer 20 µL of the supernatant to a new tube and add 180 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing to around 40% over several minutes is a typical HILIC gradient.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: The specific precursor ion will be the protonated molecule [M+H]⁺. The product ion will likely correspond to the immonium ion resulting from the loss of H₂O and CO. These transitions must be optimized by direct infusion of a standard solution.

  • Example MRM Transition (Hypothetical): For (S)-2-Amino-3-(dimethylamino)propanoic acid (MW = 146.19 g/mol ), the precursor ion would be m/z 147.2. A potential product ion could be m/z 102.1, corresponding to the loss of the carboxyl group as COOH. The exact fragmentation will need to be experimentally determined.

3. Quantification:

  • Construct a calibration curve using a series of known concentrations of the analyte in a surrogate matrix (e.g., stripped plasma or a buffered solution).

  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[6]

Section 4: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To resolve and quantify the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase (CSP) is required. This is critical in pharmaceutical development and stereoselective metabolism studies.

Causality in Experimental Choices:

The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. For amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown broad selectivity for underivatized amino acids, including β-amino acids.[7] The choice of mobile phase, particularly the organic modifier and any additives, is crucial for optimizing the chiral recognition and, therefore, the separation.

Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Filtration Filtration (0.22 µm) Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chiral_Separation Chiral Stationary Phase Separation HPLC_Injection->Chiral_Separation Detection UV or MS Detection Chiral_Separation->Detection Quantification Enantiomer Quantification Detection->Quantification

Sources

Application

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing 3-(Dimethylamino)alanine

Abstract The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a key strategy for enhancing pharmacological properties. 3-(dimethylamino)alanine (Dmaa), a UAA featuring a tertiary amine side chai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a key strategy for enhancing pharmacological properties. 3-(dimethylamino)alanine (Dmaa), a UAA featuring a tertiary amine side chain, presents unique challenges and opportunities in peptide design due to its basicity and steric profile. This application note provides a comprehensive guide to the purification of Dmaa-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the physicochemical principles governing the separation, offer detailed experimental protocols, and present a logical framework for troubleshooting common purification issues. The methodologies described herein are designed to ensure high purity and recovery, critical for downstream applications in drug discovery and development.

Introduction: The Challenge and Potential of 3-(Dimethylamino)alanine

3-(dimethylamino)alanine is a synthetic amino acid that introduces a permanently cationic or strongly basic center into a peptide sequence under typical physiological and chromatographic conditions. This modification can significantly influence a peptide's solubility, receptor-binding affinity, and pharmacokinetic profile. However, the very properties that make Dmaa a valuable tool in medicinal chemistry also complicate its purification.

The tertiary amine of Dmaa imparts a high degree of basicity, leading to potential issues in RP-HPLC, including:

  • Poor Peak Shape: Strong interactions between the basic side chain and residual acidic silanols on the silica-based stationary phase can cause significant peak tailing.[1][2]

  • Altered Retention: The presence of a charged side chain can decrease the overall hydrophobicity of the peptide, leading to earlier elution than predicted based on the peptide backbone alone.

  • Co-elution with Impurities: The unique chromatographic behavior can lead to co-elution with closely related impurities, such as deletion or truncated sequences from solid-phase peptide synthesis (SPPS).[3]

This guide provides a systematic approach to overcome these challenges, enabling researchers to achieve highly pure Dmaa-containing peptides.

Foundational Principles: Managing Basicity in RP-HPLC

The successful purification of peptides containing basic residues like Dmaa hinges on controlling the ionization state of both the peptide and the stationary phase.[2] The primary strategy is to employ an acidic mobile phase, typically modified with an ion-pairing agent.[4]

The Role of Mobile Phase pH and Ion-Pairing Agents

An acidic mobile phase serves two primary functions:

  • Protonation of the Peptide: At a low pH (typically ~2), the carboxylic acid groups of the peptide are protonated, minimizing their ionic character. The dimethylamino group of Dmaa, along with other basic residues like lysine and arginine, will be fully protonated and carry a positive charge.

  • Suppression of Silanol Activity: The low pH suppresses the ionization of residual silanol groups on the silica stationary phase, reducing their capacity for strong, undesirable ionic interactions with the positively charged peptide.[1]

Trifluoroacetic Acid (TFA) is the most common ion-pairing agent for peptide purification.[4] It forms a neutral ion pair with the positively charged sites on the peptide, increasing the peptide's overall hydrophobicity and enhancing its retention on the non-polar stationary phase.[3] The concentration of TFA is a critical parameter; typically, 0.1% (v/v) is used. Higher concentrations can sometimes improve peak shape for very basic compounds but may also affect the column's longevity.[5] It is crucial to be aware that residual TFA in the final peptide product can be toxic in cellular assays.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the purification of a crude synthetic peptide containing 3-(dimethylamino)alanine.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Columns:

    • Screening/Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Preparative: C18, C8, or C4 column with appropriate dimensions for the sample load. For highly hydrophobic or challenging separations, a C4 or diphenyl phase may be beneficial.

  • Solvents:

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% TFA.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% TFA.[4]

  • Sample: Crude Dmaa-containing peptide, lyophilized.

Sample Preparation
  • Dissolve the crude peptide in a small volume of Mobile Phase A.

  • If solubility is an issue, a small amount of ACN or dimethyl sulfoxide (DMSO) can be added. Ensure the final sample composition is as close to the initial mobile phase conditions as possible to prevent peak distortion.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Method Development and Optimization Workflow

A logical workflow is essential for efficient method development. The following diagram illustrates the key steps from initial screening to a final, optimized purification method.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis SamplePrep Sample Preparation (Dissolve & Filter) AnalyticalScreen Analytical Screening (Broad Gradient) SamplePrep->AnalyticalScreen GradientOpt Gradient Optimization (Shallow Gradient) AnalyticalScreen->GradientOpt LoadStudy Loading Study GradientOpt->LoadStudy PrepRun Preparative Run LoadStudy->PrepRun FractionAnalysis Fraction Analysis (QC) PrepRun->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling FinalProduct Lyophilization Pooling->FinalProduct

Caption: Workflow for HPLC Purification of Dmaa-Peptides.

Step-by-Step Purification Protocol

Step 1: Analytical Scouting Run

  • Objective: To determine the approximate retention time of the target peptide.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm and 280 nm (if the peptide contains Trp or Tyr).

  • Gradient: A broad linear gradient is recommended to ensure elution of the peptide.

Time (min)% Mobile Phase B (ACN + 0.1% TFA)
05
2565
2795
3095
315
355

Step 2: Gradient Optimization

  • Objective: To improve the resolution between the target peptide and closely eluting impurities.

  • Based on the retention time from the scouting run, create a shallower gradient around the elution point of the target peptide. A gradient slope of 0.5-1.0% B per minute is a good starting point.

Example: If the peptide eluted at 40% B in the scouting run:

Time (min)% Mobile Phase B (ACN + 0.1% TFA)
025
3055
3295
3595
3625
4025

Step 3: Preparative Purification

  • Objective: To isolate the target peptide in high purity.

  • Column: Select a preparative column with the same stationary phase as the optimized analytical method.

  • Flow Rate: Scale the flow rate according to the column diameter.

  • Gradient: Use the optimized shallow gradient from Step 2.

  • Loading: Inject a small amount first to confirm retention time, then increase the load incrementally. Do not exceed 1-2% of the column's packing material by mass.

  • Fraction Collection: Collect fractions across the peak of interest.

Step 4: Quality Control and Product Recovery

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specification (>95% or as required).

  • Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following section provides a logical approach to diagnosing and resolving common problems.

Peak Tailing

Peak tailing is the most common issue when purifying basic peptides.[1]

Tailing_Troubleshooting Start Severe Peak Tailing Observed Check1 Is the column old or overused? Start->Check1 Action1 Replace with a new column Check1->Action1 Yes Check2 Is TFA concentration optimal (0.1%)? Check1->Check2 No Action2 Try a different ion-pairing agent (e.g., Formic Acid) Check2->Action2 No Check3 Is the peptide highly basic? Check2->Check3 Yes Action3 Use a column with a different stationary phase (e.g., C4 or Diphenyl) Check3->Action3 Yes

Caption: Troubleshooting flowchart for peak tailing.

Poor Resolution
  • Symptom: The peak of interest overlaps with impurity peaks.

  • Solution:

    • Decrease the Gradient Slope: A shallower gradient increases the separation time and can improve resolution.

    • Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.

    • Change the Stationary Phase: A different stationary phase (e.g., C8, C4, or Phenyl) will provide a different selectivity and may resolve the co-eluting species.

Low Recovery
  • Symptom: The amount of purified peptide is significantly lower than expected.

  • Solution:

    • Check for Precipitation: The peptide may be precipitating on the column. Try dissolving the crude material in a stronger solvent (e.g., with a higher percentage of ACN or a small amount of DMSO) before injection.

    • Reduce Hydrophobic Interactions: If the peptide is very hydrophobic, it may be irreversibly binding to the column. Use a less retentive column (C4) or add a small percentage (e.g., 1-5%) of isopropanol or n-propanol to the mobile phase to increase elution strength.

Conclusion

The successful HPLC purification of peptides containing the basic unnatural amino acid 3-(dimethylamino)alanine is readily achievable with a systematic and informed approach. By understanding the key role of mobile phase pH and ion-pairing agents in mitigating undesirable secondary interactions, researchers can develop robust purification protocols. The use of optimized gradients, appropriate stationary phases, and a logical troubleshooting framework will ensure the isolation of high-purity peptides, thereby enabling their reliable use in critical research and drug development applications.

References

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. (n.d.).
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–49.
  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628.
  • Biotage. (2023).
  • GenScript. (n.d.). Impact of TFA - A Review.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Forsythe, J. G., et al. (2015). a HPLC separation of β-Ala peptide standards prepared by aqueous...
  • Wessig, M., et al. (2025).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2019). The Basics of HPLC Peptide Analysis.
  • Bruno, B., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6289.
  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • KNAUER. (n.d.). HPLC Troubleshooting Guide.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • De, S., et al. (2019). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 23(3), 397–405.
  • Biomatik. (2022).
  • Guo, D., et al. (1986). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
  • Restek. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • BOC Sciences. (n.d.).
  • Galande, A. K., & Imperiali, B. (2006). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • AAPPTec. (n.d.).
  • Cornish, J., et al. (1996). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 271(3), E415–E420.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Agilent Technologies. (n.d.).

Sources

Method

The Art of Stereocontrol: A Guide to Chiral Building Blocks in Asymmetric Synthesis

Abstract The three-dimensional nature of molecules is a fundamental principle in chemistry, with profound implications for pharmacology and materials science. Many pharmaceuticals, agrochemicals, and natural products owe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional nature of molecules is a fundamental principle in chemistry, with profound implications for pharmacology and materials science. Many pharmaceuticals, agrochemicals, and natural products owe their specific biological activities to a precise arrangement of atoms at stereogenic centers. Asymmetric synthesis, the art of selectively creating one stereoisomer over its mirror image, is therefore a cornerstone of modern chemical research and development. This guide provides an in-depth exploration of one of the most robust strategies in this field: the use of chiral building blocks. We will delve into the logic behind this approach, examine key classes of these synthons, and provide detailed, field-proven protocols for their application, empowering researchers to design and execute efficient and highly stereocontrolled synthetic routes.

Introduction: The Imperative of Chirality

In the biological realm, chirality is the rule, not the exception. Receptors, enzymes, and nucleic acids are themselves chiral, meaning they interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule.[1][2][3] This stereospecificity can lead to one enantiomer providing the desired therapeutic effect while the other is inactive or, in infamous cases like thalidomide, dangerously toxic.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs, making the production of single-enantiomer pharmaceuticals a critical objective.[4]

Asymmetric synthesis aims to meet this challenge by producing a specific enantiomer or diastereomer of a compound.[5][6] Among the various strategies available, such as using chiral catalysts or chiral auxiliaries, the "chiral pool" synthesis approach is one of the most direct and powerful.[7][] This method utilizes readily available, enantiomerically pure molecules, known as chiral building blocks, as starting materials.[5][] By incorporating these pre-existing stereocenters into a synthetic sequence, chemists can strategically transfer that chirality to the final target molecule, often simplifying the synthetic route and ensuring a high degree of stereochemical purity.

The Chiral Pool: Nature's Starting Materials

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[10] These molecules serve as excellent starting points for complex syntheses. Key sources for the chiral pool include:

  • Amino Acids: With the exception of glycine, all proteinogenic amino acids are chiral (primarily L-isomers). Their dual functionality (amine and carboxylic acid) makes them exceptionally versatile building blocks for a vast array of molecules, including chiral amines, alcohols, and heterocyclic systems.[][11]

  • Carbohydrates (Sugars): Sugars like glucose and mannose offer a dense array of stereocenters and functional groups. Their rigid cyclic structures can be manipulated to create highly functionalized and stereochemically complex fragments for natural product synthesis.

  • Terpenes: Found in the essential oils of many plants, terpenes such as limonene, camphor, and pinene provide robust carbocyclic frameworks with defined stereochemistry.[10][12][13][14] They are frequently used to synthesize other complex terpenes or as scaffolds for chiral ligands and auxiliaries.[10][13]

  • Hydroxy Acids: Lactic acid and tartaric acid are common examples, offering chiral alcohol and carboxylic acid functionalities that can be readily transformed.

The primary advantage of this approach is that the stereocenter is already set, eliminating the need for a dedicated asymmetric reaction to create it. The challenge lies in designing a synthetic route that effectively leverages the starting material's inherent chirality without compromising it.

Strategic Application: Chiral Epoxides as Versatile Intermediates

Chiral epoxides are powerful and versatile building blocks in asymmetric synthesis.[15] Their strained three-membered ring is susceptible to regioselective and stereospecific ring-opening by a wide variety of nucleophiles, allowing for the installation of two adjacent functional groups with defined stereochemistry. One of the most reliable methods for generating chiral epoxides is the Sharpless Asymmetric Epoxidation.[16]

Application Focus: Synthesis of β-Adrenergic Blockers

β-blockers are a class of drugs used to manage cardiovascular conditions like hypertension.[17] The therapeutic activity resides almost exclusively in the (S)-enantiomer. The synthesis of these drugs provides a classic example of the utility of chiral building blocks, specifically chiral epoxides like (R)-glycidol derivatives.[18][19]

The general synthetic strategy involves the regioselective ring-opening of a chiral epoxide with a substituted phenol, followed by the addition of an amine.

G cluster_0 Synthetic Strategy for (S)-Propranolol start Chiral Epoxide ((R)-Epichlorohydrin) step1 Step 1: Epoxide Ring-Opening (Nucleophile: 1-Naphthol) start->step1 intermediate Chiral Glycidyl Ether Intermediate step1->intermediate step2 Step 2: Second Ring-Opening (Nucleophile: Isopropylamine) intermediate->step2 product Final Product ((S)-Propranolol) step2->product

Caption: General workflow for synthesizing (S)-Propranolol.

Detailed Protocol: Asymmetric Synthesis of (S)-Propranolol via Chiral Epoxide Ring-Opening

This protocol details the synthesis of the β-blocker (S)-propranolol, starting from the commercially available chiral building block (R)-epichlorohydrin. This method exemplifies a regioselective nucleophilic attack on the less hindered carbon of the epoxide.

Reaction Scheme:

(Image of the two-step reaction from (R)-epichlorohydrin to (S)-propranolol would be placed here)

Part A: Synthesis of (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane

Causality: This step involves a Williamson ether synthesis where the sodium salt of 1-naphthol acts as a nucleophile, opening the epoxide of (R)-epichlorohydrin. The reaction is designed to be regioselective for attack at the primary carbon, which then displaces the chloride. The basic conditions (NaOH) subsequently reform the epoxide ring, now with the naphthyloxy side chain attached, preserving the original stereochemistry.

Materials:

  • 1-Naphthol

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-naphthol (1.0 eq) and sodium hydroxide (1.1 eq) in a 1:1 mixture of water and ethanol.

  • Heat the mixture to 60 °C with stirring until a clear solution of sodium naphthalen-1-oxide is formed.

  • Add (R)-epichlorohydrin (1.2 eq) dropwise to the solution over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part B: Synthesis of (S)-Propranolol

Causality: The second step is the nucleophilic ring-opening of the synthesized chiral epoxide by isopropylamine. The amine will preferentially attack the sterically less hindered terminal carbon of the epoxide ring. This reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at that carbon, leading to the desired (S)-stereochemistry of the final product.

Materials:

  • (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (from Part A)

  • Isopropylamine

  • Methanol

  • Ethyl acetate

  • Hexane

Equipment:

  • Sealed reaction vessel or flask with reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the chiral epoxide from Part A (1.0 eq) in methanol in a round-bottom flask.

  • Add an excess of isopropylamine (5.0 eq) to the solution.

  • Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Remove the excess isopropylamine and methanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by recrystallization from an ethyl acetate/hexane mixture to yield pure (S)-propranolol.

  • Self-Validation: The enantiomeric purity of the final product should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee%).

The Chiral Auxiliary Approach: Evans' Asymmetric Aldol Reaction

While chiral pool synthesis incorporates a stereocenter that remains in the final product, the chiral auxiliary approach uses a temporary chiral scaffold to direct the stereoselective formation of new stereocenters.[20] The auxiliary is removed after the key transformation and can often be recovered.[21]

The Evans' aldol reaction is a benchmark example of this strategy.[22][23] It utilizes chiral oxazolidinones, derived from readily available amino acids like valine or phenylalanine, to control the stereochemical outcome of aldol additions with exceptionally high diastereoselectivity.[24]

G cluster_1 Evans' Asymmetric Aldol Workflow start Attach Chiral Auxiliary (e.g., (S)-Valinol derivative) step1 Form Boron Enolate (e.g., Bu₂BOTf, DIPEA) start->step1 step2 Aldol Addition (Add Aldehyde R-CHO) step1->step2 intermediate Diastereomerically Pure Adduct step2->intermediate step3 Cleave Auxiliary (e.g., LiOH, H₂O₂) intermediate->step3 product Enantiomerically Enriched β-Hydroxy Acid step3->product recycle Recover Chiral Auxiliary step3->recycle

Caption: Workflow of an Evans' auxiliary-controlled aldol reaction.
Mechanism of Stereocontrol

The high diastereoselectivity of the Evans' aldol reaction stems from the formation of a rigid, chair-like six-membered transition state involving the boron enolate.[24] The bulky substituent on the chiral auxiliary (e.g., an isopropyl group from valinol) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This locks in the stereochemistry of the two newly formed chiral centers.

Auxiliary/Reagent Typical Substrate Key Transformation Typical Diastereomeric Excess (de)
Evans' OxazolidinonePropionyl ImideAldol Addition>99%
(S)-ProlineKetones/Aldehydesα-amination/alkylation>95% ee
CamphorsultamAcryloyl ImideDiels-Alder Reaction>98% de

Conclusion

The use of chiral building blocks, whether through direct incorporation from the chiral pool or via the temporary use of a chiral auxiliary, represents a powerful and reliable strategy in asymmetric synthesis. These methods provide chemists with a high degree of control over the three-dimensional structure of molecules, which is essential for the development of modern pharmaceuticals and fine chemicals. By understanding the underlying principles of stereocontrol and mastering the detailed protocols for their application, researchers can confidently design and execute syntheses that are not only efficient but also deliver target molecules with the precise stereochemistry required for their function.

References

  • [No Author]. (n.d.). Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. ACS Publications.
  • Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central.
  • [No Author]. (n.d.). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • [No Author]. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
  • [No Author]. (n.d.). A Green Protocol for Asymmetric Epoxidation of Olefins Catalyzed by Carbon Dioxide Soluble Chiral Salen-Mn. SciSpace.
  • [No Author]. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
  • [No Author]. (n.d.). Enantioselective Synthesis: Introduction. ACS Publications.
  • [No Author]. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
  • Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Juniper Publishers.
  • [No Author]. (2024). Enantioselective synthesis of molecules with multiple stereogenic elements. RSC Publishing.
  • [No Author]. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. ACS Publications.
  • [No Author]. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
  • [No Author]. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
  • [No Author]. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
  • [No Author]. (n.d.). Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes. Benchchem.
  • [No Author]. (n.d.). Terpenes: The Expansion of the Chiral Pool. Handbook of Chir.
  • [No Author]. (n.d.). Chiral Amino Acids Synthesis. [Source not provided].
  • [No Author]. (2014). Evans Aldol Reaction. Chem-Station Int. Ed.
  • [No Author]. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
  • [No Author]. (2025). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. ResearchGate.
  • [No Author]. (n.d.). Chiral auxiliary. Wikipedia.
  • [No Author]. (n.d.). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral .beta.-adrenergic blocking agents. ACS Publications.
  • [No Author]. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • [No Author]. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • [No Author]. (n.d.). Enantioselective synthesis. Wikipedia.
  • [No Author]. (n.d.). Evans Aldol Reaction. TCI Deutschland GmbH.
  • [No Author]. (2024). Using chiral auxiliaries for asymmetric synthesis - diastereoselective aldol reactions. YouTube.
  • [No Author]. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.

Sources

Application

Application Notes & Protocols for the Development of Novel Analogs from 3-(Dimethylamino)alanine Dihydrochloride

Introduction: Strategic Value of 3-(Dimethylamino)alanine in Medicinal Chemistry 3-(Dimethylamino)alanine is a non-canonical amino acid that serves as a versatile and highly valuable building block in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 3-(Dimethylamino)alanine in Medicinal Chemistry

3-(Dimethylamino)alanine is a non-canonical amino acid that serves as a versatile and highly valuable building block in modern drug discovery and peptide science. Its structure, featuring a tertiary amine on the beta-carbon, provides a unique combination of properties that chemists can strategically exploit. Unlike proteinogenic amino acids, its distinct architecture allows for the introduction of a permanent positive charge (via quaternization) or a tunable basic center (pKa modulation) within a peptide backbone or small molecule scaffold.

The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations. Analogs derived from this scaffold are explored for numerous therapeutic applications, including the development of enzyme inhibitors, receptor agonists/antagonists, and peptide-based drugs with enhanced metabolic stability and cell permeability.[1] The dimethylamino moiety can act as a critical pharmacophore, engaging in ionic interactions with biological targets, or serve as a chemical handle for bioconjugation. This guide provides a detailed exploration of the core chemical strategies and protocols for leveraging 3-(dimethylamino)alanine dihydrochloride in the synthesis of novel molecular entities.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of 3-(dimethylamino)alanine is fundamental to designing successful synthetic routes. The molecule possesses three key functional groups: the α-amino group, the carboxylic acid, and the β-dimethylamino side-chain group.

PropertyValueSignificance in Synthesis
Molecular Formula C5H12N2O2 · 2HClDihydrochloride salt form.
Molecular Weight 205.08 g/mol For stoichiometric calculations.
α-Amino Group (pKa ~9-10) Primary AmineHighly nucleophilic. Requires protection (e.g., Boc, Fmoc) to prevent self-polymerization and ensure regioselective reactions at other sites.
Carboxylic Acid (pKa ~2-3) Carboxyl GroupCan be activated for amide bond formation (peptide coupling). Requires protection (e.g., as an ester) if reactions are targeted at the amino groups.
β-Dimethylamino Group (pKa ~8-9) Tertiary AmineModerately basic and nucleophilic. Can be protonated, alkylated (quaternized), or used to modulate solubility and receptor binding. Its basicity requires careful pH control during reactions.

The primary challenge and strategic opportunity in using this molecule is the selective manipulation of these three functional groups. Orthogonal protection strategies are therefore not just recommended, but essential for predictable and high-yield synthesis.

Strategic Workflow for Analog Synthesis

The development of novel analogs from 3-(dimethylamino)alanine follows a logical, multi-step workflow. The specific sequence of protection, modification, and deprotection is dictated by the final target structure. This workflow ensures that each chemical transformation occurs at the intended site without unintended side reactions.

G cluster_0 Preparation cluster_1 Core Modification / Elongation cluster_2 Finalization start 3-(Dimethylamino)alanine Dihydrochloride neutralize Neutralization & Protection (e.g., Nα-Boc Protection) start->neutralize carboxyl_activation Carboxyl Activation & Peptide Coupling neutralize->carboxyl_activation To build peptides sidechain_mod Side-Chain Modification (e.g., Quaternization) neutralize->sidechain_mod To modify side-chain deprotection Global Deprotection (e.g., Acidolysis) carboxyl_activation->deprotection sidechain_mod->deprotection purification Purification (HPLC, Extraction) deprotection->purification characterization Characterization (MS, NMR) purification->characterization final_product Final Analog characterization->final_product

Caption: General workflow for analog development.

Core Experimental Protocols

The following protocols provide detailed, validated methodologies for the key transformations involved in synthesizing analogs from 3-(dimethylamino)alanine dihydrochloride.

Protocol 1: Nα-Boc Protection of the α-Amino Group

Causality: The protection of the α-amino group is the most critical first step for using 3-(dimethylamino)alanine as a carboxylic acid component in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic and nucleophilic conditions often used in subsequent steps but is readily removed under acidic conditions.[2] This protocol first neutralizes the dihydrochloride salt in situ to free the amino groups for reaction.

Materials:

  • 3-(Dimethylamino)alanine dihydrochloride

  • Dioxane

  • Water (deionized)

  • Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(dimethylamino)alanine dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (2.5 eq) in water, ensuring the temperature remains below 10 °C. This neutralizes the hydrochloride salts and the carboxylic acid.

  • Add (Boc)₂O (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with EtOAc (2x) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with 1M HCl.

  • Extract the product into EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Nα-Boc-3-(dimethylamino)alanine as a solid or viscous oil.

Validation: The final product should be characterized by ¹H NMR to confirm the presence of the Boc group (singlet at ~1.4 ppm) and Mass Spectrometry to verify the correct molecular weight (232.28 g/mol for the free acid).[2]

Protocol 2: Solution-Phase Peptide Coupling

Causality: This protocol describes the formation of an amide bond between the Nα-protected 3-(dimethylamino)alanine and another amino acid ester. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide used to activate the carboxylic acid.[3] 1-Hydroxybenzotriazole (HOBt) is added as an activating agent to suppress side reactions (like racemization) and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[4] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize any hydrochloride salts and maintain a basic pH conducive to coupling.[3]

G cluster_0 Reactants cluster_1 Reagents cluster_2 Process Boc_DMP_Ala Nα-Boc-3-(dimethylamino)alanine Activation Carboxyl Activation (Formation of O-acylisourea and HOBt-ester) Boc_DMP_Ala->Activation Amino_Ester Amino Acid Ester HCl (e.g., H-Gly-OMe.HCl) Coupling Nucleophilic Attack by Amino Ester Amino_Ester->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling Base Activation->Coupling Active Ester Intermediate Product Protected Dipeptide Coupling->Product

Caption: Peptide coupling reaction pathway.

Materials:

  • Nα-Boc-3-(dimethylamino)alanine (from Protocol 1)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • EDC hydrochloride

  • HOBt

  • DIPEA

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated NaHCO₃ solution

  • 1M HCl solution

  • Brine

Procedure:

  • Dissolve Nα-Boc-3-(dimethylamino)alanine (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.5 eq) dropwise to neutralize the mixture.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude dipeptide by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., DCM/Methanol or Hexane/Ethyl Acetate).

Validation: Successful coupling is confirmed by NMR (disappearance of the carboxylic acid proton, appearance of a new amide proton and signals from the coupled amino acid) and Mass Spectrometry (verification of the dipeptide's molecular weight).

Protocol 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Causality: SPPS allows for the efficient, automated synthesis of long peptides.[5] The Fmoc/tBu strategy is employed, where the temporary Nα-Fmoc group is removed by a mild base (piperidine), while side-chain protecting groups (like tBu) and the resin linkage are stable until the final acid-mediated cleavage step.[6] This protocol outlines the key cycle for adding an Fmoc-protected 3-(dimethylamino)alanine to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-Nα-3-(dimethylamino)-L-alanine (requires prior synthesis/purchase)

  • Deprotection Solution: 20% piperidine in DMF.[4]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt, and DIPEA in DMF.

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Cold diethyl ether.

SPPS Cycle Procedure:

  • Resin Swelling: Place the Fmoc-peptide-resin in a fritted synthesis vessel. Swell the resin in DMF for 30-60 minutes. Drain the solvent.[7]

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a second treatment of deprotection solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Coupling:

    • In a separate vial, pre-activate Fmoc-Nα-3-(dimethylamino)-L-alanine (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates no free primary amines remain).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin, collecting the filtrate which contains the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Validation and Purification: The crude peptide must be purified using reverse-phase HPLC (RP-HPLC) and its identity confirmed by LC-MS to ensure both high purity and correct molecular weight.

References

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Amitriptyline - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. (2023). Retrieved January 26, 2026, from [Link]

  • N-Boc-3-dimethylamino-D-alanine | C10H20N2O4 | PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. (n.d.). Retrieved January 26, 2026, from [Link]

  • Application And Preparation Method Of D-alanine - China Sinoway. (2022). Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3-Dimethylaminoacrolein - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents. (n.d.).
  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Retrieved January 26, 2026, from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022). Retrieved January 26, 2026, from [Link]

  • Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed. (2021). Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Studying the Receptor Binding of (S)-2-Amino-3-(dimethylamino)propanoic acid

Introduction: Unveiling the Neurological Targets of a BMAA Analog (S)-2-Amino-3-(dimethylamino)propanoic acid is a structural analog of the neurotoxin β-N-methylamino-L-alanine (BMAA). BMAA has been implicated as a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neurological Targets of a BMAA Analog

(S)-2-Amino-3-(dimethylamino)propanoic acid is a structural analog of the neurotoxin β-N-methylamino-L-alanine (BMAA). BMAA has been implicated as a potential environmental risk factor for neurodegenerative diseases.[1][2][3] Its neurotoxicity is believed to be mediated, in part, through its action as an excitotoxin at glutamate receptors.[4][5] Given the structural similarity, it is critical to characterize the receptor binding profile of (S)-2-Amino-3-(dimethylamino)propanoic acid to understand its potential pharmacological and toxicological effects.

This comprehensive guide provides detailed experimental protocols for investigating the binding of (S)-2-Amino-3-(dimethylamino)propanoic acid to the primary families of glutamate receptors: NMDA, AMPA, kainate, and metabotropic glutamate (mGluR) receptors. We will delve into the principles of widely used binding assays, provide step-by-step methodologies, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets of this compound.

Principles of Receptor Binding Assays

The study of ligand-receptor interactions is fundamental to pharmacology and drug discovery. Several robust techniques can be employed to quantify the binding affinity of a compound for its target receptor.

1. Radioligand Binding Assays: This is the gold standard for quantifying receptor-ligand interactions due to its high sensitivity and specificity.[6] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the receptor of interest. The binding of an unlabeled test compound, such as (S)-2-Amino-3-(dimethylamino)propanoic acid, can be measured by its ability to compete with and displace the radioligand.[7]

There are two primary formats for radioligand binding assays:

  • Filtration Assays: In this method, the receptor-ligand complex is separated from the unbound radioligand by rapid filtration through a filter mat that traps the cell membranes containing the receptors.[8] The amount of radioactivity retained on the filter is then quantified using a scintillation counter.

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format where the receptor-containing membranes are coupled to scintillant-impregnated beads.[6] Only radioligand bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a detectable light signal, eliminating the need for a separation step.

2. Fluorescence Polarization (FP) Assays: This is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer). When the small fluorescent tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger receptor molecule, its tumbling is slowed, and it emits more polarized light. A test compound that competes with the tracer for binding to the receptor will cause a decrease in fluorescence polarization.

3. Surface Plasmon Resonance (SPR): SPR is a label-free technology that allows for the real-time monitoring of binding events.[9] In a typical SPR experiment, one of the binding partners (e.g., the receptor) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., the test compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).

Experimental Workflows

Diagram: General Workflow for Radioligand Binding Assay (Filtration)

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell lines or brain tissue) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation data_analysis Data Analysis (IC50, Ki determination) scintillation->data_analysis FP_Principle cluster_unbound Unbound Fluorescent Ligand cluster_bound Bound Fluorescent Ligand cluster_competition Competition unbound_ligand Fluorescent Ligand (Rapid Tumbling) depolarized_light Depolarized Fluorescence unbound_ligand->depolarized_light Excitation receptor Receptor bound_ligand Fluorescent Ligand (Slow Tumbling) polarized_light Polarized Fluorescence bound_ligand->polarized_light Excitation competitor Test Compound receptor_competitor Receptor unbound_ligand_comp Fluorescent Ligand (Displaced) depolarized_light_comp Depolarized Fluorescence unbound_ligand_comp->depolarized_light_comp Excitation

Sources

Application

Application Notes and Protocols: Derivatization of 3-(Dimethylamino)alanine for Analytical Purposes

Introduction 3-(Dimethylamino)alanine (DMAA) is a non-proteinogenic amino acid that is of growing interest in pharmaceutical and biomedical research. Its presence and concentration in biological matrices can be indicativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Dimethylamino)alanine (DMAA) is a non-proteinogenic amino acid that is of growing interest in pharmaceutical and biomedical research. Its presence and concentration in biological matrices can be indicative of specific metabolic pathways or disease states. However, the inherent physicochemical properties of DMAA—high polarity and lack of a strong chromophore or fluorophore—present significant challenges for its direct analysis by common analytical techniques like reversed-phase liquid chromatography (RPLC) and gas chromatography (GC).[1][2]

To overcome these limitations, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to enhance its detectability and improve its chromatographic behavior.[1][2] This application note provides a comprehensive guide to the derivatization of DMAA for analytical purposes, targeting researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for various derivatization strategies, and discuss their respective advantages and limitations.

The Imperative for Derivatization in Amino Acid Analysis

Most amino acids, including DMAA, are zwitterionic at physiological pH, making them highly water-soluble and poorly retained on conventional C18 stationary phases used in RPLC.[3] Furthermore, their lack of significant UV absorbance or fluorescence makes sensitive detection difficult without chemical modification.[1] Derivatization addresses these challenges by:

  • Increasing Hydrophobicity: By masking the polar amine and carboxylic acid functional groups, derivatization enhances the analyte's affinity for the nonpolar stationary phase, leading to better retention and separation in RPLC.[4][5]

  • Enhancing Detectability: The introduction of a chromophoric or fluorophoric tag allows for sensitive detection by UV-Vis or fluorescence detectors.[1]

  • Improving Volatility for GC Analysis: For gas chromatography, derivatization is essential to convert the non-volatile amino acid into a thermally stable and volatile derivative that can be readily analyzed.[2][6]

  • Enabling Chiral Separation: The use of chiral derivatizing agents allows for the separation and quantification of enantiomers (D- and L-forms) of amino acids.[4][7]

Derivatization Strategies for 3-(Dimethylamino)alanine

The choice of derivatization reagent and method depends on the analytical technique to be employed (LC or GC), the desired sensitivity, and whether chiral separation is required. As a tertiary amine, the reactivity of the dimethylamino group in DMAA differs from primary and secondary amines, a factor to be considered in reagent selection. The primary amino group of the alanine backbone, however, is the main target for most derivatization reactions.

Liquid Chromatography (LC)-Based Methods

Pre-column derivatization is the most common approach for LC analysis of amino acids.[8] This involves reacting the amino acid with a labeling reagent prior to injection into the LC system.

1. Fluorescent Derivatization for High Sensitivity

Fluorescence detection offers superior sensitivity compared to UV detection.[9] Several reagents are available for fluorescently tagging amino acids.

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[8][10]

  • Causality of Experimental Choices: The reaction is performed in an alkaline medium (borate buffer) to ensure the amino group is deprotonated and nucleophilic. A thiol, such as 3-mercaptopropionic acid (MPA), is required for the reaction to proceed with primary amines.[10]

  • Limitations: OPA does not react with secondary amines, but this is not a direct limitation for DMAA's primary alpha-amino group.[8][10] The resulting derivatives can be unstable, necessitating automated online derivatization for reproducible results.[11]

FMOC-Cl reacts with both primary and secondary amines to form stable and highly fluorescent derivatives.[8][10]

  • Causality of Experimental Choices: The reaction is also carried out in a basic buffer to facilitate the nucleophilic attack of the amino group on the chloroformate.

  • Advantages: FMOC derivatives are more stable than OPA derivatives, allowing for offline sample preparation.[10] This makes it a robust choice for batch processing.

AQC is a popular reagent that reacts with both primary and secondary amines to yield stable, fluorescent derivatives.[4][12]

  • Causality of Experimental Choices: The reaction is straightforward and occurs under mild conditions, typically in a borate buffer at an elevated temperature to ensure complete reaction.[12] The pH must be carefully controlled within the range of 8.2 to 10.1 for complete derivatization.[12]

  • Advantages: AQC provides stable derivatives and a complete system (e.g., Waters AccQ•Tag™) is commercially available, offering convenience and reproducibility.[12]

Protocol 1: Fluorescent Derivatization using AQC (AccQ•Tag™ Method)

This protocol is adapted from the well-established Waters AccQ•Tag™ chemistry.[12]

Materials:

  • 3-(Dimethylamino)alanine standard or sample extract

  • AccQ•Tag™ Ultra Derivatization Kit (containing borate buffer, AQC reagent powder, and reagent solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

Procedure:

  • Reagent Preparation:

    • Reconstitute the AQC reagent by adding the provided solvent to the reagent powder vial. Vortex to dissolve. Let the solution stand for 10 minutes to allow for complete dissolution.

  • Sample Preparation:

    • Ensure the sample containing DMAA is free of particulates by centrifugation or filtration (0.2 µm filter).[8][12]

    • If the sample is in an acidic solution (e.g., >0.1 N HCl from a hydrolysis step), it must be neutralized. This can be done by adding an equivalent amount of NaOH or by adjusting the buffer volume in the derivatization step.[12]

  • Derivatization Reaction:

    • In a reaction vial, add 70 µL of the AccQ•Tag Ultra borate buffer.

    • Add 10 µL of the DMAA standard or sample.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex the mixture immediately for 30-60 seconds.

  • Incubation:

    • Heat the reaction vial at 55°C for 10 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the LC system.

Self-Validation:

  • Run a blank (reagents only) to identify any interfering peaks.

  • Prepare a calibration curve with known concentrations of DMAA standards to ensure linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).[13]

  • Analyze a spiked sample to assess recovery and matrix effects.

2. Chiral Derivatization for Enantiomeric Separation

Determining the enantiomeric ratio of DMAA can be critical, as different enantiomers may exhibit different biological activities.[7] Chiral derivatization involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

FDAA is a widely used chiral derivatizing agent for amino acids.

  • Causality of Experimental Choices: The reaction involves a nucleophilic aromatic substitution where the amino group of DMAA attacks the electron-deficient aromatic ring of FDAA. The reaction is performed in a slightly basic solution (sodium bicarbonate) and at a moderately elevated temperature to drive the reaction to completion.

  • Advantages: FDAA provides excellent resolution for many amino acid enantiomers and the derivatives have strong UV absorbance, allowing for sensitive detection.

Protocol 2: Chiral Derivatization using FDAA

This protocol is based on established methods for chiral amino acid analysis.

Materials:

  • DMAA standard or sample

  • 1% (w/v) solution of FDAA in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M HCl

  • HPLC grade water, methanol, and acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve the DMAA-containing sample in 100 µL of water.

  • Derivatization Reaction:

    • Add 200 µL of the 1% FDAA solution in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Vortex the mixture.

  • Incubation:

    • Heat the reaction vial at 40°C for 1 hour in a water bath or heating block.

  • Quenching:

    • After incubation, cool the vial to room temperature.

    • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • Dilution and Analysis:

    • Evaporate the acetone under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS analysis.[10]

Self-Validation:

  • Analyze a racemic (1:1 D/L) standard of DMAA to confirm the separation of the two diastereomeric peaks.

  • Verify the elution order by running individual D- and L-DMAA standards.

  • Assess the method's precision and accuracy using quality control samples at different concentrations.[14]

Gas Chromatography (GC)-Based Methods

For GC analysis, derivatization is mandatory to increase the volatility and thermal stability of amino acids.[2] Silylation is a common technique used for this purpose.[2]

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

MTBSTFA is a popular silylating reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[2][15]

  • Causality of Experimental Choices: The reaction involves the replacement of active hydrogens on the amino and carboxyl groups with TBDMS groups. The reaction is typically carried out in a non-polar solvent like acetonitrile at an elevated temperature to ensure a complete reaction.[2]

  • Advantages: TBDMS derivatives are more stable to hydrolysis than trimethylsilyl (TMS) derivatives, making them more robust for GC analysis.[2] The fragmentation patterns in mass spectrometry are often clear and easy to interpret.

Protocol 3: Silylation using MTBSTFA for GC-MS Analysis

This protocol is based on standard silylation procedures for amino acids.[2]

Materials:

  • Dried DMAA standard or sample residue

  • MTBSTFA

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

Procedure:

  • Sample Preparation:

    • The sample containing DMAA must be completely dry, as moisture will deactivate the silylating reagent.[2] Lyophilize or evaporate the sample to dryness under nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of acetonitrile.

    • Add 100 µL of MTBSTFA.

    • Seal the vial tightly.

  • Incubation:

    • Heat the vial at 100°C for 2-4 hours. A longer reaction time may be needed for complete derivatization.[2]

  • Analysis:

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Self-Validation:

  • Analyze the mass spectrum of the derivatized DMAA to confirm the formation of the expected TBDMS derivative. Look for characteristic fragments such as [M-15] (loss of CH₃) and [M-57] (loss of C₄H₉).[2]

  • Inject a derivatized standard to determine the retention time and response.

  • Perform replicate derivatizations to check for reproducibility.

Data Presentation and Method Comparison

Derivatization ReagentAnalytical TechniqueKey AdvantagesKey LimitationsTypical Reaction Conditions
OPA/MPA LC-FluorescenceFast reaction, suitable for automation.[1]Unstable derivatives, requires online derivatization.[10]Alkaline pH, room temperature, < 1 min
FMOC-Cl LC-Fluorescence/UVStable derivatives, reacts with primary and secondary amines.[8][10]Longer reaction time than OPA.Alkaline pH, room temperature, ~20 min
AQC LC-Fluorescence/UVStable derivatives, commercially available kits.[12]Requires heating for complete reaction.Alkaline pH (8.2-10.1), 55°C, 10 min[12]
FDAA LC-UV/MSEnables chiral separation on achiral columns.Requires careful pH control and quenching.Alkaline pH, 40°C, 1 hour
MTBSTFA GC-MSForms stable, volatile derivatives.[2][15]Sensitive to moisture, requires anhydrous conditions.[2]Anhydrous solvent, 100°C, 2-4 hours[2]

Visualization of Workflows

Derivatization Workflow for LC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample DMAA Sample (e.g., Plasma, Tissue Extract) Cleanup Protein Precipitation / SPE Sample->Cleanup Dry Evaporation (if needed) Cleanup->Dry Reconstitute Reconstitution in Aqueous Buffer Dry->Reconstitute Add_Reagent Add Derivatization Reagent (e.g., AQC, FDAA) Reconstitute->Add_Reagent Incubate Incubate (Heat if required) Add_Reagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Inject Inject into LC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (Fluorescence, UV, or MS) Separate->Detect

Caption: General workflow for pre-column derivatization of DMAA for LC analysis.

Derivatization Workflow for GC-MS Analysis

cluster_prep_gc Sample Preparation cluster_deriv_gc Derivatization (Anhydrous) cluster_analysis_gc Analysis Sample_GC DMAA Sample Cleanup_GC Sample Cleanup (SPE) Sample_GC->Cleanup_GC Dry_GC Complete Evaporation to Dryness Cleanup_GC->Dry_GC Add_Solvent_Reagent Add Anhydrous Solvent & Silylating Reagent (MTBSTFA) Dry_GC->Add_Solvent_Reagent Incubate_GC Incubate in Sealed Vial (e.g., 100°C) Add_Solvent_Reagent->Incubate_GC Inject_GC Inject into GC-MS Incubate_GC->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Detect_GC Mass Spectrometric Detection Separate_GC->Detect_GC

Caption: General workflow for silylation derivatization of DMAA for GC-MS analysis.

Conclusion

The successful analysis of 3-(dimethylamino)alanine in complex matrices is critically dependent on the selection and proper execution of a derivatization strategy. For high-sensitivity quantitative analysis by liquid chromatography, fluorescent labeling agents such as AQC and FMOC-Cl are excellent choices, offering robust and reproducible methods. When enantiomeric separation is required, chiral derivatizing agents like FDAA provide a reliable means to resolve D- and L-isomers. For analysis by gas chromatography, silylation with reagents like MTBSTFA is the method of choice to ensure the volatility and thermal stability of the analyte.

Each protocol presented herein is a self-validating system, emphasizing the importance of proper controls, calibration, and quality checks to ensure data integrity. By understanding the chemical principles behind each method and adhering to the detailed protocols, researchers can confidently and accurately quantify 3-(dimethylamino)alanine to advance their scientific and drug development objectives.

References
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Glover, J. B., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. Retrieved from [Link]

  • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(10), 682. Retrieved from [Link]

  • da Silva, E. F., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(40), 14856–14870. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Cunha, S. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • ResearchGate. (2020). Stability of free amino acids in a water solution?. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • National Institutes of Health. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Iannucci, L., et al. (2023). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. International Journal of Molecular Sciences, 24(21), 15858. Retrieved from [Link]

  • The Analytical Methods of Drug Analysis. (n.d.). Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • PubMed. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Retrieved from [Link]

  • bioRxiv. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2019). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]

  • MDPI. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). An Introduction To Analytical Method Development For Pharmaceutical Formulations | Request PDF. Retrieved from [Link]

  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]

  • PubMed. (2006). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2023). N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

  • PubMed. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating with Limited Specific Data Section 1: Compound Profile and Properties (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating with Limited Specific Data

Section 1: Compound Profile and Properties

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is a derivative of the amino acid alanine. The presence of the dimethylamino group and its formulation as a dihydrochloride salt influence its physical and chemical properties, particularly its solubility and stability.

Table 1: Physicochemical Properties (Based on Analogous Compounds)

PropertyValue/InformationSource/Rationale
Molecular Formula C₅H₁₄Cl₂N₂O₂Calculated
Molecular Weight 205.09 g/mol Calculated
Appearance White to off-white solid (powder or crystalline)Based on related compounds like 3-(Dimethylamino)propionic Acid Hydrochloride.[1]
Melting Point 186-192 °C (for 3-(Dimethylamino)propionic acid hydrochloride)[1]
Solubility Soluble in water.The dihydrochloride salt form enhances aqueous solubility.
Stability Chemically stable under standard ambient conditions (room temperature).General stability for similar hydrochloride salts.
Hygroscopicity Likely hygroscopic.A common characteristic of hydrochloride salts.[1]
Reactivity Incompatible with strong oxidizing agents.Standard reactivity for organic amines.

Section 2: Safety and Hazard Identification

Based on data for analogous compounds, (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride is expected to be an irritant, particularly to the eyes.[1]

GHS Hazard Classification (Anticipated)

  • Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Skin Irritation: May cause skin irritation[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust[2]

Precautionary Statements (Anticipated)

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/ attention.

Section 3: Handling and Personal Protective Equipment (PPE)

The primary goal during handling is to prevent contact with skin and eyes, and to avoid inhalation of the powdered compound.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[3][4]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower should be readily accessible in the handling area.[5]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/Face Shield Don1->Don2 Don3 Nitrile Gloves Don2->Don3 Handle Work with Compound Don3->Handle Proceed to work Doff1 Gloves (remove carefully) Handle->Doff1 After handling Doff2 Safety Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Storage_Logic cluster_conditions Storage Environment Compound (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride (Solid) ShortTerm Short-Term Storage (Days to Weeks) Compound->ShortTerm Frequent Use LongTerm Long-Term Storage (Months to Years) Compound->LongTerm Archival StockSolution Aqueous Stock Solution Compound->StockSolution Dissolve in Solvent ST_Cond Tightly sealed Cool, Dry Place (RT or 2-8°C) ShortTerm->ST_Cond LT_Cond Tightly sealed Inert Atmosphere (e.g., Argon) Refrigerated (2-8°C) or Frozen (-20°C) LongTerm->LT_Cond Sol_Cond Aliquoted Frozen (-20°C or -80°C) Protect from light StockSolution->Sol_Cond

Caption: Decision logic for storage conditions.

Section 5: Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [2]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.

Spill and Disposal
  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE.

    • Avoid generating dust. 4. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. [2] 5. Clean the spill area with soap and water.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [3]

Section 6: Experimental Protocols

Preparation of an Aqueous Stock Solution (10 mM)

This protocol is a general guideline. The solubility and stability of the specific compound should be empirically determined.

  • Calculate Required Mass: For 10 mL of a 10 mM solution:

    • Mass (g) = 0.010 L * 0.010 mol/L * 205.09 g/mol = 0.0205 g (20.5 mg)

  • Weighing: Tare a suitable container (e.g., a 15 mL conical tube) on an analytical balance. Carefully weigh out approximately 20.5 mg of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride.

  • Dissolution: Add a small volume of high-purity water (e.g., 5 mL) to the container. Vortex or gently agitate until the solid is completely dissolved.

  • Final Volume: Adjust the final volume to 10 mL with water.

  • Sterilization (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter. [6]6. Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. [6]

References

  • MedChemExpress. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride - MedchemExpress.com.

  • PubChem. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327.

  • Georganics. 3-(N,N-Dimethylamino)propionic acid - High purity | EN.

  • MedChemExpress. (S)-2-Amino-3,3-dimethylbutanoic acid - MedchemExpress.com.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-(Dimethylamino)propionic acid hydrochloride.

  • TCI Chemicals. 3-(Dimethylamino)propionic Acid Hydrochloride 14788-12-6.

  • ChemSrc. (R)-2-Amino-3-(diethylamino)propanoic acid SDS, 739363-49-6 Safety Data Sheets.

  • Sigma-Aldrich. 3-(Dimethylamino)propionic acid 97 14788-12-6.

  • Santa Cruz Biotechnology. 3-(Dimethylamino)-1,2-propanediol.

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-amino 2-(hydroxymethyl)propane 1,3-diol hydrochloride.

  • INDOFINE Chemical Company, Inc. SAFETY DATA SHEET.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in 3-(Dimethylamino)alanine Peptide Coupling

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges of incorporating sterically hindered amino acids, specifically 3-(dimethylamino)alanine, into peptide sequences. Our guidance is grounded in established chemical principles and field-tested methodologies to ensure the integrity and success of your synthetic projects.

The Challenge: Understanding Steric Hindrance with 3-(Dimethylamino)alanine

The incorporation of unnatural amino acids, such as 3-(dimethylamino)alanine, is a powerful strategy for modulating the pharmacological properties of peptides, including their conformation, biological activity, and metabolic stability.[1][2] However, the bulky dimethylamino group on the beta-carbon of 3-(dimethylamino)alanine presents a significant steric barrier. This hindrance can impede the approach of the nucleophilic amine of the incoming amino acid to the activated carboxyl group, leading to slow reaction rates, incomplete couplings, and low yields.[3][4] Traditional coupling methods that are effective for standard amino acids often fail when dealing with such sterically demanding residues.[3]

This guide will walk you through the causes of these difficulties and provide robust solutions to overcome them.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the peptide coupling of 3-(dimethylamino)alanine.

Question 1: My standard coupling protocol with DCC/DIC is failing or giving very low yields when coupling 3-(dimethylamino)alanine. What is happening and what should I do?

Answer:

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the steric hindrance presented by 3-(dimethylamino)alanine.[5] The bulky dimethylamino group physically blocks the formation of the necessary transition state for the peptide bond to form efficiently.

Root Cause Analysis:

  • Low Reactivity of Activating Agent: Carbodiimides form an O-acylisourea intermediate that is not reactive enough to couple with the sterically hindered N-terminus of the peptide chain or the incoming amino acid.

  • Steric Clash: The dimethylamino moiety creates a "molecular shield" around the carboxyl group, preventing the incoming amine from attacking the activated ester.

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: The most effective solution is to employ a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP and PyAOP , are significantly more effective.[5][6] These reagents generate highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier.[6] HATU is often considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Sterically hindered couplings are inherently slower.[5] Extend the coupling time from the standard 1-2 hours to several hours, or even overnight, to allow the reaction to proceed to completion.[5]

    • Double Coupling: A highly effective strategy is to perform the coupling reaction twice.[5] After the initial coupling reaction, drain the reagents, wash the resin, and then add a fresh solution of the activated amino acid to drive the reaction to completion.[5]

Below is a workflow to guide your decision-making process when encountering a failed coupling with 3-(dimethylamino)alanine.

Troubleshooting_Workflow Start Initial Coupling Failure (e.g., with DCC/DIC) SwitchReagent Switch to Potent Reagent (HATU, HBTU, PyBOP) Start->SwitchReagent Primary Action DoubleCouple Perform Double Coupling SwitchReagent->DoubleCouple Recommended Extend_Time Extend Reaction Time (e.g., overnight) DoubleCouple->Extend_Time Check_Completion Check Coupling Completion (e.g., Kaiser Test) Extend_Time->Check_Completion Success Successful Coupling Check_Completion->Success Positive Failure Coupling Still Incomplete Check_Completion->Failure Negative Advanced Consider Advanced Strategies (Acyl Fluoride, Microwave) Failure->Advanced

Caption: Troubleshooting workflow for failed 3-(dimethylamino)alanine coupling.

Question 2: I've switched to HATU, but my coupling efficiency is still suboptimal. How can I further optimize the reaction?

Answer:

While HATU is a powerful coupling reagent, its effectiveness can be further enhanced through careful optimization of the protocol, especially for extremely hindered couplings.

Optimization Strategies:

  • Pre-activation: Always pre-activate the 3-(dimethylamino)alanine before adding it to the resin-bound peptide. This involves mixing the amino acid, HATU, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in the solvent for a few minutes to allow for the formation of the highly reactive OAt-ester.[5]

  • Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain and the reagents.[5]

    • N,N-Dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis (SPPS).[7]

    • For difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often a superior choice due to its better solvating properties.[5][7]

    • A mixture of solvents, such as DCM/DMF/NMP, can sometimes be beneficial.[5]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can be used to accelerate slow reactions by efficiently heating the solvent and reagents.[5] This is particularly effective for sterically hindered couplings, often reducing reaction times from hours to minutes. COMU is a coupling reagent especially suited for microwave-accelerated SPPS.[8]

Comparison of Coupling Reagents for Hindered Amino Acids:

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly reactive, forms OAt active ester, anchimeric assistance.[6]Can cause side reactions with certain amino acids if used in excess.[9]
HBTU/TBTU Aminium/Uronium SaltEffective for most standard and difficult couplings.[6]Forms OBt esters, which are generally less reactive than OAt esters.[6]
PyBOP Phosphonium SaltNon-toxic alternative to BOP, effective in solid-phase synthesis.[8]
COMU Aminium/Uronium SaltComparable efficiency to HATU, safer (Oxyma-based), good for microwave SPPS.[8][10]Can be unstable in DMF.[10]
TOTT Thiuronium SaltGood results for sterically hindered and methylated amino acids, potentially lower racemization.[8]
Question 3: Are there any alternative activation methods for extremely difficult couplings involving 3-(dimethylamino)alanine?

Answer:

Yes, for cases where even the most potent aminium/uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[5][8] Amino acid fluorides are very reactive and are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids.[8] Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to generate the amino acid fluoride in situ.[8]

Mechanism of Peptide Coupling with HATU:

The following diagram illustrates the generally accepted mechanism for peptide bond formation using HATU as the coupling reagent.

HATU_Mechanism cluster_0 Step 1: Carboxylate Activation cluster_1 Step 2: OAt Ester Formation cluster_2 Step 3: Peptide Bond Formation CarboxylicAcid R-COOH (3-(dimethylamino)alanine) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Base Base (DIPEA) Base->Carboxylate ActivatedEster Activated Intermediate Carboxylate->ActivatedEster HATU HATU HATU->ActivatedEster HOAt_anion HOAt Anion ActivatedEster->HOAt_anion ActivatedEster_2 Activated Intermediate ActivatedEster->ActivatedEster_2 OAt_Ester Highly Reactive OAt Ester ActivatedEster_2->OAt_Ester HOAt_anion_2 HOAt Anion HOAt_anion_2->OAt_Ester Byproduct_1 Tetramethylurea OAt_Ester_2 OAt Ester OAt_Ester->OAt_Ester_2 Peptide_Bond R-CO-NH-Peptide OAt_Ester_2->Peptide_Bond Peptide_Amine H₂N-Peptide Peptide_Amine->Peptide_Bond HOAt HOAt (regenerated)

Caption: Mechanism of HATU-mediated peptide coupling.

Detailed Experimental Protocols

Protocol 1: Double Coupling of 3-(Dimethylamino)alanine using HATU

This protocol is recommended as a first-line approach for incorporating 3-(dimethylamino)alanine.

Materials:

  • Fmoc-protected 3-(dimethylamino)alanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DCM, DMF)

Procedure:

First Coupling:

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Pre-activation: In a separate vessel, dissolve Fmoc-3-(dimethylamino)alanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[5] Allow the pre-activation to proceed for 1-5 minutes at room temperature.[5]

  • Coupling: Add the activated amino acid solution to the resin.[5] Agitate the mixture for at least 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Second Coupling:

  • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-3-(dimethylamino)alanine.

  • After the second coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step or final cleavage.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for cases where other coupling reagents fail.

Materials:

  • Fmoc-protected 3-(dimethylamino)alanine

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or an alternative fluorinating agent.

  • DIPEA

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Acyl Fluoride Formation: In a separate vessel, dissolve Fmoc-3-(dimethylamino)alanine (1 equivalent) and TFFH (1 equivalent) in anhydrous DCM. Add DIPEA (2 equivalents) and stir the mixture at room temperature for 10-15 minutes.

  • Coupling: Add the solution containing the in situ generated acyl fluoride to the deprotected resin-bound peptide.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the coupling progress using a qualitative test like the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin as described in Protocol 1.

References

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • PMC. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. [Link]

  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]

  • PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 3-(Dimethylamino)alanine Dihydrochloride

Welcome to the technical support guide for 3-(dimethylamino)alanine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(dimethylamino)alanine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile, non-canonical amino acid. As a bifunctional molecule containing both a primary and a tertiary amine, its reactivity and solubility can present unique challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Fundamental Properties and Handling

Understanding the fundamental characteristics of 3-(dimethylamino)alanine dihydrochloride is the first step toward successful reaction optimization.

FAQ: What are the core physicochemical properties of this reagent?

3-(Dimethylamino)alanine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.[1] This salt form dictates its solubility and reactivity profile. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂ · 2HCl[]
Molecular Weight 205.08 g/mol (dihydrochloride salt)Calculated
Appearance White solid[3]
Predicted pKa 1.86 ± 0.10 (for the carboxylic acid)[4]
Predicted Boiling Point 214.3 ± 30.0 °C[4]
Predicted Density 1.129 ± 0.06 g/cm³[4]
FAQ: How should I properly handle and store 3-(dimethylamino)alanine dihydrochloride?

Proper storage is crucial to maintain the integrity of the reagent.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[3] The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its reactivity and weighing accuracy.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation, ingestion, and inhalation.[3]

  • Incompatibilities: Avoid strong oxidizing agents.[3]

Section 2: Solubility Challenges and Solvent Selection

One of the most common issues encountered is poor solubility in standard organic solvents. This is a direct consequence of the reagent being a salt.

FAQ: My 3-(dimethylamino)alanine dihydrochloride won't dissolve in my reaction solvent (e.g., DMF, DCM). What's wrong?

The dihydrochloride salt is highly polar and, like most salts, exhibits poor solubility in many common aprotic organic solvents. The protonated amine groups make the molecule ionic. To achieve solubility and to unmask the nucleophilic primary amine for reaction, you must add a non-nucleophilic organic base.

Troubleshooting Guide: Enhancing Solubility

SolventSolubility IssueSolutionCausality
DMF, DCM, THF, Acetonitrile Low to negligible solubility of the dihydrochloride salt.Add 2.0-2.5 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).The base neutralizes the hydrochloride salt, converting the protonated amines into their free base forms. This removes the ionic character, rendering the molecule soluble in the organic solvent and liberating the primary amine for coupling.
2-MeTHF Moderate solubility, but can be slow to dissolve.The addition of at least 2 equivalents of DIPEA has been shown to substantially improve solubility and dramatically increase reaction rates.[5]DIPEA not only acts as a base but also helps to break up the crystal lattice of the salt, facilitating its dissolution in this ether-based solvent.[5]
Water, Methanol Generally soluble.Use as a solvent is limited to specific reaction types (e.g., certain aqueous couplings), as these protic solvents can interfere with many standard coupling reagents.The high polarity and hydrogen-bonding capability of water and methanol readily dissolve the ionic dihydrochloride salt.

The logical workflow for solubilizing the reagent is straightforward.

Caption: Workflow for Solubilizing the Dihydrochloride Salt.

Section 3: Mastering Amide Coupling Reactions

This amino acid is most frequently used in peptide synthesis to introduce a side-chain with a tertiary amine. Success hinges on choosing the right coupling conditions.

FAQ: What are the standard starting conditions for a peptide coupling reaction?

A typical amide coupling involves the activation of a carboxylic acid, which then reacts with the primary amine of 3-(dimethylamino)alanine. The tertiary amine on the side chain does not participate in the amide bond formation but must be accounted for during pH adjustments and work-up.

Experimental Protocol: Standard Peptide Coupling

  • Solubilization: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your carboxylic acid in an appropriate solvent (e.g., DMF or CH₂Cl₂).

  • Pre-activation (Recommended): To the carboxylic acid solution, add your coupling reagent (e.g., HATU, 1.1 eq.) and an organic base (e.g., DIPEA, 2.0 eq.). Stir at room temperature for 15-30 minutes. Pre-activation can minimize side reactions like guanidinylation of the free amine.[6][7]

  • Amine Addition: In a separate flask, dissolve 3-(dimethylamino)alanine dihydrochloride (1.0 eq.) in the same solvent with DIPEA (2.2 eq.) until the solution is clear, as described in Section 2.

  • Coupling: Add the dissolved amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically using TLC or LC-MS.[5] Reactions are typically complete within 1-12 hours.[7]

Troubleshooting Guide: My coupling reaction is slow, incomplete, or failing.
IssuePotential Cause(s)Recommended Solution(s)
Reaction is Stalled / Incomplete 1. Insufficient base to neutralize HCl and drive the reaction. 2. Ineffective coupling reagent for the specific substrates. 3. Steric hindrance around the reaction center.1. Add an additional 0.5 eq. of DIPEA. Ensure the pH of the reaction mixture is ~8-9. 2. Switch to a more powerful coupling reagent. For hindered couplings, HATU or COMU are often more effective than EDC/HOBt.[8] 3. Increase the reaction temperature to 40-50 °C. For extremely difficult couplings, microwave heating can be effective.[8]
Low Yield 1. Degradation of the reagent or product. 2. Inefficient work-up or purification. 3. Side reactions consuming starting material.1. Ensure the reaction is run under an inert atmosphere and with dry solvents. Check the stability of your starting materials under the reaction conditions. 2. Optimize your extraction/precipitation protocol. See Section 6 for details. 3. Check for common side reactions (Section 4) and adjust conditions accordingly (e.g., use pre-activation).
Multiple Spots on TLC/LC-MS 1. Racemization at the stereocenter. 2. Formation of byproducts from the coupling reagent. 3. Incomplete reaction.1. If using a carbodiimide like EDC, add a racemization suppressant such as HOBt or Oxyma Pure.[5] 2. Ensure proper stoichiometry. Excess coupling reagent can lead to byproducts. Purify the crude product carefully. 3. Allow the reaction to run longer or gently heat to drive to completion.

Section 4: Navigating and Preventing Side Reactions

The structure of 3-(dimethylamino)alanine and the conditions of peptide synthesis can lead to specific, undesirable side reactions.

FAQ: I'm seeing unexpected byproducts in my analysis. What are they and how can I prevent them?

The two most common side reactions in this context are racemization and guanidinylation.

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid. It is a significant concern in peptide synthesis, as it leads to diastereomeric impurities that are often difficult to separate.

    • Mechanism: Strong bases and high temperatures can facilitate the formation of an oxazolone intermediate from the activated amino acid, which can then tautomerize, leading to racemization.

    • Prevention: The most effective strategy is to use an additive that intercepts the activated acid before it can form the oxazolone. 1-Hydroxybenzotriazole (HOBt) is a classic and effective racemization suppressant used alongside coupling reagents like EDC.[5] Newer uronium/aminium reagents like HATU have built-in moieties that serve a similar purpose.

Caption: Simplified Racemization Pathway and Prevention.

  • Guanidinylation: This occurs when uronium-based coupling reagents (like HBTU or HATU) react directly with a free N-terminal amine on the peptide chain, forming a guanidinium group that irreversibly caps the peptide.[6]

    • Prevention: This side reaction is easily avoided by using a "pre-activation" step. Mix the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the solution containing the free amine (in this case, the neutralized 3-(dimethylamino)alanine). This ensures the coupling reagent is consumed in activating the acid and is not available to react with the incoming amine.[6]

Section 5: In-Process Controls: Monitoring Your Reaction

Reliable reaction monitoring is key to optimizing yield and purity, preventing the need to repeat experiments.

FAQ: What are the best methods for monitoring the progress of my coupling reaction?
  • Thin-Layer Chromatography (TLC): TLC is a fast, inexpensive, and effective way to qualitatively track the consumption of your starting materials and the formation of the product.[5]

    • Protocol:

      • Prepare a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM or 5-15% Methanol in Ethyl Acetate).

      • On a silica gel plate, spot your starting carboxylic acid, the crude reaction mixture, and a co-spot (both starting material and reaction mixture).

      • Develop the plate in the chamber.

      • Visualize the spots using a UV lamp (if chromophores are present) and then stain with a suitable agent like potassium permanganate or ninhydrin (if a free amine is present post-reaction).

      • The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, LC-MS is the preferred method. It provides information on the relative amounts of starting materials, product, and any byproducts, confirmed by their mass-to-charge ratio.[9]

Section 6: Product Isolation and Purification

Once the reaction is complete, the final step is to isolate and purify the desired product.

FAQ: What is a reliable general procedure for working up and purifying the product of a coupling reaction?

The work-up strategy will depend on the properties of your final compound, but a general extraction procedure is often effective. For peptide synthesis, precipitation can also be a powerful tool.[5]

Troubleshooting Guide: Work-up and Purification

MethodDescriptionBest For...Troubleshooting Tips
Aqueous Extraction The crude reaction mixture is diluted with an organic solvent (e.g., Ethyl Acetate, DCM) and washed sequentially with aqueous solutions to remove impurities. A typical wash sequence is: 1. 5% citric acid or 1N HCl (removes excess amine, DIPEA) 2. Saturated NaHCO₃ (removes excess carboxylic acid, HOBt) 3. Brine (removes residual water)Small molecules and short peptides soluble in common organic solvents.Emulsion Formation: If an emulsion forms during washing, add more brine and allow the mixture to stand. Filtering through celite can also help. Product in Aqueous Layer: If your product has high polarity or contains the basic dimethylamino group, it may be partially soluble in the acidic wash. Neutralize the acidic washes and back-extract with an organic solvent to recover the product.
Precipitation The concentrated crude reaction mixture is dissolved in a minimal amount of a good solvent (e.g., DMF, Methanol) and then added dropwise to a large volume of a poor solvent (an "anti-solvent") like cold diethyl ether, water, or acetonitrile to precipitate the product.[5]Larger peptides and compounds that are solids with poor solubility in the chosen anti-solvent.Oily Product: If the product "oils out" instead of precipitating as a solid, try a different anti-solvent or cool the anti-solvent to 0 °C or lower before adding your solution. Triturating the oil with fresh anti-solvent may induce crystallization.
Column Chromatography The crude material is purified by passing it through a silica or C18 column with an appropriate solvent gradient.Isolating products from closely-related impurities or when high purity is essential.[9]Product Streaking on Column: The basic dimethylamino group can interact strongly with acidic silica gel. Add 0.5-1% triethylamine or ammonia to your mobile phase to improve peak shape and recovery.

References

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development - ACS Publications. [Link]

  • Amitriptyline - Wikipedia. Wikipedia. [Link]

  • 3-Dimethylaminoacrolein - Wikipedia. Wikipedia. [Link]

  • N-Boc-3-dimethylamino-D-alanine | C10H20N2O4 | CID 13850982 - PubChem. PubChem. [Link]

  • CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride | Chemsrc. Chemsrc. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Growing Science. [Link]

  • Chemical Stability of Diphenhydramine Hydrochloride From an Elixir and Lidocaine Hydrochloride From a Viscous Solution When Mixed Together - PubMed. PubMed. [Link]

  • A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

  • Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC - NIH. National Institutes of Health. [Link]

  • A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA) | Request PDF - ResearchGate. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - ResearchGate. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. AAPPTec. [Link]

Sources

Troubleshooting

preventing side reactions with (S)-2-Amino-3-(dimethylamino)propanoic acid in peptide synthesis

Welcome to the technical support guide for utilizing (S)-2-Amino-3-(dimethylamino)propanoic acid, hereafter referred to as Dap(Me₂), in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing (S)-2-Amino-3-(dimethylamino)propanoic acid, hereafter referred to as Dap(Me₂), in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this amino acid and ensure the successful synthesis of your target peptide.

Introduction: The Challenge of Dap(Me₂)

(S)-2-Amino-3-(dimethylamino)propanoic acid is a non-proteinogenic amino acid of increasing interest in drug development due to its ability to introduce a basic, positively charged moiety into a peptide sequence. However, the presence of an unprotected tertiary amine in its side chain poses a significant synthetic challenge. This tertiary amine can act as a base, interfering with standard coupling reactions, leading to low yields and the formation of undesirable side products.[1][2] This guide is designed to explain the root causes of these issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using Fmoc-Dap(Me₂)-OH without side-chain protection?

The main issue is the basicity of the side-chain dimethylamino group. During the coupling step, where the carboxylic acid of the incoming Fmoc-Dap(Me₂)-OH is activated, the side-chain tertiary amine can neutralize the activated ester or the coupling reagents.[1][2] This premature quenching of the active species prevents efficient peptide bond formation, resulting in a significant truncated sequence (deletion of the Dap(Me₂) residue).

Q2: Can I use standard coupling reagents like HBTU/HCTU with unprotected Fmoc-Dap(Me₂)-OH?

While it is possible, it is not recommended for achieving high purity and yield. Standard uronium/aminium salt reagents like HBTU and HCTU require a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), for efficient activation.[3] The presence of the intrinsic tertiary amine in Dap(Me₂) complicates the stoichiometry and local pH, often leading to incomplete coupling. More robust, specialized coupling reagents are advised if side-chain protection is not employed (see Troubleshooting Section).

Q3: Is side-chain protection for the dimethylamino group necessary?

For optimal results and to minimize troubleshooting, yes . Protecting the side-chain tertiary amine is the most robust strategy to prevent its interference during synthesis.[4] A common approach is to use a protecting group that is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but can be cleaved during the final acidolytic cleavage from the resin.

Q4: What kind of protecting group is suitable for the Dap(Me₂) side chain?

The ideal protecting group should be orthogonal to the Fmoc/tBu strategy.[4][5] A good candidate is the Boc (tert-butoxycarbonyl) group . By converting the tertiary amine to a quaternary ammonium salt (e.g., by protonation) followed by reaction with a Boc source, or through other specific synthetic routes, Fmoc-Dap(Me₂)(Boc)-OH can be prepared. The Boc group is stable to piperidine but is readily removed by trifluoroacetic acid (TFA) during the final cleavage step.

Troubleshooting Guide

This section addresses common problems encountered during the incorporation of Dap(Me₂) and provides validated solutions.

Problem 1: Low Coupling Efficiency / Deletion Sequence Detected by Mass Spectrometry

SYMPTOM: LC-MS analysis of a test cleavage shows a major peak corresponding to the peptide mass minus the mass of the Dap(Me₂) residue (M - 130.17 Da). The Kaiser test after coupling remains strongly positive (blue beads).

CAUSE: This is the classic sign of coupling failure. The unprotected side-chain tertiary amine of Fmoc-Dap(Me₂)-OH is interfering with the activation step, preventing the formation of the peptide bond.

SOLUTIONS:

  • Primary Recommendation: Use a Side-Chain Protected Derivative.

    • Synthesize or procure Fmoc-Dap(Me₂)(Boc)-OH . This is the most reliable method to ensure high coupling efficiency. The Boc group neutralizes the nucleophilicity and basicity of the side chain.

  • Alternative (If Unprotected): Optimize Coupling Chemistry.

    • Change Coupling Reagent: Switch from standard reagents to those less sensitive to base or more potent for hindered couplings.[6][7] HATU, PyAOP, and COMU are excellent choices as they are highly efficient and can overcome some degree of steric hindrance or basic interference.[7][8][9]

    • Adjust Stoichiometry: Increase the equivalents of Fmoc-Dap(Me₂)-OH and the coupling reagent (e.g., to 5 equivalents each).

    • Perform a Double Coupling: After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated Fmoc-Dap(Me₂)-OH for a second coupling.[10]

Problem 2: Racemization of the Dap(Me₂) Residue

SYMPTOM: Chiral HPLC or GC-MS analysis of the hydrolyzed final peptide shows the presence of the D-Dap(Me₂) enantiomer.

CAUSE: Racemization can occur during the activation of the amino acid, particularly with prolonged activation times or in the presence of excess base.[11] The tertiary amine side chain can potentially facilitate the formation of an oxazolone intermediate, which is prone to epimerization.[2][11]

SOLUTIONS:

  • Minimize Pre-activation Time: Add the coupling reagent and the amino acid solution to the resin immediately after mixing. Avoid long pre-activation steps where the activated amino acid sits in solution before being added to the resin.

  • Use Additives: Incorporate an additive like Oxyma Pure® or Cl-HOBt with your coupling reagent. These are known to suppress racemization more effectively than HOBt.

  • Choose the Right Base: If using a carbodiimide (e.g., DIC), use a non-nucleophilic, sterically hindered base like 2,4,6-collidine instead of DIEA, which has been shown to sometimes increase racemization.

Problem 3: Formation of Unexpected Adducts

SYMPTOM: LC-MS analysis shows unexpected peaks with mass additions, particularly +85 Da if piperidine is used for Fmoc deprotection.

CAUSE: While less common for Dap(Me₂), side reactions involving the reaction of synthesis reagents with the peptide can occur. For instance, the dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts if not properly scavenged by piperidine.[5] The basic side chain might locally alter reaction conditions, promoting minor side reactions.

SOLUTIONS:

  • Ensure Efficient Washing: After each coupling and deprotection step, perform thorough washes with DMF to remove all soluble byproducts and excess reagents.

  • Use High-Quality Reagents: Ensure that solvents (DMF) are of high purity and low in amine contaminants.

  • Optimize Deprotection: Use a fresh solution of 20% piperidine in DMF for each deprotection. If deprotection seems sluggish (monitored by UV), consider extending the time rather than using harsher conditions.

**Data Summary: Coupling Reagent Comparison for Unprotected Dap(Me₂) **
Coupling ReagentActivating BaseRelative EfficiencyRacemization RiskRecommendation
HBTU/HCTUDIEAModerateModerateNot ideal; requires careful optimization.
DIC/Oxyma PureCollidine/DIEAGoodLowGood choice, Oxyma suppresses racemization.[6]
HATU DIEA/CollidineExcellent Low Highly recommended for difficult couplings. [7]
COMU DIEA/CollidineExcellent Very Low Excellent modern reagent, byproducts are water-soluble. [9]

Experimental Protocols & Workflows

Protocol 1: Optimized Coupling of Unprotected Fmoc-Dap(Me₂)-OH

This protocol is a high-potency method for use when a side-chain protected version is unavailable.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (6 x).

  • Reagent Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-Dap(Me₂)-OH and 3.95 equivalents of HATU in DMF.

  • Activation & Coupling: Add 8 equivalents of 2,4,6-collidine to the activation vessel. Immediately add the resulting solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the vessel and repeat steps 2-4 for a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (6 x) to prepare for the next cycle.

Workflow: Troubleshooting a Failed Dap(Me₂) Coupling

Below is a logical workflow to diagnose and solve issues related to Dap(Me₂) incorporation.

TroubleshootingWorkflow start Start: Failed Dap(Me₂) Coupling check_ms Analyze Test Cleavage by LC-MS start->check_ms is_deletion Major Peak is Deletion Sequence? check_ms->is_deletion is_adduct Other Unexpected Mass Peaks? is_deletion->is_adduct  No coupling_failure Diagnosis: Coupling Failure is_deletion->coupling_failure  Yes side_reaction Diagnosis: Side Reaction is_adduct->side_reaction  Yes end_node Implement Solution & Re-synthesize is_adduct->end_node  No (Consult Specialist) solution_protected Solution 1 (Best): Use Fmoc-Dap(Me₂)(Boc)-OH coupling_failure->solution_protected solution_reagent Solution 2: Switch to HATU or COMU coupling_failure->solution_reagent solution_double Solution 3: Perform Double Coupling coupling_failure->solution_double solution_wash Action: Improve Wash Steps side_reaction->solution_wash solution_reagents Action: Verify Reagent Purity side_reaction->solution_reagents solution_protected->end_node solution_reagent->end_node solution_double->end_node solution_wash->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for Dap(Me₂) coupling issues.

Mechanism: Interference of Unprotected Dap(Me₂) Side Chain

The following diagram illustrates the desired reaction pathway versus the competing side reaction caused by the basic side chain.

Caption: Desired vs. side reaction pathways for Dap(Me₂).

Analytical Methods for Quality Control

Verifying the successful incorporation of Dap(Me₂) and the absence of side products is critical.

  • On-Resin Monitoring:

    • Kaiser Test (Qualitative): Used to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a free primary amine is no longer present.[12]

    • Fmoc-UV Monitoring (Quantitative): During automated synthesis, monitoring the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection can quantify the efficiency of the previous coupling step.[13]

  • Post-Cleavage Analysis:

    • UPLC-MS (Purity and Identity): The primary tool for peptide analysis. It provides the purity profile of the crude product and confirms the molecular weight of the desired peptide. Look for the expected mass and the absence of deletion sequences or adducts.[14]

    • Amino Acid Analysis (AAA): Provides the amino acid composition of the final peptide, confirming that Dap(Me₂) was incorporated in the correct ratio.[14]

    • Chiral Analysis (Racemization): If racemization is a concern, the purified peptide can be hydrolyzed and analyzed by chiral gas chromatography (GC) or by derivatization followed by HPLC to quantify the D- and L-enantiomers.

By implementing these strategies, researchers can overcome the challenges associated with (S)-2-Amino-3-(dimethylamino)propanoic acid and successfully synthesize high-quality peptides for their research and development needs.

References
  • MD. MUZAFFAR-UR-REHMAN, ASRA JABEEN, MAIMANATH. MARI. YA. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Available at: [Link]

  • Lan, X., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Kuttler, F., & Fields, G. B. (2012). Introduction to Peptide Synthesis. PMC. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Modern Meadow. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]

  • Apeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • YouTube. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of Racemic 2-Amino-3-(dimethylamino)propanoic Acid

Welcome to the technical support center for the chiral resolution of racemic 2-Amino-3-(dimethylamino)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of racemic 2-Amino-3-(dimethylamino)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this unique amino acid derivative. As a non-proteinogenic amino acid, the stereochemistry of this compound is critical to its function and activity, making efficient and reliable chiral resolution an essential step in its application.

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common experimental challenges. We will explore the two primary pillars of chiral resolution—diastereomeric salt crystallization and chiral chromatography—equipping you with the knowledge to troubleshoot effectively and optimize your separations.

Core Principles of Resolution

The separation of enantiomers, which share identical physical properties, requires introducing a chiral environment to induce differentiation. This is typically achieved in one of two ways:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid or base).[1] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities.[2] This solubility difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.[2][3]

  • Chiral Chromatography (HPLC/SFC): This analytical and preparative technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. These differential interactions—which can include hydrogen bonding, π-π interactions, and steric hindrance—cause one enantiomer to be retained on the column longer than the other, resulting in their separation.[4] Polysaccharide-based CSPs are among the most widely used for their broad applicability.[4]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses the most common issues encountered during the resolution of 2-Amino-3-(dimethylamino)propanoic acid via diastereomeric salt formation.

Question: I'm not getting any crystals, or the yield is extremely low. What's going wrong?

Answer:

Failure to crystallize is almost always a problem of solubility and supersaturation. The goal is to create a solution where the desired diastereomeric salt is supersaturated (and thus will crystallize) while the undesired diastereomer remains dissolved.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The solubility of both diastereomeric salts may be too high in your chosen solvent. A good resolving solvent is one where the desired salt is sparingly soluble, and the undesired salt is highly soluble.

    • Solution: Conduct a systematic solvent screen.[2] Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures). The ideal solvent system will show a significant difference in solubility between the two diastereomers.[3]

  • Insufficient Concentration: The solution may not be sufficiently concentrated to achieve supersaturation for the less soluble salt.

    • Solution: Carefully evaporate the solvent in situ or prepare a more concentrated initial solution. Be cautious not to over-concentrate, which could cause both diastereomers to precipitate.

  • Unfavorable Temperature Profile: The solubility of your salts may not be strongly dependent on temperature, making cooling crystallization ineffective.

    • Solution 1 (Cooling): If solubility is temperature-dependent, ensure you are cooling the solution slowly to a sufficiently low temperature. Rapid cooling can lead to the formation of oils or amorphous solids.[2]

    • Solution 2 (Anti-Solvent Addition): Introduce an "anti-solvent"—a solvent in which the salts are poorly soluble but that is miscible with your primary solvent.[2] Add the anti-solvent dropwise to the solution at a constant temperature until turbidity is observed, then allow it to stand. Water is a common anti-solvent for organic systems.[2]

  • Lack of Nucleation Sites: Crystallization requires an initial nucleation event.

    • Solution: Use "seeding." Add a few microscopic crystals of the pure, desired diastereomeric salt to the supersaturated solution to initiate crystallization. If you don't have seed crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface.

Question: I've isolated crystals, but the enantiomeric excess (e.e.) is poor. How can I improve the purity?

Answer:

Low enantiomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one. This compromises the purity of your final enantiomer after the resolving agent is removed.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The solubility difference between the two diastereomers in your chosen solvent may not be large enough, leading to a narrow crystallization window.

    • Solution: Re-evaluate your solvent screen. Sometimes a mixture of solvents provides better selectivity than a single solvent. The goal is to maximize the solubility difference.

  • Crystallization Occurring at a Eutectic Point: In any diastereomeric mixture, there is a specific composition (the eutectic point) at which both salts will crystallize together. Your mother liquor may have reached this composition.

    • Solution: Alter the stoichiometry. Instead of using a 1:1 molar ratio of racemate to resolving agent, try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble salt can fully crystallize, leaving the excess of the other enantiomer and the more soluble diastereomer in solution.

  • Inadequate Recrystallization: A single crystallization is rarely sufficient to achieve >99% e.e.

    • Solution: Perform one or more recrystallizations. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step will enrich the desired diastereomer. Monitor the e.e. and melting point after each step; the resolution is complete when these values no longer change.[5]

  • Polymorphism: The diastereomeric salts may exist in different crystalline forms (polymorphs), which can have different solubilities and complicate the separation.[2][3]

    • Solution: Strictly control crystallization parameters like temperature, cooling rate, and agitation.[2] Characterize your solid forms using techniques like X-ray Powder Diffraction (XRPD) to check for polymorphism.

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_analysis Analysis & Purification racemate Racemic Amine (2-Amino-3-(dimethylamino)propanoic acid) salt_formation 1. Form Diastereomeric Salts in Solution racemate->salt_formation agent Chiral Acid (e.g., Tartaric Acid) agent->salt_formation solvent_screen 2. Screen Solvents (Find differential solubility) salt_formation->solvent_screen crystallize 3. Induce Crystallization (Cooling / Anti-solvent) solvent_screen->crystallize filtration 4. Filter Crystals (Separate Solid & Mother Liquor) crystallize->filtration solid Solid: Enriched Diastereomer filtration->solid liquid Mother Liquor: Enriched in other Diastereomer filtration->liquid ee_check 5. Check e.e. (Chiral HPLC) solid->ee_check recrystallize Recrystallize if e.e. is low ee_check->recrystallize e.e. < 99% liberate 6. Liberate Free Amine (Base treatment) ee_check->liberate e.e. > 99% recrystallize->ee_check final_product Pure Enantiomer liberate->final_product

Caption: Workflow for Diastereomeric Salt Crystallization.

Troubleshooting Guide: Chiral Chromatography

This section addresses common issues when using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).

Question: I'm seeing poor or no separation of enantiomers on my chiral column.

Answer:

This is a selectivity problem. The chosen stationary and mobile phases are not creating a sufficient difference in interaction energy between the two enantiomers.[4]

Probable Causes & Solutions:

  • Incorrect Column Choice: Not all CSPs work for all compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point, but the specific nature of your amino acid (with its two amine groups) may require a different interaction mechanism.

    • Solution: Screen multiple columns with different selectors. For amino acids, consider polysaccharide, macrocyclic glycopeptide (like Vancomycin or Teicoplanin), and crown ether-based CSPs.[6][7][8]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.[4]

    • Solution (Reversed-Phase/Polar Organic): Systematically vary the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and its proportion. Small changes can have a large impact.

    • Solution (Additives): For amino acids, acidic and basic additives are crucial. They control the ionization state of the analyte and the stationary phase, which governs the primary interaction mechanism. Screen different additives (e.g., trifluoroacetic acid, formic acid for acids; diethylamine, triethylamine for bases) at various low concentrations (0.1-0.5%).[7]

  • Incorrect Elution Mode: You might be using the wrong type of mobile phase for your column and analyte.

    • Solution: Try different modes. Normal phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) can all provide unique selectivities.

  • Temperature Effects: Column temperature influences the thermodynamics of the chiral interaction.

    • Solution: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase selectivity and resolution, but at the cost of longer run times and higher backpressure.

Question: My peaks are broad, tailing, or splitting. How can I improve the peak shape?

Answer:

Poor peak shape is typically an issue of efficiency or undesirable secondary interactions.

Probable Causes & Solutions:

  • Secondary Site Interactions: The highly basic dimethylamino group or the primary amine could be interacting strongly with residual silanols on the silica support of the CSP, causing peak tailing.

    • Solution: Use a mobile phase additive. A small amount of a competing base (like diethylamine) can saturate these active sites and dramatically improve peak shape.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or "shark-fin" shaped peaks.

    • Solution: Reduce the injection volume or the sample concentration and re-inject.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities, or the stationary phase may be damaged.

    • Solution: Flush the column with a strong solvent recommended by the manufacturer.[9] If performance does not improve, the column may need to be replaced. Using a guard column can help prevent this.[9]

Decision Tree for Troubleshooting Poor Chiral Separation

G cluster_new_method New Method Development cluster_known_method Validated Method Troubleshooting start Problem: Poor or No Separation (Rs < 1.5) check_method Is this a known, validated method? start->check_method screen_mp 1. Vary Mobile Phase (Organic modifier, additives) check_method->screen_mp No (New Method) check_params 1. Verify Method Parameters (MP prep, flow, temp) check_method->check_params Yes (Validated Method) screen_temp 2. Change Temperature (Try 15°C, 25°C, 40°C) screen_mp->screen_temp screen_csp 3. Screen Different CSPs (Polysaccharide, Macrocyclic, etc.) screen_temp->screen_csp end_solution Resolution Achieved screen_csp->end_solution check_column 2. Check Column Health (New column? Contaminated?) check_params->check_column check_system 3. Check HPLC/SFC System (Pump, injector, detector) check_column->check_system check_system->end_solution

Caption: Decision Tree for Chromatographic Troubleshooting.

Data Summary Tables

Table 1: Common Chiral Resolving Agents for Amino Compounds

Resolving Agent ClassSpecific ExampleTypeRationale for Use
Carboxylic Acids(+)-Tartaric AcidChiral AcidReadily available, forms crystalline salts with amines. Widely used in industry.[1][10]
(-)-Mandelic AcidChiral AcidAromatic structure can offer different crystal packing interactions.[1]
(+)-Camphor-10-sulfonic acidChiral AcidStrong acid, often yields well-defined crystalline salts.[1]
N-Acetyl-L-phenylalanineChiral AcidChiral amino acid derivative, offers multiple points of interaction.

Table 2: Typical Starting Conditions for Chiral HPLC/SFC Screening

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed-Phase)
Stationary Phase Amylose or Cellulose-based CSPImmobilized Polysaccharide CSPMacrocyclic Glycopeptide CSP
Mobile Phase Hexane / Isopropanol (90:10)Methanol / Acetonitrile (50:50)Water / Acetonitrile (70:30)
Additive 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Temperature 25 °C25 °C40 °C
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)UV (e.g., 210 nm) or MS

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-Amino-3-(dimethylamino)propanoic acid? The two most viable and widely practiced methods are diastereomeric salt crystallization for large-scale separation and chiral chromatography (HPLC or SFC) for both analytical-scale analysis and preparative-scale purification.[11] Enzymatic resolution could also be a possibility, but would require screening for a specific enzyme that can selectively acylate or hydrolyze one enantiomer of this non-proteinogenic amino acid.

Q2: How do I confirm the absolute configuration (R/S) of my separated enantiomers? The resolution process itself does not determine the absolute configuration.[1] This must be established independently. The most definitive method is single-crystal X-ray crystallography of a diastereomeric salt or a crystalline derivative of the pure enantiomer.[6] Alternatively, you can use spectroscopic methods like Circular Dichroism (CD) and compare the spectrum to a known standard or theoretical calculations.

Q3: What is "racemization," and how can it affect my resolution? Racemization is the conversion of one enantiomer into its mirror image, leading back to a racemic mixture. For most amino acids, the chiral center (the α-carbon) is relatively stable. However, exposure to harsh conditions (strong base, high heat) can potentially cause racemization, which would decrease your enantiomeric excess and overall yield of the pure enantiomer. It is crucial to use mild conditions when liberating the free amino acid from its diastereomeric salt.[3]

Q4: How do I accurately determine the enantiomeric excess (e.e.)? Enantiomeric excess should be determined using a validated analytical chiral chromatography method (HPLC, SFC, or GC).[12] The formula is: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. This provides a precise measure of the enantiomeric purity of your sample.

References

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). MDPI. Retrieved January 26, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI. Retrieved January 26, 2026, from [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved January 26, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 26, 2026, from [Link]

  • Chiral resolution methods and the integration of a racemization step... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

improving solubility of (S)-2-Amino-3-(dimethylamino)propanoic acid for aqueous reactions

Technical Support Center: (S)-2-Amino-3-(dimethylamino)propanoic acid Welcome to the technical support center for (S)-2-Amino-3-(dimethylamino)propanoic acid. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Amino-3-(dimethylamino)propanoic acid

Welcome to the technical support center for (S)-2-Amino-3-(dimethylamino)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges related to the aqueous solubility of this unique beta-amino acid. Our goal is to explain the causality behind experimental choices, ensuring your success in utilizing this compound for aqueous reactions.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in the physicochemical properties of the molecule.

Q1: My (S)-2-Amino-3-(dimethylamino)propanoic acid isn't dissolving in neutral (pH ~7) deionized water. What is the underlying cause?

Answer:

The primary reason for poor solubility in neutral water is the zwitterionic nature of the molecule at its isoelectric point (pI). (S)-2-Amino-3-(dimethylamino)propanoic acid has three ionizable groups: a carboxylic acid and two amino groups (an alpha-amino and a tertiary dimethylamino group).

  • At low pH (acidic): All functional groups are protonated. The carboxylic acid is neutral (-COOH), while both amino groups are positively charged (-NH3+ and -N(CH3)2H+). The molecule carries a net positive charge, making it soluble as a cation.

  • At high pH (basic): The carboxylic acid is deprotonated to a carboxylate (-COO-), and the amino groups are neutral. The molecule carries a net negative charge, making it soluble as an anion.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a zwitterion, with a positive charge on one of the amino groups and a negative charge on the carboxylate group. In this state, strong intermolecular electrostatic attractions (similar to an internal salt) occur, leading to crystal lattice formation and significantly reduced solubility in water[1]. For many amino acids, this point of minimum solubility occurs near neutral pH[1][2].

Your dissolution issue at pH 7 strongly suggests you are at or near the compound's pI.

Q2: I need to run my reaction at pH 7.5, but the concentration is too low due to poor solubility. How can I increase the concentration without significantly altering the pH?

Answer:

While pH adjustment is the most effective tool, if your reaction is strictly pH-dependent, you have several alternative strategies.

  • Use of Co-solvents: The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system. This can help solvate the less polar regions of your molecule, improving solubility.

    • Recommended Co-solvents: Consider polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), or polar, protic solvents like ethanol or isopropanol[3].

    • Methodology: Start by adding the co-solvent in small increments (e.g., 5-10% v/v) to your aqueous buffer and observe for improved dissolution. Be mindful that high concentrations of co-solvents can affect reaction kinetics or protein stability if applicable.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.

    • Methodology: Gently warm the aqueous solution while stirring to dissolve the compound. Ensure the temperature is compatible with your starting materials and reagents. Once dissolved, the compound may remain in a supersaturated state upon cooling back to the reaction temperature. However, be cautious of potential precipitation over time.

  • Use of Solubilizing Agents: Certain additives can enhance solubility.

    • Zwitterionic Salts: These compounds can act as "solubility enhancers" for other zwitterions by disrupting crystal lattice formation[4][5].

    • Surfactants: Low concentrations of a non-ionic surfactant (below the critical micelle concentration) can help improve wetting and solubility[6][7].

Q3: I successfully dissolved the compound by lowering the pH to 3.0. However, when I added my second reagent, the compound crashed out of solution. Why did this happen?

Answer:

This is a classic case of a pH-shift-induced precipitation. Your second reagent was likely basic or was dissolved in a basic solution. The addition of this reagent raised the overall pH of your reaction mixture, pushing it back towards the isoelectric point (pI) of (S)-2-Amino-3-(dimethylamino)propanoic acid, where it is least soluble.

Validation & Solution:

  • Measure the pH: After the precipitation event, measure the pH of your reaction mixture. It will likely be significantly higher than your starting pH of 3.0.

  • Buffered System: The most robust solution is to run your reaction in a well-buffered system. Instead of just adding acid (e.g., HCl) to water, use a buffer with a pKa close to your target acidic pH (e.g., a citrate buffer for pH 3-5). A buffer will resist changes in pH when another reagent is added, keeping your compound in its soluble, protonated form.

  • Order of Addition: If using a buffer is not possible, consider reversing the order of addition or adding the basic reagent very slowly while vigorously stirring to allow for localized pH changes to dissipate.

Frequently Asked Questions (FAQs)

What is the fundamental principle for solubilizing (S)-2-Amino-3-(dimethylamino)propanoic acid?

The key is to control the pH to move away from the isoelectric point (pI). By either significantly lowering the pH (e.g., to pH < 4) or raising it (e.g., to pH > 10), you ensure the molecule carries a net positive or net negative charge, respectively. This charge enhances interaction with polar water molecules and prevents the intermolecular attractions that cause low solubility[1][8].

What are the approximate pKa values for this molecule?
  • Carboxylic Acid (pKa1): ~2-3

  • Alpha-Amino Group (pKa2): ~9-10

  • Tertiary Dimethylamino Group (pKa3): ~10-11

These values are estimations and should be determined experimentally for precise calculations. The isoelectric point (pI) would be the average of the two pKa values that bracket the neutral zwitterionic form.

Is it better to dissolve in acidic or basic conditions?

The choice depends entirely on the stability of your compound and the requirements of your subsequent reaction.

  • Acidic Conditions (pH < 4): Forms the hydrochloride salt, which is often a stable, crystalline solid. This is a very common and effective method[6].

  • Basic Conditions (pH > 11): Forms a salt like the sodium or potassium salt. This is also effective, but high pH can sometimes promote side reactions (e.g., hydrolysis, elimination) depending on the other functional groups present in your reaction.

Always conduct a small-scale stability test at your chosen pH before proceeding with a large-scale reaction.

Visualizing Solubility: The Role of pH

The solubility of (S)-2-Amino-3-(dimethylamino)propanoic acid is directly tied to its ionic form, which is dictated by the solution's pH.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) (e.g., Neutral pH) cluster_high_ph High pH (e.g., pH 12) node_cation Cationic Form Net Charge: +2 -COOH -NH3+ -N(CH3)2H+ sol_high1 High Solubility node_cation->sol_high1 Soluble Salt node_zwitterion Zwitterionic Form Net Charge: 0 -COO- -NH3+ -N(CH3)2 sol_low Low Solubility (Precipitation) node_zwitterion->sol_low Intermolecular Attraction node_anion Anionic Form Net Charge: -1 -COO- -NH2 -N(CH3)2 sol_high2 High Solubility node_anion->sol_high2 Soluble Salt

Caption: pH-dependent ionic states and their effect on solubility.

Experimental Protocols & Data

Protocol 1: pH-Mediated Solubilization

This protocol describes the standard method for dissolving the compound by forming a soluble salt.

Objective: To prepare a stock solution of (S)-2-Amino-3-(dimethylamino)propanoic acid at a target concentration by pH adjustment.

Materials:

  • (S)-2-Amino-3-(dimethylamino)propanoic acid

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired mass of (S)-2-Amino-3-(dimethylamino)propanoic acid and add it to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension. The compound will likely not dissolve completely.

  • For Acidic Solubilization: Slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Observe the suspension. As the pH drops below 4, the solid should begin to dissolve as the cationic hydrochloride salt is formed.

  • Continue adding acid until all the solid has dissolved and the solution is clear. Record the final pH.

  • Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask.

  • Bring the solution to the final volume with deionized water.

  • Self-Validation: Re-check the pH. If the reaction is sensitive to pH, adjust as needed. The solution should remain clear. If precipitation occurs, more acid is needed to lower the pH further.

Data Summary: pH vs. Relative Solubility

The following table provides a qualitative guide to the expected solubility of the compound at different pH ranges, based on fundamental chemical principles.

pH RangePredominant Ionic FormExpected Relative Aqueous SolubilityRationale
< 3 Cationic (Net Positive Charge)HighBoth amino groups and the carboxylic acid are protonated, forming a highly polar, soluble salt (e.g., hydrochloride).
4 - 8 Zwitterionic (Net Zero Charge)LowThe molecule is at or near its isoelectric point, leading to strong intermolecular forces and precipitation.
> 11 Anionic (Net Negative Charge)HighThe carboxylic acid is deprotonated, forming a highly polar, soluble salt (e.g., sodium salt).
Troubleshooting Workflow

If you encounter solubility issues, follow this logical progression to identify a solution.

Sources

Optimization

stability issues of 3-(dimethylamino)alanine under acidic or basic conditions

Welcome to the Technical Support Center for 3-(dimethylamino)alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-(dimethylamino)ala...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(dimethylamino)alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-(dimethylamino)alanine under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and materials.

Frequently Asked Questions (FAQs)

Q1: What is 3-(dimethylamino)alanine and what are its key structural features?

A1: 3-(Dimethylamino)alanine is a non-proteinogenic amino acid. Its structure features a chiral center at the alpha-carbon, an alpha-amino group, a carboxylic acid, and a dimethylamino group attached to the beta-carbon. The presence of both a primary amine and a tertiary amine makes this molecule's stability susceptible to pH variations.

Q2: What are the primary stability concerns for 3-(dimethylamino)alanine in solution?

A2: The main stability concerns for 3-(dimethylamino)alanine in solution are degradation under strongly acidic or basic conditions. The tertiary dimethylamino group is a key site for potential chemical reactions, including demethylation or oxidation. The overall molecular structure can also be susceptible to racemization under certain conditions.

Q3: How should I prepare stock solutions of 3-(dimethylamino)alanine to maximize stability?

A3: For general use, it is recommended to prepare stock solutions in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) or in a non-reactive organic solvent like DMSO if solubility is a concern. It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: Are there any known incompatibilities with common reagents?

A4: Avoid strong oxidizing agents, as the tertiary amine is susceptible to oxidation. Also, be cautious when using strong acids or bases for extended periods, especially at elevated temperatures, as this can accelerate degradation.

Troubleshooting Guides: Stability Issues

This section provides in-depth guidance on identifying and resolving stability problems you may encounter during your experiments with 3-(dimethylamino)alanine.

Issue 1: Unexpected Loss of Parent Compound in Acidic Media

Symptoms:

  • Decreased peak area for 3-(dimethylamino)alanine in HPLC analysis over time.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in bioassays or chemical reactions.

Potential Cause: Under acidic conditions, particularly at elevated temperatures, 3-(dimethylamino)alanine can undergo degradation. The tertiary amine group is a likely site for reaction. A potential degradation pathway is N-dealkylation, leading to the formation of 3-(methylamino)alanine and formaldehyde.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Unexpected loss of parent compound in acidic media B Perform a forced degradation study under acidic conditions (e.g., 0.1 M HCl at 40°C) A->B C Analyze samples at multiple time points using LC-MS B->C D Monitor for the appearance of new peaks with lower molecular weights C->D E If degradation is confirmed, minimize exposure to strong acids D->E F Use milder acidic conditions or shorter reaction times E->F G Consider alternative synthetic routes or protective group strategies F->G

Caption: Troubleshooting workflow for acidic degradation.

Experimental Protocol: Forced Degradation Study (Acidic Conditions)

  • Preparation: Prepare a 1 mg/mL solution of 3-(dimethylamino)alanine in 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at 40°C.

  • Sampling: Withdraw aliquots at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an appropriate amount of a suitable base (e.g., sodium hydroxide) to quench the reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify potential degradation products.

  • Data Evaluation: Compare the peak area of the parent compound across time points and look for the emergence of new peaks. A target degradation of 5-20% is generally sufficient to identify major degradants.[2]

Issue 2: Compound Instability in Basic Solutions

Symptoms:

  • Formation of precipitates in basic solutions.

  • Rapid loss of the 3-(dimethylamino)alanine peak in HPLC analysis.

  • Shift in pH of the solution over time.

Potential Cause: In basic conditions, the primary alpha-amino group and the carboxylic acid can participate in reactions. While the tertiary amine is generally more stable under basic than acidic conditions, deamination of the primary amine or other base-catalyzed reactions could occur, especially at higher temperatures.[3] Racemization at the alpha-carbon is also a possibility under basic conditions.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Compound instability observed in basic media B Conduct a forced degradation study in a basic solution (e.g., 0.1 M NaOH at 40°C) A->B C Analyze samples using LC-MS and a chiral HPLC method B->C D Monitor for degradant peaks and changes in enantiomeric purity C->D E If instability is confirmed, avoid prolonged exposure to high pH D->E F Maintain solutions at or near neutral pH whenever possible E->F G If basic conditions are required, perform reactions at lower temperatures and for shorter durations F->G

Caption: Troubleshooting workflow for basic degradation.

Experimental Protocol: Forced Degradation Study (Basic Conditions)

  • Preparation: Prepare a 1 mg/mL solution of 3-(dimethylamino)alanine in 0.1 M sodium hydroxide.

  • Incubation: Incubate the solution at 40°C.

  • Sampling: Withdraw aliquots at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the basic samples with an appropriate amount of a suitable acid (e.g., hydrochloric acid) to stop the degradation process.

  • Analysis: Analyze the samples by a stability-indicating HPLC method with MS detection. If racemization is suspected, a chiral HPLC method should be employed.

  • Data Evaluation: Assess the percentage of the remaining parent compound and identify any new peaks. For chiral analysis, determine the enantiomeric excess at each time point.

Potential Degradation Pathways

Based on the chemical structure of 3-(dimethylamino)alanine, the following degradation pathways are plausible under stress conditions. These pathways are proposed to guide the identification of unknown peaks in your analytical studies.

cluster_acid Acidic Conditions cluster_base Basic Conditions A 3-(Dimethylamino)alanine B 3-(Methylamino)alanine + Formaldehyde A->B N-Dealkylation C 3-(Dimethylamino)alanine D Racemized 3-(Dimethylamino)alanine C->D Racemization E Deamination Product C->E Deamination

Caption: Plausible degradation pathways under acidic and basic stress.

Summary of Recommended Analytical Methods

A robust analytical method is crucial for monitoring the stability of 3-(dimethylamino)alanine. A stability-indicating method is one that can separate the parent compound from its degradation products.

Technique Purpose Typical Conditions
Reversed-Phase HPLC with UV/Vis Detection Quantitation of the parent compound and detection of non-volatile degradants.C18 column, gradient elution with a mobile phase of acetonitrile and water with a buffer (e.g., ammonium acetate or formate).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products by providing molecular weight information.Coupled with the HPLC method, using electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
Chiral HPLC To assess enantiomeric purity and detect racemization.A chiral stationary phase column (e.g., cellulose or amylose-based).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated degradation products.¹H and ¹³C NMR, along with 2D techniques like COSY and HMQC, can provide detailed structural information.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonization, (2003). [Link]

  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • StatPearls. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Snider, B. B. (2008). Comprehensive Organic Synthesis II (Second Edition). Elsevier.
  • Glover, Z. K., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. [Link]

  • Ma, S., et al. (2016). N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis. Journal of the American Society for Mass Spectrometry, 27(3), 481-490. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Minimizing Epimerization of (S)-2-Amino-3-(dimethylamino)propanoic Acid During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of (S)-2-Amino-3-(dime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of (S)-2-Amino-3-(dimethylamino)propanoic acid during peptide synthesis. As a sterically hindered and electronically distinct amino acid, this building block requires careful consideration of coupling methodologies to prevent epimerization, a critical factor for the biological activity of the final peptide.

This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the chiral purity of your synthesized peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant epimerization of (S)-2-Amino-3-(dimethylamino)propanoic acid during our standard peptide coupling reactions. What is the underlying cause?

A1: Epimerization during peptide coupling primarily proceeds through the formation of a transient oxazolone intermediate.[1] This process is initiated by the activation of the carboxylic acid group of the amino acid. The susceptibility of an amino acid to epimerization is influenced by several factors, and in the case of (S)-2-Amino-3-(dimethylamino)propanoic acid, two key structural features exacerbate this issue:

  • Steric Hindrance: The presence of two methyl groups on the nitrogen atom, in addition to the dimethylamino group on the beta-carbon, creates significant steric bulk. This hindrance can slow down the desired intermolecular reaction with the incoming amine nucleophile, providing a larger window of opportunity for the intramolecular cyclization to form the planar and achiral oxazolone.

  • Electronic Effects: Alkyl groups are electron-donating. The two methyl groups on the nitrogen atom increase the electron density on the nitrogen, which can influence the reactivity of the molecule. While a detailed analysis of the alpha-proton's pKa is complex, the overall steric and electronic environment of N-alkylated amino acids is known to increase their propensity for epimerization, especially under basic conditions.

Q2: Which coupling reagents are recommended to minimize epimerization for this specific amino acid?

A2: The choice of coupling reagent is critical. For sterically hindered and epimerization-prone amino acids like (S)-2-Amino-3-(dimethylamino)propanoic acid, the ideal reagent should facilitate rapid amide bond formation while minimizing the lifetime of the activated intermediate. We recommend the following:

  • Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are generally effective. HATU is often preferred for challenging couplings due to its high reactivity.

  • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for its high coupling efficiency and reduced risk of side reactions compared to some other reagents.

  • Carbodiimides with Additives: While carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used, they should always be paired with a racemization-suppressing additive. 1-Hydroxy-7-azabenzotriazole (HOAt) is particularly effective as it can accelerate the coupling reaction and suppress epimerization more efficiently than HOBt (1-Hydroxybenzotriazole).

The selection of the coupling reagent should be guided by the specific coupling partners and the overall synthetic strategy. A comparative summary is provided below:

Coupling ReagentAdvantagesDisadvantages
HATU Highly reactive, effective for hindered couplings.Can be more expensive.
HBTU Good reactivity, widely used.Can be less effective than HATU for very hindered systems.
PyBOP High coupling efficiency, good for hindered amino acids.Can be less reactive than HATU.
DIC/HOAt Cost-effective, HOAt is an excellent racemization suppressor.Can be slower than uronium/phosphonium reagents.
Q3: What is the role of the base in epimerization, and which bases should I use or avoid?

A3: The base plays a dual role in peptide coupling: it neutralizes the protonated amine of the incoming amino acid and can also influence the rate of epimerization. The abstraction of the alpha-proton from the activated amino acid, a key step in epimerization, is base-catalyzed. Therefore, the choice and amount of base are critical.

  • Recommended Bases: For minimizing epimerization, sterically hindered, non-nucleophilic bases are preferred. N,N-Diisopropylethylamine (DIPEA) is a common choice. In cases of severe epimerization, a weaker base like 2,4,6-collidine can be beneficial, although it may lead to slower coupling rates.

  • Bases to Use with Caution or Avoid: Stronger, less hindered bases can accelerate epimerization. It is crucial to use the minimum amount of base necessary to achieve efficient coupling. An excess of base will increase the risk of epimerization.

Q4: How do other reaction parameters like temperature and solvent affect epimerization?

A4: Optimizing reaction conditions is paramount for preserving stereochemical integrity.

  • Temperature: Lowering the reaction temperature is a general strategy to suppress epimerization.[2] Performing the coupling at 0°C or even lower can significantly reduce the rate of oxazolone formation. However, this may also slow down the desired amide bond formation, so a balance must be struck.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly used for their excellent solvating properties. However, less polar solvents such as Dichloromethane (DCM) or mixtures of DCM and DMF can sometimes reduce the rate of epimerization.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting epimerization issues with (S)-2-Amino-3-(dimethylamino)propanoic acid.

TroubleshootingWorkflow start High Epimerization Observed check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent check_base Step 2: Assess Base and Stoichiometry check_reagent->check_base If using carbodiimide without additive or a less reactive reagent sub_reagent1 Switch to HATU or PyBOP check_reagent->sub_reagent1 sub_reagent2 If using DIC, add HOAt check_reagent->sub_reagent2 check_conditions Step 3: Optimize Reaction Conditions check_base->check_conditions If using excess or a strong, unhindered base sub_base1 Use DIPEA or 2,4,6-collidine check_base->sub_base1 sub_base2 Use stoichiometric amount of base check_base->sub_base2 solution Minimized Epimerization check_conditions->solution If reaction is run at elevated temperature or for prolonged time sub_conditions1 Lower temperature to 0°C check_conditions->sub_conditions1 sub_conditions2 Consider less polar solvent (e.g., DCM) check_conditions->sub_conditions2

Caption: Troubleshooting decision tree for minimizing epimerization.

Recommended Experimental Protocol

This protocol is a starting point for the coupling of Fmoc-(S)-2-Amino-3-(dimethylamino)propanoic acid, designed to minimize epimerization. Optimization may be required based on the specific peptide sequence.

Materials:

  • Fmoc-(S)-2-Amino-3-(dimethylamino)propanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes each) to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve 2 equivalents of Fmoc-(S)-2-Amino-3-(dimethylamino)propanoic acid and 1.95 equivalents of HATU in DMF.

    • Add 4 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Washing: After the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.

Mechanistic Insight: The Oxazolone Pathway

The primary mechanism for epimerization during peptide bond formation involves the formation of a 5(4H)-oxazolone. The following diagram illustrates this pathway.

EpimerizationMechanism start Activated (S)-Amino Acid oxazolone Planar Oxazolone Intermediate (Achiral) start->oxazolone Intramolecular Cyclization (Base-Catalyzed) s_product (S)-Peptide (Desired) start->s_product Direct Aminolysis (Desired Pathway) oxazolone->s_product Aminolysis r_product (R)-Peptide (Epimerized) oxazolone->r_product Aminolysis amine Incoming Amine amine->s_product amine->r_product

Caption: The oxazolone-mediated epimerization pathway.

For (S)-2-Amino-3-(dimethylamino)propanoic acid, the steric hindrance around the alpha-carbon slows down the direct aminolysis pathway, giving the intramolecular cyclization to the oxazolone more time to occur. The presence of a base facilitates the removal of the alpha-proton, leading to the formation of the achiral oxazolone, which can then be attacked by the incoming amine from either face, resulting in a mixture of (S) and (R) products.

References

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • Benoiton, N. L., et al. (1981). Racemization in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-206. Available at: [Link]

Sources

Optimization

common impurities in commercial 3-(dimethylamino)alanine dihydrochloride and their removal

Welcome to the technical support center for 3-(dimethylamino)alanine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(dimethylamino)alanine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research.

Troubleshooting Guide: Identifying and Removing Common Impurities

This guide addresses frequently encountered challenges with commercial 3-(dimethylamino)alanine dihydrochloride, focusing on impurity identification and removal.

Q1: I'm seeing an unexpected peak in my HPLC analysis of a newly purchased batch of 3-(dimethylamino)alanine dihydrochloride. How can I identify it?

A1: An unexpected peak in your HPLC chromatogram likely indicates the presence of an impurity. The identity of this impurity often relates to the synthetic route used to manufacture the compound or its subsequent degradation. Here’s a systematic approach to identification:

Underlying Causality: Impurities in amino acid derivatives typically fall into three categories: process-related impurities (unreacted starting materials or byproducts), degradation products, and residual solvents.[1][2] Understanding the likely synthetic pathway can provide clues to the impurity's identity. A common route to similar amino acids involves the reaction of a precursor like serine or chloropropionic acid with dimethylamine, followed by esterification and hydrolysis, or other multi-step syntheses.[3][4][5]

Troubleshooting Workflow:

cluster_0 Impurity Identification Workflow start Unexpected Peak in HPLC lcms LC-MS Analysis (Mass-to-Charge Ratio) start->lcms Primary Analysis nmr NMR Spectroscopy (Structural Information) start->nmr If sufficient quantity gc Headspace GC-MS (For Volatile Impurities) start->gc Suspect residual solvent? compare Compare Data with Potential Impurities lcms->compare nmr->compare gc->compare conclusion Identify Impurity compare->conclusion

Caption: Workflow for identifying unknown impurities.

Step-by-Step Protocol for Impurity Identification:

  • LC-MS Analysis: The most direct method is to analyze your sample by liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can help you propose a molecular formula.

  • Consider Potential Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as N-protected serine derivatives or 3-chloroalanine derivatives could be present.[4]

    • Intermediates: Incomplete reactions could leave esterified intermediates (e.g., the methyl or ethyl ester of the final product).[6]

    • Byproducts: Dimerization or other side reactions can occur during synthesis.[1]

  • Evaluate Potential Degradation Products:

    • Oxidation: The dimethylamino group can be susceptible to oxidation.

    • Hydrolysis: Though the dihydrochloride salt is generally stable, improper storage in humid conditions could lead to hydrolysis of related impurities.[7]

  • Headspace GC-MS for Residual Solvents: If you suspect a residual solvent from the purification process (e.g., methanol, ethanol, dichloromethane, ethyl acetate), headspace gas chromatography-mass spectrometry (GC-MS) is the appropriate analytical technique.[2]

  • NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.

Q2: My batch of 3-(dimethylamino)alanine dihydrochloride has a slight discoloration and fails to give a clear solution. What could be the cause and how can I purify it?

A2: Discoloration and insolubility often point to the presence of degradation products or inorganic impurities. Purification is typically achievable through recrystallization.

Underlying Causality: Highly colored impurities are often the result of oxidation or polymerization of trace components.[8] Insolubility may be due to the presence of inorganic salts from the synthesis or degradation byproducts that are less soluble in your chosen solvent system.

Recrystallization Protocol for Purification:

Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.

Choosing a Solvent System: For polar compounds like amino acid hydrochlorides, a polar solvent or a mixed solvent system is often effective. A common approach for similar compounds is to dissolve in a minimal amount of a good solvent (like methanol or water) and then add a poor solvent (like isopropanol, ethyl acetate, or diethyl ether) to induce crystallization.[9]

Step-by-Step Recrystallization Procedure:

  • Solvent Selection:

    • Start by testing the solubility of a small amount of the impure compound in various solvents at room temperature and with gentle heating. Ideal solvents will show poor solubility at room temperature but good solubility when heated.

    • A promising system for this compound could be a mixture of methanol and isopropanol or ethanol and diethyl ether.

  • Dissolution:

    • Place the impure 3-(dimethylamino)alanine dihydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., methanol) and gently heat the mixture while stirring until the solid dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, you can add a small amount of activated carbon to the hot solution and swirl for a few minutes. The activated carbon will adsorb the colored impurities.

    • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

    • Hot filter the solution through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining dissolved impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Expected Outcome:

Parameter Before Recrystallization After Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) Typically 95-98%>99%
Solubility May form a hazy solutionForms a clear solution

Frequently Asked Questions (FAQs)

Q3: Can I use 3-(dimethylamino)alanine dihydrochloride directly from the manufacturer, or should I always purify it?

A3: For non-critical applications like routine screening, direct use may be acceptable if the manufacturer's certificate of analysis (CoA) shows high purity. However, for sensitive applications such as drug development, quantitative assays, or kinetic studies, we strongly recommend re-purification to ensure the removal of any non-disclosed impurities or degradation products that may have formed during storage.

Q4: How should I store 3-(dimethylamino)alanine dihydrochloride to minimize degradation?

A4: As a dihydrochloride salt, the compound is relatively stable. However, to minimize degradation, it should be stored in a tightly sealed container in a cool, dry place, protected from light.[7] The dimethylamino group can be susceptible to oxidation over long-term storage, especially if exposed to air and light.

Q5: What are the potential safety concerns associated with impurities in this compound?

A5: The primary concern is that impurities can have their own biological activity, potentially leading to off-target effects or toxicity in cellular or animal studies.[10] For example, structurally similar compounds like 3-dimethylamino-1-propylamine (DMAPA), which can be an impurity in some commercial products, is a known sensitizer.[11] Therefore, ensuring the purity of your material is critical for the reliability and reproducibility of your experimental results.

References

  • American Chemical Society. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. [Link]

  • Google Patents. (n.d.). Preparation of D- or L-alanine or high enantiomeric purity.
  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-chloro-alanine.
  • Organic Syntheses. (n.d.). tetrakis(dimethylamino)allene. [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • ResearchGate. (n.d.). Stability and Degradation Studies for Drug and Drug Product. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. (2017). How to purify/recrystallize l-alanine isopropyl ester HCl?. [Link]

  • Pharmaffiliates. (n.d.). Alanine-Impurities. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. [Link]

  • Veeprho. (n.d.). Alanine Impurities and Related Compound. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
  • Walsh Medical Media. (n.d.). A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection for Peptides Containing 3-(Dimethylamino)alanine (Dmaa)

Prepared by: Senior Application Scientist, Peptide Synthesis Division Welcome to the technical support center for optimizing synthesis protocols involving 3-(dimethylamino)alanine (Dmaa). This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support center for optimizing synthesis protocols involving 3-(dimethylamino)alanine (Dmaa). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide sequences. The inherent basicity of the Dmaa side chain introduces specific challenges during the deprotection phases of Fmoc-based Solid Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring high-yield, high-purity synthesis of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of Dmaa-containing peptides.

Q1: What is 3-(dimethylamino)alanine (Dmaa) and what are its applications?

A: 3-(dimethylamino)alanine (Dmaa) is a non-proteinogenic amino acid characterized by a tertiary amine on its side chain. This feature imparts a positive charge at physiological pH, making it a valuable building block for designing peptides with enhanced solubility, cell permeability, or specific binding properties. It is often used to introduce a fixed positive charge or to mimic post-translationally modified residues like methylated lysine.

Q2: What are the primary challenges when deprotecting peptides containing Dmaa?

A: The two main challenges arise during the two key deprotection steps in SPPS:

  • Iterative Nα-Fmoc Deprotection: The basic Dmaa side chain is generally stable to the piperidine solutions used for Fmoc removal. However, issues can arise from steric hindrance or secondary structure formation, leading to incomplete deprotection and deletion sequences. The choice of base and reaction conditions is crucial.[1][2]

  • Final Cleavage and Side-Chain Deprotection: During the final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA), the Dmaa side chain becomes protonated. This significantly increases the peptide's polarity, which can lead to difficulties during ether precipitation and may require specialized cleavage cocktails to prevent side reactions with other sensitive residues.[3]

Q3: How does the basic side chain of Dmaa affect Nα-Fmoc deprotection?

A: The Nα-Fmoc group is removed via a base-catalyzed β-elimination mechanism.[4] The tertiary amine of Dmaa is not basic enough to initiate this removal itself. The primary deprotecting agent, typically a secondary amine like piperidine, performs this function.[2][4] The main consideration is ensuring the deprotection solution has sufficient basic strength and access to the N-terminus to drive the reaction to completion, especially in sterically hindered or aggregation-prone sequences.

Q4: What are the critical considerations for the final TFA cleavage of Dmaa-peptides?

A: The final cleavage is a critical step where the peptide is released from the solid support and all side-chain protecting groups are removed.[5] For Dmaa-peptides, the key factors are:

  • Scavenger Choice: Cationic species are generated from cleaved protecting groups (e.g., tert-butyl cations), which can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr). The presence of Dmaa does not change this fundamental risk, so a proper scavenger cocktail is essential.

  • Peptide Precipitation: The protonated Dmaa residue increases the peptide's solubility in acidic media. This can make precipitation with cold diethyl ether inefficient, leading to low recovery.[3]

  • Cleavage Time: Ensuring sufficient time for complete removal of all protecting groups is vital. This is particularly true for peptides containing other residues with robust protecting groups like Arginine (Pbf, Pmc).[6]

Q5: Can I use standard deprotection protocols for Dmaa-containing peptides?

A: While standard protocols provide a good starting point, optimization is frequently required. For Fmoc deprotection, you may need to extend reaction times or use a stronger base system. For final cleavage, a standard cocktail like TFA/Water/Triisopropylsilane (TIS) may suffice for simple peptides, but sequences with multiple sensitive residues will demand a more robust scavenger mixture like Reagent K.[7] Always perform a small-scale test cleavage to optimize conditions before committing the entire batch.[8]

Section 2: Troubleshooting Guide: Nα-Fmoc Deprotection (On-Resin)

This guide provides solutions to common problems encountered during the iterative removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

Problem: Incomplete Fmoc Removal
  • Symptom: Analysis of the final crude peptide by LC-MS reveals the presence of deletion sequences (e.g., masses corresponding to [M-(mass of one amino acid)]).

  • Causality: Incomplete removal of the Fmoc group at a given cycle prevents the subsequent amino acid from coupling, leading to a truncated sequence. This is often exacerbated by peptide aggregation on the resin or steric hindrance near the N-terminus.

Workflow for Diagnosing and Resolving Incomplete Fmoc Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc removal.

Detailed Protocols & Explanations

1. Quantitative Monitoring of Fmoc Removal: Many automated synthesizers monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection effluent.[9] A tailing or diminished peak for a specific cycle indicates slow or incomplete removal, providing real-time diagnosis.

2. Modifying the Deprotection Reagent: The deprotection step is a crucial part of SPPS.[1][2] While 20% piperidine in DMF is standard, difficult sequences may require adjustments.

Reagent/ConditionTypical ProtocolRationale & Scientific Insight
Increased Piperidine Use 30-40% piperidine in DMF for 2 cycles of 5-10 minutes each.Increases the concentration of the active base, accelerating the β-elimination reaction. This can overcome minor steric hindrance or aggregation effects.
4-Methylpiperidine (4-MP) Use 20% 4-MP in DMF.Behaves similarly to piperidine but can sometimes offer advantages in specific sequences due to slight differences in basicity and steric profile.[1]
DBU (1,8-Diazabicycloundec-7-ene) Use 2% DBU / 2% Piperidine in DMF for 2 cycles of 5 minutes.DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine. It is highly effective for very difficult deprotections but must be used cautiously, as prolonged exposure can cause side reactions like aspartimide formation.[10]
Section 3: Troubleshooting Guide: Final Cleavage & Global Deprotection

This guide addresses issues related to cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously.

Problem: Low Yield Due to Poor Precipitation
  • Symptom: After adding cold diethyl ether to the TFA cleavage mixture, little or no white precipitate forms. The peptide remains soluble.

  • Causality: The Dmaa side chain is protonated by TFA, making the peptide highly polar and soluble in the remaining TFA. This prevents it from crashing out of solution when the non-polar ether is added.

Solutions:
  • Concentrate the TFA: After filtering the resin, reduce the volume of the TFA filtrate to a thick oil using a gentle stream of nitrogen or rotary evaporation (use a cold water bath, <30°C).[3][8] This minimizes the amount of solvent the peptide is dissolved in, facilitating precipitation. Add the concentrated solution dropwise to a large volume of vigorously stirring cold ether (e.g., 50 mL for a 0.1 mmol scale synthesis).

  • Increase Ether Volume: Use a larger volume of cold diethyl ether (up to 10-fold the volume of the initial TFA solution) to more effectively alter the solvent polarity.

  • Alternative Precipitation Solvents: If diethyl ether fails, try using cold methyl tert-butyl ether (MTBE), which is slightly more polar and can sometimes be more effective.

Problem: Side Product Formation (Alkylation)
  • Symptom: LC-MS analysis of the crude product shows masses corresponding to the addition of protecting group fragments (e.g., +56 Da for t-butylation of Trp) to sensitive residues.

  • Causality: During acidolysis, protecting groups like Boc and t-butyl esters are released as highly reactive carbocations. These electrophiles will attack nucleophilic residues (Trp, Tyr, Met, Cys) if not quenched by "scavengers" in the cleavage cocktail.[5]

Decision Tree for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Analyze Peptide Sequence for Sensitive Residues has_trp Contains Trp? start->has_trp has_arg Contains Arg(Pbf/Pmc)? has_trp->has_arg No cocktail_trp Cocktail B: TFA/H2O/TIS/EDT (94:2.5:1:2.5) has_trp->cocktail_trp Yes, use Trp(Boc) has_cys_met Contains Cys or Met? has_arg->has_cys_met No cocktail_k Reagent K: TFA/H2O/Phenol/ Thioanisole/EDT (82.5:5:5:5:2.5) has_arg->cocktail_k Yes cocktail_simple Cocktail A: TFA/H2O/TIS (95:2.5:2.5) has_cys_met->cocktail_simple No has_cys_met->cocktail_k Yes

Caption: Decision tree for selecting an appropriate TFA cleavage cocktail.

Recommended Cleavage Cocktails

The selection of a cleavage cocktail is dictated by the amino acids present in your sequence.[11]

Cocktail NameComposition (v/v/w)Use Case & Rationale
Standard (TFA/TIS/H₂O) TFA (95%) Triisopropylsilane (TIS, 2.5%) Water (H₂O, 2.5%)For peptides without sensitive residues. TIS is a cation scavenger, and water helps prevent side reactions like aspartimide formation. Sufficient for simple sequences containing Dmaa.
Reagent B TFA (88%) Phenol (5%) Water (5%) TIS (2%)Good general-purpose cocktail. Phenol helps protect Tyrosine and Tryptophan side chains from modification.[11]
Reagent K TFA (82.5%) Water (5%) Phenol (5%) Thioanisole (5%) 1,2-Ethanedithiol (EDT, 2.5%)For complex peptides containing multiple sensitive residues (Arg, Trp, Cys, Met). Thioanisole aids in the removal of Arg(Pbf/Pmc) groups. EDT is a potent scavenger that also helps cleave Cys(Trt) groups and prevents Trp oxidation.[7] This is the recommended choice for maximum protection.
Experimental Protocol: General Final Cleavage
  • Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Cocktail Addition: Add the chosen cleavage cocktail (e.g., 5-10 mL of Reagent K per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. A longer time may be needed for sequences rich in Arg(Pbf).

  • Filtration: Filter the resin and collect the TFA filtrate. Wash the resin 2-3 times with fresh TFA to ensure complete recovery.

  • Concentration (If needed): Reduce the volume of the combined filtrate under a stream of nitrogen.

  • Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

  • Drying: Dry the final peptide pellet under high vacuum.

References
  • Lunder, M., Bratkovič, T., & Kreft, S. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1785. [Link]

  • Isidro-Llobet, A., et al. (2022). Amino deprotection using 3-(diethylamino)propylamine.
  • American Chemical Society. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • ResearchGate. (2025). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Request PDF. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Technical Library. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Chapter in a book, specific source not fully identified.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC Technical Library. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage Blog. [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC Technical Library. [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Request PDF. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate Q&A. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. masterorganicchemistry.com. [Link]

  • ResearchGate. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]

Sources

Optimization

Technical Support Center: Aggregation of Peptides Containing (S)-2-Amino-3-(dimethylamino)propanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (S)-2-Amino-3-(dimethylamino)propanoic acid (referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (S)-2-Amino-3-(dimethylamino)propanoic acid (referred to herein as Dmaa). This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the aggregation of Dmaa-containing peptides. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to the Challenge: The Double-Edged Sword of Dmaa

(S)-2-Amino-3-(dimethylamino)propanoic acid is a unique building block. Its tertiary amine side chain can introduce a positive charge at physiological pH, potentially enhancing solubility and modulating biological activity. However, the steric bulk of the dimethylamino group and the alteration of the peptide backbone's hydrogen bonding capacity can present significant challenges during solid-phase peptide synthesis (SPPS) and subsequent handling, often leading to aggregation.

Peptide aggregation during synthesis can lead to incomplete coupling and deprotection steps, resulting in a complex mixture of deletion and truncated sequences that are difficult to purify.[1][2] Post-synthesis, aggregation can impact solubility, bioactivity, and create challenges in formulation and analytical characterization.[3] This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Dmaa-containing peptide aggregating during solid-phase synthesis?

A1: Aggregation during SPPS is often a result of intermolecular hydrogen bond formation between peptide chains, leading to the formation of secondary structures like β-sheets.[4] For Dmaa-containing peptides, several factors can exacerbate this:

  • Steric Hindrance: The bulky dimethylamino group can create steric hindrance, slowing down coupling reactions. Incomplete couplings can lead to the accumulation of deletion sequences, which may have a higher propensity to aggregate.[5]

  • Disruption of Solvation: The growing peptide chain can fold into conformations that are poorly solvated by the synthesis solvent (e.g., DMF), leading to precipitation on the resin beads.

  • Sequence-Dependent Effects: The position of the Dmaa residue and the surrounding amino acids play a crucial role. Hydrophobic residues flanking the Dmaa can increase the tendency for aggregation.[6][7]

Q2: My crude peptide is insoluble in standard HPLC solvents. What should I do?

A2: Insolubility of the crude peptide is a strong indicator of aggregation. The primary goal is to disrupt the aggregates to allow for purification. Here are some strategies:

  • Solvent Screening: Start with small aliquots of your crude peptide and test a range of solvents. Due to the basic nature of the Dmaa side chain, acidic conditions are often effective.

  • Chaotropic Agents: Agents like guanidinium chloride or urea can be effective in disrupting hydrogen bonds and solubilizing aggregated peptides. However, their compatibility with your HPLC column and downstream applications must be considered.

  • Organic Solvents: For highly hydrophobic peptides, organic solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can be used, often in combination with water and an acid (e.g., TFA).[8]

Q3: How can I detect and quantify aggregation in my purified peptide sample?

A3: Several analytical techniques can be employed to assess the aggregation state of your peptide:

Analytical TechniquePrincipleInformation Provided
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Detects and quantifies soluble high molecular weight aggregates.[9]
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles.Provides information on the size distribution of particles in solution, including aggregates.[10]
UV-Vis Spectroscopy Measures the turbidity or light scattering of a solution.A simple and rapid method to detect the presence of large aggregates.[11]
Thioflavin T (ThT) Fluorescence Assay ThT exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.Specific for detecting amyloidogenic aggregates.
Transmission Electron Microscopy (TEM) Provides high-resolution images of peptide aggregates.Allows for the visualization of aggregate morphology (e.g., fibrils, amorphous aggregates).

Troubleshooting Guides

Section 1: Overcoming Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation during SPPS is a critical issue that can lead to synthesis failure. The following troubleshooting guide provides strategies to mitigate on-resin aggregation.

cluster_synthesis SPPS Cycle cluster_mitigation Mitigation Strategies Start Start Deprotection Deprotection Start->Deprotection Begin Cycle Coupling Coupling Deprotection->Coupling Wash Monitoring Monitoring Coupling->Monitoring Wash Difficult_Sequence Difficult_Sequence Monitoring->Difficult_Sequence Incomplete End End Monitoring->End Complete Difficult_Sequence->Deprotection Apply Mitigation & Repeat Cycle Solvent_Modification Modify Solvent System (e.g., add DMSO, NMP) Difficult_Sequence->Solvent_Modification Double_Coupling Perform Double Coupling Difficult_Sequence->Double_Coupling Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Difficult_Sequence->Chaotropic_Salts Structure_Breakers Incorporate Structure-Breakers (e.g., Pseudoproline dipeptides) Difficult_Sequence->Structure_Breakers

Caption: Workflow for identifying and mitigating on-resin peptide aggregation during SPPS.

Issue: Slow or incomplete Fmoc deprotection, indicated by a broad or tailing UV signal from the piperidine-dibenzofulvene adduct.

  • Causality: The peptide has likely aggregated on the resin, hindering the access of the piperidine base to the Fmoc group.

  • Solutions:

    • Increase Deprotection Time: Extend the piperidine treatment time.

    • Use a Stronger Base: A solution of 2% DBU and 2% piperidine in DMF can be more effective for difficult deprotections.[2]

    • Solvent Modification: Perform the deprotection in N-Methyl-2-pyrrolidone (NMP) instead of DMF, as NMP has better solvating properties for many aggregating sequences.[12][13]

Issue: Incomplete coupling of the incoming amino acid, confirmed by a positive Kaiser test (for primary amines) or chloranil test (for secondary amines).

  • Causality: Similar to deprotection issues, aggregation prevents the activated amino acid from reaching the N-terminus of the growing peptide chain. The steric bulk of Dmaa itself can also slow down coupling.

  • Solutions:

    • Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.[12]

    • Use a More Potent Coupling Reagent: For sterically hindered amino acids like Dmaa, stronger coupling reagents such as HATU or HCTU are recommended over standard reagents like HBTU.[5]

    • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve coupling efficiency.

    • Incorporate "Structure-Breaking" Residues: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic positions (e.g., every 6-8 residues) to disrupt the formation of β-sheets.[1][2]

Section 2: Solubilization and Purification of Aggregated Peptides

The final hurdle is often the purification of the crude peptide. The following guide provides a systematic approach to solubilizing and purifying your Dmaa-containing peptide.

Start Crude Peptide Test_Aqueous_Acid Soluble in 0.1% TFA in H2O? Start->Test_Aqueous_Acid Test_Organic_Solvent Soluble in Acetonitrile/H2O? Test_Aqueous_Acid->Test_Organic_Solvent No Purify_HPLC Proceed to HPLC Purification Test_Aqueous_Acid->Purify_HPLC Yes Test_Stronger_Solvent Soluble in DMSO or HFIP? Test_Organic_Solvent->Test_Stronger_Solvent No Test_Organic_Solvent->Purify_HPLC Yes Test_Stronger_Solvent->Purify_HPLC Yes Consider_Alternative_Purification Consider Alternative Purification Methods Test_Stronger_Solvent->Consider_Alternative_Purification No

Caption: A decision tree for systematically selecting a solvent for aggregated peptides.

Step 1: Initial Solubility Testing

Before attempting to dissolve the entire batch of your crude peptide, perform small-scale solubility tests.

  • Weigh out approximately 1 mg of your peptide into several microcentrifuge tubes.

  • To each tube, add 100 µL of a different solvent system. Start with the least aggressive solvents and progress to stronger ones.

Recommended Solvent Systems for Dmaa-Containing Peptides:

Solvent SystemRationale
1. Water with 0.1% Trifluoroacetic Acid (TFA)The acidic pH will protonate the basic side chain of Dmaa, increasing polarity and potentially solubility.
2. Acetonitrile/Water (1:1) with 0.1% TFAA common mobile phase for reverse-phase HPLC.
3. Dimethyl Sulfoxide (DMSO)A strong polar aprotic solvent that can disrupt hydrogen bonds.[8]
4. Hexafluoroisopropanol (HFIP)A highly effective solvent for dissolving aggregated peptides and proteins.[14]

Step 2: HPLC Purification

Once a suitable solvent has been identified, you can proceed with purification.

  • Column Choice: A C18 column is a good starting point for most peptides. For very hydrophobic peptides, a C4 or C8 column may be more appropriate.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient is often necessary to achieve good separation of closely related impurities from the main product.

  • Loading: Ensure your peptide is fully dissolved in the injection solvent before loading it onto the column. If you used a strong solvent like DMSO or HFIP to dissolve the peptide, inject a smaller volume to avoid issues with peak shape.

Step 3: Post-Purification Handling

After lyophilization, your purified peptide may still be prone to aggregation.

  • Storage: Store the lyophilized peptide at -20°C or -80°C.

  • Reconstitution: When preparing a stock solution, use a solvent that you know is effective from your initial solubility tests. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Conclusion

The incorporation of (S)-2-Amino-3-(dimethylamino)propanoic acid into peptides offers exciting possibilities for the development of novel therapeutics. However, the unique properties of this amino acid necessitate a thoughtful and informed approach to synthesis and handling to mitigate the risk of aggregation. By understanding the underlying causes of aggregation and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate the challenges associated with these promising molecules.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Agrawal, N. J., Kumar, S., & Wang, X. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 100(12), 5081-5095.
  • A Peptide Strategy for Inhibiting Different Protein Aggregation P
  • Amino Acid Composition drives Peptide Aggreg
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. (2023). ChemRxiv.
  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. (2023).
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. (2023).
  • Chen, S., Berthelier, V., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 867-874.
  • Strategies for Improving Peptide Stability and Delivery. (2022). Molecules.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2020).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC.
  • 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate. (1993). Journal of the Neurological Sciences.
  • A facile and dynamic assay for the detection of peptide aggreg
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). Physical Chemistry Chemical Physics.
  • What do you do when your peptide synthesis fails?. (2023). Biotage.
  • How can I disaggregate proteins?. (2020).
  • Peptide aggregation: insights from SEC-HPLC analysis. (2022).
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
  • Peptide framework for screening the effects of amino acids on assembly. (2022).
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). Semantic Scholar.
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020).
  • N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis. (2016). Journal of Biomolecular Techniques.
  • Peptide solubility. (2021). Bachem.
  • Protein Aggreg
  • Peptide aggregation analysis labor

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comprehensive Analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials and intermediates are of paramount importance. This guide provides an in-depth technical analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials and intermediates are of paramount importance. This guide provides an in-depth technical analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, a chiral amino acid derivative of interest in various research applications. We will explore the critical analytical techniques used to generate a comprehensive Certificate of Analysis (CoA), and in doing so, highlight the discernible differences between a high-purity enantiopure sample and its racemic counterpart, which will serve as our primary comparator.

The dihydrochloride salt form of amino acid esters is often utilized to enhance stability and solubility, crucial properties for consistent experimental outcomes. This guide will delve into the "why" behind the analytical choices, providing a framework for robust, self-validating quality assessment.

The Analytical Gauntlet: A Multi-faceted Approach to Purity and Identity

A single analytical technique is rarely sufficient to fully characterize a compound. A rigorous CoA is built upon a foundation of orthogonal methods, each providing a unique piece of the puzzle. The following sections detail the key analyses performed on a high-purity batch of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride (Lot A) and compare the results to its racemic alternative, (DL)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride (Lot B).

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation & Purity cluster_2 Chiral & Chemical Purity Appearance Appearance Solubility Solubility NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Mass_Spectrometry Mass Spectrometry (ESI-MS) Elemental_Analysis Elemental Analysis (CHN) Chiral_HPLC Chiral HPLC Purity_HPLC Purity by HPLC Sample Sample Sample->Appearance Visual Inspection Sample->Solubility Physical Property Sample->NMR_Spectroscopy Structural Confirmation Sample->Mass_Spectrometry Molecular Weight Sample->Elemental_Analysis Composition Sample->Chiral_HPLC Enantiomeric Excess Sample->Purity_HPLC Impurity Profile

Caption: Overall analytical workflow for the characterization of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is an indispensable tool for assessing both the chemical and chiral purity of a sample. By separating components of a mixture, it allows for the quantification of the main compound and any impurities present.

a) Chiral HPLC: Distinguishing Mirror Images

For a chiral molecule like our target compound, confirming the enantiomeric excess (e.e.) is critical. The biological activity of enantiomers can differ significantly, making the presence of the undesired enantiomer a critical impurity.

Experimental Protocol:

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: A mixture of organic solvent (e.g., isopropanol) and a buffer (e.g., ammonium acetate)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: 1 mg/mL solution in the mobile phase

Comparative Data:

LotEnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
A (S)-enantiomer 8.5 99.9 99.8
(R)-enantiomer9.20.1
B (S)-enantiomer 8.5 50.1 0.2
(R)-enantiomer 9.2 49.9

The data clearly demonstrates the high enantiomeric purity of Lot A, with an e.e. of 99.8%. In contrast, Lot B is a racemic mixture, containing nearly equal amounts of the (S) and (R) enantiomers.[1][2] The ability to resolve these enantiomers is a direct function of the chiral stationary phase, which interacts differently with each mirror-image molecule.

b) Purity by HPLC: Profiling Chemical Impurities

Beyond chiral purity, it is essential to identify and quantify any other chemical impurities. These can arise from the synthetic process, such as starting materials, by-products, or degradation products.[3][4][5]

Experimental Protocol:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: 1 mg/mL solution in water

Comparative Data:

LotMain Peak Area (%)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)
A 99.85 0.08 0.07 0.15
B 99.83 0.10 0.07 0.17

Both lots show high chemical purity, with total impurities below 0.2%. The slightly higher impurity profile in Lot B could be indicative of a less optimized purification process for the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and integrity of the compound.

NMR_Concept cluster_0 NMR Analysis Molecule Molecule in Magnetic Field RF_Pulse Radiofrequency Pulse Molecule->RF_Pulse Signal_Detection Signal Detection (FID) RF_Pulse->Signal_Detection Fourier_Transform Fourier Transform Signal_Detection->Fourier_Transform NMR_Spectrum NMR Spectrum Fourier_Transform->NMR_Spectrum

Caption: Conceptual workflow of an NMR experiment.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterium oxide (D₂O)

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of D₂O.

¹H NMR Spectral Data (Illustrative):

AssignmentLot A Chemical Shift (ppm)Lot B Chemical Shift (ppm)MultiplicityIntegration
-N(CH₃)₂2.902.90s6H
-CH₂-3.453.45m2H
-CH-4.154.15t1H

The ¹H NMR spectra for both lots are expected to be identical in terms of chemical shifts and splitting patterns, as these are determined by the molecular structure, which is the same for both enantiomers and the racemate. The spectra confirm the presence of the dimethylamino group, the propanoic acid backbone, and the correct proton ratios.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing further confirmation of its identity.

Experimental Protocol:

  • Ionization Source: Electrospray Ionization (ESI)

  • Analyzer: Quadrupole

  • Mode: Positive ion

  • Sample Preparation: 1 mg/mL solution in 50:50 water:acetonitrile with 0.1% formic acid.

Expected Results:

For (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride (C₅H₁₄Cl₂N₂O₂), the free base has a molecular weight of 132.18 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected.

LotExpected m/zObserved m/z
A 133.11 133.11
B 133.11 133.11

As with NMR, the mass spectra for both lots are identical, confirming the molecular weight of the underlying molecule.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen in this case) in a sample, which is a fundamental indicator of purity.

Experimental Protocol:

  • Method: Combustion analysis

Comparative Data:

ElementTheoretical (%)Lot A Found (%)Lot B Found (%)
C 29.28 29.31 29.25
H 6.88 6.91 6.85
N 13.66 13.63 13.69

The found values for both lots are in close agreement with the theoretical percentages, typically within ±0.4%, which is the accepted range for pure organic compounds.[6] This confirms the elemental composition of the dihydrochloride salt.

Conclusion: A Tale of Two Lots

This comparative guide demonstrates the comprehensive analytical approach required to fully characterize a chiral molecule like (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride. While many analytical techniques (NMR, MS, Elemental Analysis) provide identical results for the enantiopure and racemic forms, chiral HPLC stands out as the critical method for distinguishing between them.

For the discerning researcher, Lot A, with its high enantiomeric excess, offers the assurance of working with a single, well-defined stereoisomer. This is often crucial in biological and pharmaceutical research where stereochemistry dictates activity. Lot B, the racemic mixture, while chemically pure, represents a different chemical entity with potentially different biological properties.

The choice between an enantiopure compound and its racemic mixture is a critical decision in experimental design. This guide provides the analytical framework to make that choice with confidence, backed by robust, verifiable data.

References

  • PubChem. 3-(Dimethylamino)propanoic acid hydrochloride. [Link]

  • Georganics. 3-(N,N-Dimethylamino)propionic acid. [Link]

  • ACS Publications. Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. [Link]

  • ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. [Link]

  • ResearchGate. Impurity profile of amino acids? [Link]

  • PubMed. Related impurities in peptide medicines. [Link]

  • Chemistry For Everyone. What Is The Difference Between Racemic And Enantiopure? [Link]

  • Spectro-Lab. Elemental Analysis: CHNS/O characterization of polymers and plastics. [Link]

  • ResearchGate. An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. [Link]

  • Creative Biolabs. Classification of Impurities in Synthetic Peptide Drugs. [Link]

  • PubMed Central. Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • PubMed Central. An International Study Evaluating Elemental Analysis. [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • PubChem. (2S)-2-amino-3-(2-methylanilino)propanoic acid. [Link]

Sources

Comparative

A Scientist's Guide to Navigating Challenging Couplings: Comparing the Efficiency of Non-Natural Amino Acids in Peptide Synthesis

Introduction: The Expanding Chemical Space of Peptides In the realm of drug discovery and peptide science, the incorporation of non-natural amino acids (nnAAs) has become a cornerstone for designing novel therapeutics wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Chemical Space of Peptides

In the realm of drug discovery and peptide science, the incorporation of non-natural amino acids (nnAAs) has become a cornerstone for designing novel therapeutics with enhanced properties. These unique building blocks offer a gateway to peptides with improved metabolic stability, constrained conformations, and novel functionalities, thereby overcoming many of the limitations of their natural counterparts. However, the very structural modifications that confer these desirable attributes often present significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial peptide coupling step.

This guide provides a comparative analysis of the coupling efficiency of several challenging non-natural amino acids. While our primary focus is to shed light on the performance of 3-(dimethylamino)alanine, a unique amino acid with a tertiary amine side chain, the conspicuous absence of quantitative coupling data in the current scientific literature for this specific building block necessitates a broader comparative approach. Therefore, we will benchmark its theoretical challenges against the well-documented coupling efficiencies of two widely studied classes of sterically hindered nnAAs: α-aminoisobutyric acid (Aib) and N-methylated amino acids .

By understanding the factors that govern the coupling efficiency of these challenging monomers and exploring the strategies to overcome them, researchers can make more informed decisions in the design and synthesis of complex and innovative peptide-based drugs.

The Crux of the Challenge: Factors Influencing Coupling Efficiency

The formation of a peptide bond is a nucleophilic substitution reaction between the activated carboxyl group of one amino acid and the amino group of another. The efficiency of this reaction is influenced by a confluence of factors, which become particularly pronounced when dealing with non-natural amino acids.

1. Steric Hindrance: This is arguably the most significant factor. Bulky side chains or substitution on the α-carbon or the backbone nitrogen can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • α,α-Disubstituted Amino Acids (e.g., Aib): The presence of two substituents on the α-carbon creates significant steric bulk around the amine and carboxyl groups, hindering both the activation and coupling steps.

  • N-Methylated Amino Acids: The methyl group on the backbone nitrogen reduces the nucleophilicity of the amine and creates a more sterically crowded environment for the incoming activated amino acid.

  • 3-(dimethylamino)alanine: The dimethylamino group on the β-carbon, while not directly on the backbone, can influence the local conformation and potentially sterically encumber the reaction center.

2. Electronic Effects: The electronic nature of the amino acid side chain can influence the nucleophilicity of the N-terminal amine.

  • 3-(dimethylamino)alanine: The tertiary amine in the side chain of 3-(dimethylamino)alanine is basic. Under standard coupling conditions where a tertiary amine base like diisopropylethylamine (DIPEA) is used, the side chain amine can compete with DIPEA, potentially altering the pH of the microenvironment and affecting the stability of the activated species. Furthermore, it could be protonated, introducing a positive charge that might electrostatically repel the incoming activated carboxyl group.

3. Secondary Structure Formation: During SPPS, the growing peptide chain can adopt secondary structures, such as β-sheets, which can lead to chain aggregation and hide the N-terminal amine, making it inaccessible for coupling. Certain nnAAs can either promote or disrupt these structures.

4. Coupling Reagents and Conditions: The choice of coupling reagent, additives, solvent, and reaction temperature plays a pivotal role in overcoming the challenges posed by hindered amino acids. More potent activating agents are often required to achieve acceptable coupling yields.

Visualizing the Challenge: Structures of Hindered Amino Acids

G cluster_0 3-(dimethylamino)alanine cluster_1 α-Aminoisobutyric Acid (Aib) cluster_2 N-Methyl-L-Alanine 3DMAA Aib NMeAla

Caption: Chemical structures of the discussed non-natural amino acids.

Comparative Analysis of Coupling Efficiency: A Data-Driven Perspective

While we lack specific data for 3-(dimethylamino)alanine, a comparative analysis of Aib and N-methylated amino acids provides a valuable framework for understanding the challenges associated with sterically hindered residues.

Amino AcidCoupling Reagent/MethodCoupling TimeYield (%)Purity/NotesReference
Fmoc-Aib-OH DIC/Oxyma8 hours (for 17 consecutive couplings)High YieldSuccessful synthesis of long Aib oligomers.[1]
PyNTP (20 equiv.)20 minutesHigh YieldRequires a large excess of reagent.[1]
Fmoc-amino acid chlorides/Microwave30-45 seconds~90%Rapid and efficient for hindered couplings.[2]
Fmoc-N-Me-Ala-OH HATU/DIEA1 hour>95%Generally effective for N-methylated amino acids.
PyAOP or PyBOP/HOAtNot specifiedGenerally low yield for N-Me-AA to N-Me-AA couplingConsidered promising for these difficult couplings.
HBTUNot specifiedLess than 10% (for NMe-Aib)Inefficient for highly hindered couplings.[3]
PyBroPNot specifiedSignificant yieldsMore effective than HBTU for hindered couplings.[3]

Insights from the Data:

  • Aib Coupling: The coupling of Aib is notoriously difficult due to its α,α-disubstitution. However, recent advancements, such as the use of DIC/Oxyma, have enabled the synthesis of long, consecutive Aib sequences with high efficiency[1]. Microwave-assisted synthesis using Fmoc-amino acid chlorides also shows great promise for rapid and high-yield couplings of hindered amino acids[2].

  • N-Methylated Amino Acid Coupling: The coupling of N-methylated amino acids is also challenging, particularly when coupling one N-methylated residue to another. Reagents like HATU are generally effective, while older reagents like HBTU are less so for highly hindered systems[3]. Phosphonium-based reagents like PyAOP and PyBOP in combination with HOAt are considered more promising for these difficult couplings.

Extrapolating to 3-(dimethylamino)alanine:

Given its β-tertiary amine, the coupling of 3-(dimethylamino)alanine is anticipated to be challenging, though likely less so than Aib or N-methylated amino acids where the steric bulk is closer to the peptide backbone. The primary concerns would be the basicity of the side chain interfering with the coupling reaction and potential steric hindrance. It is reasonable to hypothesize that more potent coupling reagents such as HATU or COMU, perhaps with adjusted base equivalents or the use of a non-basic coupling additive, would be necessary to achieve efficient incorporation. The absence of empirical data, however, underscores the need for experimental investigation to determine the optimal coupling conditions for this unique amino acid.

Experimental Protocols: Strategies for Coupling Hindered Amino Acids

The following protocols are representative of methods used to couple sterically hindered non-natural amino acids.

Protocol 1: Standard HATU-Mediated Coupling for N-Methylated Amino Acids

This protocol is a robust starting point for the coupling of many sterically hindered amino acids, including N-methylated residues.[4]

Materials:

  • Fmoc-protected N-methylated amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected N-methylated amino acid and HATU in DMF. Add DIPEA to the solution and allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test or an alternative test suitable for secondary amines (e.g., chloranil test) to check for the presence of free amine. If the test is positive, a second coupling may be necessary.

G Resin Resin with free amine Activation Prepare activated Fmoc-N-Me-AA (HATU/DIPEA in DMF) Coupling Add activated AA to resin (1-2 hours) Activation->Coupling Wash Wash resin with DMF Coupling->Wash Test Monitor coupling (e.g., Chloranil test) Wash->Test Complete Coupling Complete Test->Complete Negative Recouple Recouple Test->Recouple Positive Recouple->Coupling

Caption: Workflow for HATU-mediated coupling of N-methylated amino acids.

Protocol 2: DIC/Oxyma Coupling for Aib

This method has been shown to be effective for the challenging iterative coupling of Aib residues.[1]

Materials:

  • Fmoc-Aib-OH (5 equivalents)

  • Oxyma Pure (5 equivalents)

  • Diisopropylcarbodiimide (DIC) (5 equivalents)

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Aib-OH and Oxyma Pure in DMF.

  • Coupling: Add the Fmoc-Aib-OH/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature. For difficult couplings, extended reaction times (e.g., 2-4 hours) may be required.

  • Washing and Monitoring: Wash the resin with DMF and monitor the coupling as described in Protocol 1.

G Resin Resin with free amine Prepare_Solution Prepare Fmoc-Aib-OH and Oxyma in DMF Add_to_Resin Add solution to resin Prepare_Solution->Add_to_Resin Add_DIC Add DIC to initiate coupling Add_to_Resin->Add_DIC Couple Agitate at RT (2-4 hours) Add_DIC->Couple Wash_Monitor Wash and monitor Couple->Wash_Monitor

Caption: Workflow for DIC/Oxyma mediated coupling of Aib.

Conclusion and Future Outlook

The successful incorporation of non-natural amino acids is a critical enabler of modern peptide drug discovery. While significant progress has been made in developing robust methods for coupling sterically hindered residues like Aib and N-methylated amino acids, the case of 3-(dimethylamino)alanine highlights that the expanding diversity of nnAAs continually presents new synthetic challenges. The lack of published quantitative data for its coupling efficiency underscores a clear need for further investigation in this area.

For researchers venturing into the synthesis of peptides containing novel or challenging non-natural amino acids, a systematic approach is paramount. This should involve screening a panel of modern coupling reagents (e.g., HATU, COMU, DIC/Oxyma), optimizing reaction conditions (time, temperature, and base), and employing rigorous analytical monitoring. As the chemical space of non-natural amino acids continues to grow, so too must our repertoire of synthetic strategies to efficiently and reliably incorporate these valuable building blocks into the next generation of peptide therapeutics.

References

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Wieland, T., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 46(3-4), 210-214. [Link]

  • Biron, E., et al. (2008). Optimized solid-phase synthesis of N-methylated peptides. The Journal of Organic Chemistry, 73(21), 8561-8566. [Link]

  • Zorzi, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(77), 11431-11434. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Fields, G. B. (2007). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Vasanthakumar, G. R., et al. (2002). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Letters in Peptide Science, 9(4), 213-217. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of (S)-2-Amino-3-(dimethylamino)propanoic Acid by NMR Spectroscopy

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel amino acid derivatives like (S)-2-Amino-3-(dimethylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel amino acid derivatives like (S)-2-Amino-3-(dimethylamino)propanoic acid, a compound with potential applications in peptide synthesis and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique. This guide provides an in-depth, experience-driven workflow for the complete structural validation of this molecule, moving beyond a simple checklist of experiments to explain the strategic reasoning behind each step.

Our approach is built on a self-validating system of interconnected experiments. We will not merely acquire data; we will build a logical, evidence-based case for the molecular structure, using a suite of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece.

The Molecular Blueprint: Predicting the NMR Spectrum

Before stepping into the lab, an experienced scientist first analyzes the target structure to predict its spectral signature. This predictive analysis forms the hypothesis that our experimental data will seek to confirm.

(S)-2-Amino-3-(dimethylamino)propanoic acid presents several key structural features:

  • A chiral alpha-carbon (C2) bonded to an amine group, a carboxylic acid, a proton (Hα), and a methylene group.

  • A methylene group (-CH₂-, C3) adjacent to the chiral center, making its two protons diastereotopic (chemically non-equivalent).

  • A dimethylamino group [-N(CH₃)₂] attached to the methylene group.

Based on this, we can anticipate the following NMR signals:

Table 1: Predicted NMR Chemical Shifts for (S)-2-Amino-3-(dimethylamino)propanoic acid

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Expected Correlations
1-COOH~10-13 (broad, exch.)~170 - 185HMBC from H2, H3
2-CH (α-CH)~3.5 - 4.0~60 - 70COSY to H3; HMBC to C1, C3, C4
3-CH₂~2.8 - 3.5 (2H, diastereotopic)~50 - 60COSY to H2; HMBC to C2, C4
4-N(CH₃)₂~2.2 - 2.8 (6H, singlet)~40 - 50HMBC to C3
2-NH₂~7-9 (broad, exch.)N/A-

Note: Chemical shifts of exchangeable protons (-COOH, -NH₂) are highly dependent on solvent, pH, and concentration.

The Workflow for Unambiguous Validation

Our experimental design is a logical progression, where each experiment builds upon the last to create a web of interlocking evidence that confirms the molecular structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Structural Confirmation Prep Dissolve 5-10 mg in 0.6 mL D₂O H1 ¹H NMR Prep->H1 Initial Proton Map C13 ¹³C NMR H1->C13 Carbon Count COSY ¹H-¹H COSY C13->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Bonds (Assemble Fragments) Confirm Final Structure Validation HMBC->Confirm

Caption: The logical workflow for NMR-based structure validation.

Experimental Protocols: A Practical Guide

Scientific integrity demands reproducible methods. The following protocols are designed for robustness on standard high-field NMR spectrometers.

Protocol 1: NMR Sample Preparation

The quality of the data is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh 5-10 mg of the synthesized (S)-2-Amino-3-(dimethylamino)propanoic acid. For small molecules, this concentration provides excellent signal-to-noise for both ¹H and ¹³C experiments.[1][2]

  • Solvent Choice: Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice for this polar amino acid, ensuring good solubility. It also exchanges with the acidic -COOH and amine -NH₂ protons, causing their signals to disappear from the ¹H spectrum, which simplifies the analysis by removing broad, overlapping peaks.[3]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure no solid particulates are present, as they can degrade spectral quality.[4]

  • Standard: For precise chemical shift referencing, an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added, but for routine structural confirmation, referencing to the residual HDO signal (typically ~4.79 ppm) is often sufficient.[5]

Protocol 2: NMR Data Acquisition

These are standard experiments for small molecule structure elucidation.[6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments, their integrations (relative numbers), and coupling patterns (J-coupling).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment reveals the number of unique carbon environments in the molecule.[7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for identifying adjacent protons and mapping out spin systems.[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J-CH coupling). It provides an unambiguous link between the proton and carbon skeletons.[10][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular fragments. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²J-CH and ³J-CH), allowing us to connect the different spin systems across quaternary carbons or heteroatoms.[12][13]

Synthesizing the Data: The Path to Validation

Here, we interpret the (hypothetical) data from each experiment in our logical workflow to confirm the structure.

Step 1: Analyze the ¹H NMR Spectrum The ¹H spectrum in D₂O is expected to show three distinct signals:

  • A singlet at ~2.7 ppm, integrating to 6H. This is characteristic of the two equivalent methyl groups of the dimethylamino function.

  • A multiplet (likely a complex doublet of doublets) at ~3.1 ppm, integrating to 2H. These are the diastereotopic protons of the -CH₂- group.

  • A multiplet (likely a triplet or dd) at ~3.8 ppm, integrating to 1H. This is the α-CH proton.

Step 2: Confirm Connectivity with COSY The COSY spectrum is crucial for linking the aliphatic protons. A cross-peak will be observed between the multiplet at ~3.8 ppm (H2) and the multiplet at ~3.1 ppm (H3).[14] This definitively establishes the -CH-CH₂- fragment, a core piece of our molecular puzzle. No other correlations are expected.

Step 3: Assign the Carbon Skeleton with HSQC The HSQC spectrum provides direct C-H attachments:

  • The proton singlet at ~2.7 ppm will correlate to a carbon signal at ~45 ppm (C4, the two -CH₃ carbons).

  • The proton multiplet at ~3.1 ppm will correlate to a carbon signal at ~55 ppm (C3, the -CH₂- carbon).

  • The proton multiplet at ~3.8 ppm will correlate to a carbon signal at ~65 ppm (C2, the α-CH carbon).

  • The carboxylic carbon (C1) will not show a signal in the HSQC spectrum as it has no attached protons.

Step 4: Assemble the Fragments with HMBC The HMBC spectrum provides the final, irrefutable connections. We look for key long-range correlations that piece the entire structure together.

Caption: Key HMBC correlations confirming the molecular backbone.

  • Correlation 1 (H4 → C3): A cross-peak between the dimethylamino protons (H4, ~2.7 ppm) and the methylene carbon (C3, ~55 ppm) connects the dimethylamino group to the rest of the aliphatic chain.

  • Correlation 2 (H2 → C1): A cross-peak between the alpha-proton (H2, ~3.8 ppm) and the downfield quaternary carbon (C1, ~175 ppm) confirms the connection to the carboxylic acid group.

  • Correlation 3 (H2 → C3 & H3 → C2): Correlations between H2 and C3, and between H3 and C2, further solidify the -CH-CH₂- linkage already established by COSY.

By systematically identifying the spin systems with COSY, assigning them with HSQC, and connecting them with HMBC, we have built an unassailable, evidence-based confirmation of the structure of (S)-2-Amino-3-(dimethylamino)propanoic acid. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide NMR. University of Zurich. Retrieved from [Link]

  • Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Arnold, A., et al. (2002). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. PubMed. Retrieved from [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. Retrieved from [Link]

  • Ionescu, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Sapio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • LibreTexts, C. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • Springer. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • LibreTexts, C. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NIH. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. Retrieved from [Link]

  • Kleks, G., et al. (2021). Natural Products Dereplication by Diffusion Ordered NMR Spectroscopy (DOSY). Chemical Science. Retrieved from [Link]

  • NIH. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Boc vs. Fmoc Chemistry for the Incorporation of 3-(Dimethylamino)alanine

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the design of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. Among these, 3-(dimethylamino)alanine (Dmaa) presents a unique synthetic challenge. Its tertiary amine side-chain can impart valuable properties such as increased solubility or specific binding interactions, but it also introduces a significant potential for an undesirable side reaction. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies, Boc and Fmoc, is not merely a matter of preference but a critical decision that dictates the success or failure of the synthesis.

This guide provides an in-depth, mechanistically-grounded comparison of Boc and Fmoc chemistries for the incorporation of Dmaa, offering field-proven insights to navigate this specific synthetic challenge.

The Core Challenge: β-Elimination of 3-(Dimethylamino)alanine

The structure of Dmaa is central to the synthetic difficulties it poses. The electron-withdrawing effect of the protonated dimethylamino group on the β-carbon increases the acidity of the α-proton. This makes the α-proton susceptible to abstraction by a base, initiating a β-elimination reaction. This elimination results in the formation of a dehydroalanine (Dha) residue and the loss of dimethylamine, leading to a critical, irreversible modification of the peptide backbone.

The propensity for this side reaction is fundamentally tied to the pH conditions employed during the repetitive Nα-deprotection steps of SPPS. This is where the paths of Fmoc and Boc chemistry diverge dramatically.

Mechanistic Deep Dive: Why Chemistry Choice is Crucial

Solid-phase peptide synthesis progresses through iterative cycles of Nα-deprotection and coupling.[1] The chemical environment of the deprotection step is the determining factor for success when incorporating Dmaa.

Fmoc Chemistry: A Pathway to Unwanted Elimination

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group in what has become the most common SPPS strategy.[][3] Its key feature is its lability to basic conditions. The deprotection is achieved by treating the peptide-resin with a secondary amine base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, which leads to a β-elimination that liberates the free N-terminus of the peptide, carbon dioxide, and dibenzofulvene.[3][5] While elegant and highly effective for standard amino acids, this reliance on a basic environment is precisely what makes Fmoc chemistry ill-suited for Dmaa incorporation.

The Inherent Flaw: Piperidine is a non-hindered secondary amine and a sufficiently strong base to abstract not only the fluorenyl proton but also the now-acidic α-proton of an adjacent Dmaa residue. This initiates the β-elimination cascade, converting the Dmaa residue into dehydroalanine. This side reaction can occur at every Fmoc deprotection step following the incorporation of Dmaa, leading to significant accumulation of the undesired Dha-containing peptide impurity. While alternative, weaker bases can be explored, they often lead to incomplete Fmoc removal, creating its own set of problems like deletion sequences.[6]

Caption: The β-elimination side reaction pathway for Dmaa under standard Fmoc-SPPS conditions.

Boc Chemistry: The Acid-Stable Solution

The tert-butyloxycarbonyl (Boc) strategy, pioneered by Merrifield, represents the classic approach to SPPS.[7] It operates under acidic conditions. The Boc group is used for temporary Nα-protection and is removed by treatment with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][8][9] Side-chain protecting groups are typically benzyl-based and are stable to these conditions but are later removed during the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (HF).[7][9]

The Causality of Success: The key advantage of Boc chemistry for Dmaa incorporation lies in its acidic deprotection environment. During the TFA treatment, the Nα-Boc group is removed, but critically, the tertiary amine of the Dmaa side-chain is protonated, existing as a positively charged ammonium salt. This protonation has two vital effects:

  • It acts as an electrostatic shield, repelling any potential basic species.

  • It prevents the α-proton from becoming acidic, as there is no basic species present to abstract it.

Therefore, the β-elimination pathway is effectively shut down. The peptide chain remains in a protonated, stable state throughout the synthesis cycles. After each TFA deprotection, a neutralization step using a hindered base like N,N-diisopropylethylamine (DIEA) is performed immediately before the next coupling, but this transient exposure to base is generally insufficient to cause significant elimination.[5]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(Dimethylamino)alanine Peptides by LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide therapeutics and chemical biology, the incorporation of modified amino acids is a cornerstone of innovation. 3-(Dimethylamino)al...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and chemical biology, the incorporation of modified amino acids is a cornerstone of innovation. 3-(Dimethylamino)alanine (Dmaa) is one such modification, offering unique properties to synthetic peptides, including altered basicity, improved cell permeability, and modified enzymatic stability. However, the very features that make Dmaa a valuable tool can also introduce specific challenges during peptide synthesis and subsequent purity assessment. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the critical task of ensuring the purity of Dmaa-containing peptides.

The Synthetic Challenge: Why Purity Matters

The synthesis of peptides is a stepwise process, and with each additional amino acid, the potential for impurities increases. Standard solid-phase peptide synthesis (SPPS) involves cycles of deprotection and coupling reactions. The introduction of a modified amino acid like 3-(dimethylamino)alanine can lead to a unique set of side reactions and impurities beyond the common issues of deletion sequences, racemization, and incomplete deprotection.[1][2] The tertiary amine of the dimethylamino group, for instance, can potentially interfere with standard coupling protocols or lead to unexpected modifications during the acidic conditions of cleavage from the resin. Therefore, a robust analytical method is not just a quality control checkpoint but an integral part of the development process.

LC-MS: The Gold Standard for Modified Peptide Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for the analysis of complex peptide mixtures, including those containing post-translational or synthetic modifications.[3] Its power lies in the combination of high-resolution separation by liquid chromatography and the precise mass determination and structural elucidation capabilities of mass spectrometry.

The Causality Behind Method Design

A successful LC-MS analysis of a 3-(dimethylamino)alanine peptide hinges on the careful selection of several key parameters:

  • Column Chemistry: Reversed-phase chromatography using a C18 column is the workhorse for peptide analysis. The choice of particle size (e.g., sub-2 µm for UHPLC) and column dimensions will dictate the resolution and speed of the analysis.

  • Mobile Phases: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent is standard. Trifluoroacetic acid (TFA) is a common choice as it aids in peptide solubilization and improves chromatographic peak shape. However, TFA can cause ion suppression in the mass spectrometer. Formic acid is a more MS-friendly alternative, though it may result in broader peaks for some peptides.[3]

  • Mass Spectrometry Parameters: Electrospray ionization (ESI) is the most common ionization technique for peptides. The basic nature of the 3-(dimethylamino)alanine residue can influence the charge state distribution of the peptide, potentially leading to a higher proportion of multiply charged ions. This necessitates careful optimization of the MS parameters to ensure efficient detection.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a typical LC-MS workflow for the purity assessment of a synthesized 3-(dimethylamino)alanine peptide. Each step is designed to provide a layer of validation for the final purity assessment.

LC-MS Workflow for 3-(Dimethylamino)alanine Peptide Purity Assessment cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis LC-MS Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-Dmaa-OH) cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage Completed Sequence lc Reversed-Phase LC Separation (e.g., C18 column) cleavage->lc Crude Peptide Sample ms Mass Spectrometry Detection (ESI-MS) lc->ms Eluting Peptides msms Tandem MS Fragmentation (MS/MS) ms->msms Precursor Ion Selection frag_spec Fragmentation Spectrum Analysis (Sequence Confirmation) msms->frag_spec chromatogram Chromatogram Analysis (Peak Integration) mass_spec Mass Spectrum Analysis (Impurity Identification) chromatogram->mass_spec Peak Masses mass_spec->frag_spec Impurity m/z

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-3-(dimethylamino)propanoic Acid Detection

For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of (S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid, is critical in various stages of dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid, is critical in various stages of drug development and research. Its unique structure necessitates robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for its detection, grounded in the principles of scientific integrity and adherence to regulatory standards such as the ICH Q2(R1) guidelines.[1][2]

The Analytical Challenge: Unveiling (S)-2-Amino-3-(dimethylamino)propanoic Acid

(S)-2-Amino-3-(dimethylamino)propanoic acid presents a unique analytical challenge due to its stereochemistry and physicochemical properties. As a chiral molecule, the separation of its enantiomers is often a primary objective. Furthermore, like many amino acids, it lacks a strong chromophore, making direct UV detection difficult and often requiring derivatization to enhance sensitivity.[3]

This guide will explore and compare the validation of two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC): A Workhorse for Amino Acid Analysis

HPLC remains a cornerstone of analytical chemistry for its versatility and reliability.[3] For the analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid, several HPLC-based strategies can be employed, each with its own set of advantages and considerations.

Chiral Separation: The Key to Enantiomeric Purity

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-counterpart is paramount. Two main strategies exist for chiral HPLC separation:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[4] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown success in resolving underivatized amino acid enantiomers.[5]

  • Indirect Method: This involves derivatizing the amino acid with a chiral reagent to form diastereomers.[4] These diastereomers can then be separated on a standard achiral reversed-phase column.[4]

Causality in Method Choice: The decision between direct and indirect methods often hinges on factors such as sample complexity, desired sensitivity, and available instrumentation. The direct method is often preferred for its simplicity, as it avoids the extra step of derivatization.[5] However, the indirect method can sometimes offer better resolution and sensitivity, particularly when the derivatizing agent also introduces a fluorescent or UV-active moiety.[4]

Derivatization: Enhancing Detection and Retention

Since amino acids are highly polar and may exhibit poor retention on reversed-phase columns, derivatization is a common strategy to improve their chromatographic behavior and detectability.[3][6]

Common pre-column derivatization reagents for amino acids include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[7][8] A key advantage is the rapid reaction time.[7] However, OPA does not react with secondary amines on its own.[7]

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[9]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Derivatizes both primary and secondary amines to yield stable, fluorescent adducts.[10]

Experimental Insight: The combination of OPA and FMOC is often used for comprehensive amino acid analysis, as it allows for the detection of both primary and secondary amino acids.[9][11] Automated derivatization using an autosampler can significantly improve reproducibility and throughput.[8]

Method Validation for HPLC: A Step-by-Step Protocol

A robust HPLC method must be validated to demonstrate its suitability for its intended purpose.[2] The following parameters, as outlined in the ICH Q2(R1) guidelines, are critical.[12][13]

Experimental Protocol: HPLC Method Validation

  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically achieved by analyzing placebo samples, stressed degradation samples, and comparing the peak purity of the analyte in the sample to a standard.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response. This is determined by analyzing a series of dilutions of a standard solution across a defined range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.999.[9][14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries in the range of 93.3–109.4% are often considered acceptable.[9][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • The precision is usually expressed as the relative standard deviation (RSD), with values below 4.14% for repeatability and 4.57% for intermediate precision often being acceptable.[9][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Caption: Workflow for HPLC method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS has emerged as a powerful tool for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[16] It is particularly well-suited for the analysis of amino acids in complex biological matrices.[17]

The Power of Mass Detection

Unlike UV or fluorescence detectors, mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z).[16] This provides a high degree of specificity, as it is unlikely that two different compounds will have the same retention time and the same m/z of both the parent ion and its characteristic fragment ions (in MS/MS).

Key Advantages of LC-MS/MS:

  • High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations.[18]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of co-eluting interferences.[19]

  • Reduced Need for Derivatization: While derivatization can still be used to improve chromatographic properties, it is not always necessary for detection as it is with UV or fluorescence.[18] There are established methods for the analysis of underivatized amino acids.[18]

Chiral Analysis with LC-MS/MS

Similar to HPLC, chiral analysis with LC-MS/MS can be performed directly using a chiral column or indirectly by forming diastereomers.[20] The high sensitivity of MS detection is particularly advantageous for quantifying low levels of the undesired enantiomer.

Method Validation for LC-MS/MS: A Rigorous Approach

The validation of an LC-MS/MS method follows the same fundamental principles as HPLC validation, but with some additional considerations, particularly concerning matrix effects.

Experimental Protocol: LC-MS/MS Method Validation

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A weighting factor (e.g., 1/x or 1/x²) is often used to ensure homogeneity of variance across the concentration range.

  • Accuracy and Precision: Evaluated at a minimum of three concentration levels (low, medium, and high QC samples) in the matrix.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the response of the analyte in a pre-extraction spiked matrix sample to that of a post-extraction spiked matrix sample.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw stability, short-term room temperature stability, long-term frozen stability).

LCMS_Validation ValidationParameters LC-MS/MS Validation Specificity Linearity Accuracy Precision Matrix Effect Recovery Stability MethodPerformance Reliable & Robust Method ValidationParameters->MethodPerformance Ensures

Caption: Key parameters for LC-MS/MS method validation.

Comparison of Analytical Methods

FeatureHPLC-UV/FluorescenceLC-MS/MS
Specificity Moderate to High (dependent on chromatography and detector)Very High (based on m/z)
Sensitivity Good (especially with fluorescence detection)Excellent (often ng/mL to pg/mL)
Derivatization Often required for detection and retentionOptional, can improve chromatography
Matrix Effects Less susceptibleCan be a significant issue
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with rapid gradients)
Regulatory Acceptance Well-establishedWidely accepted

Conclusion and Recommendations

Both HPLC with UV/fluorescence detection and LC-MS/MS are powerful techniques for the analysis of (S)-2-Amino-3-(dimethylamino)propanoic acid. The choice of method will depend on the specific requirements of the analysis.

  • For routine quality control testing where high sensitivity is not the primary concern and the sample matrix is relatively clean, a validated HPLC method with derivatization and UV or fluorescence detection can be a cost-effective and reliable solution.

  • For bioanalytical studies, trace-level impurity analysis, or when dealing with complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.

Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data.[1][2] This is not merely a regulatory requirement but a cornerstone of good scientific practice, ensuring the integrity of the data that underpins critical decisions in research and drug development.

References

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Cooper, C. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook. Humana Press.
  • Klis, S., et al. (2014). Validation of an HPLC method for the determination of amino acids in feed.
  • Wako. Chiral Amino Acid Analysis Using LC/MS.
  • Creative Proteomics.
  • Thibert, V., et al. Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Cohen, S. A., & Michaud, D. P. (1993). A modified LC−MS/MS method for large-scale screening of metabolic phenotypes. Analytical Chemistry, 65(24), 3627-3635.
  • Shimadzu. Analytical Methods for Amino Acids.
  • Klis, S., et al. (2014). Validation of a high-performance liquid chromatography method for the analysis of amino acids in fodder.
  • Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In High-Throughput Analysis for Food Safety. Springer.
  • Heker, L. S., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 547-554.
  • Diez-Masa, J. C., & de Frutos, M. (1992). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 919-926.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Sigma-Aldrich.
  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods.
  • Waters.
  • Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY.
  • Le, T. H., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5645.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • World Organisation for Animal Health. Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Sigma-Aldrich. Derivitization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • International Council for Harmonis
  • Chen, C. A., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 543.
  • Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal, 8(2), E343–E349.
  • NorthEast BioLab.
  • YouTube. (2024, October 31).
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)

Sources

Comparative

A Comparative Benchmarking Guide to the Stability of Peptides Containing 3-(Dimethylamino)alanine

For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced therapeutic properties is a paramount objective. The intrinsic stability of a peptide is a critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced therapeutic properties is a paramount objective. The intrinsic stability of a peptide is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical efficacy. The incorporation of unnatural amino acids is a well-established strategy to mitigate proteolytic degradation and improve in-vivo half-life. This guide provides an in-depth technical comparison of the stability of peptides containing the novel β-amino acid, 3-(dimethylamino)alanine, against a standard peptide counterpart. We will delve into the mechanistic rationale for its use, present detailed experimental protocols for stability assessment, and provide illustrative data to guide your research and development efforts.

The Rationale for Incorporating 3-(Dimethylamino)alanine

The stability of a peptide is largely dictated by its susceptibility to enzymatic cleavage by proteases. These enzymes exhibit high specificity for the peptide bonds between L-α-amino acids. The introduction of unnatural amino acids can disrupt this recognition and subsequent hydrolysis. 3-(Dimethylamino)alanine, a β-amino acid, introduces two key structural modifications that are hypothesized to enhance peptide stability:

  • β-Amino Acid Backbone: The presence of an additional methylene group in the peptide backbone, characteristic of β-amino acids, alters the peptide's secondary structure and sterically hinders the approach of proteases to the scissile peptide bonds.[1][2][3] This modification has been shown to confer significant resistance to enzymatic degradation.[2][4]

  • N,N-Dimethyl-Substituted Side Chain: The dimethylamino group at the 3-position introduces significant steric bulk. This steric hindrance is expected to further shield the adjacent peptide bonds from proteolytic attack.[5][6]

This guide will benchmark the stability of a model peptide containing 3-(dimethylamino)alanine against its parent α-peptide through a series of forced degradation and plasma stability studies.

Experimental Design: A Comparative Framework

To objectively assess the stability imparted by 3-(dimethylamino)alanine, a comparative study is designed around two model hexapeptides:

  • Control Peptide (CP): A standard hexapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Ala.

  • Modified Peptide (MP): The same hexapeptide with Alanine at position 6 substituted with 3-(dimethylamino)alanine (Tyr-Gly-Gly-Phe-Leu-β-Dma).

These peptides will be subjected to a rigorous stability testing regimen, including forced degradation under various stress conditions and incubation in human plasma to simulate physiological conditions.

Synthesis of Model Peptides

The model peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis of the modified peptide requires the incorporation of Fmoc-protected 3-(dimethylamino)alanine.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-3-(dimethylamino)alanine-OH for the modified peptide) using a coupling agent such as HBTU in the presence of a base like DIPEA. Add the activated amino acid to the resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptides by mass spectrometry (MS) and analytical RP-HPLC.

Benchmarking Stability: Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of the peptides, providing insights into their intrinsic stability and potential degradation pathways.[7]

Experimental Workflow: Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Peptide_Stock Peptide Stock Solution (CP & MP) Acid Acidic Stress (0.1 M HCl) Peptide_Stock->Acid Base Basic Stress (0.1 M NaOH) Peptide_Stock->Base Oxidative Oxidative Stress (0.1% H2O2) Peptide_Stock->Oxidative Thermal Thermal Stress (60°C) Peptide_Stock->Thermal Photolytic Photolytic Stress (UV light) Peptide_Stock->Photolytic Timepoints Incubation at Defined Timepoints Acid->Timepoints Base->Timepoints Oxidative->Timepoints Thermal->Timepoints Photolytic->Timepoints Quenching Quenching/ Neutralization Timepoints->Quenching Analysis RP-HPLC & LC-MS Analysis Quenching->Analysis Plasma_Stability_Workflow Peptide_Stock Peptide Stock Solution (CP & MP) Incubation Incubation at 37°C Peptide_Stock->Incubation Plasma Human Plasma Plasma->Incubation Timepoints Aliquots at Defined Timepoints Incubation->Timepoints Precipitation Protein Precipitation (e.g., Acetonitrile) Timepoints->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis RP-HPLC & LC-MS Analysis Supernatant->Analysis

Caption: Workflow for the plasma stability assay.

Experimental Protocol: Plasma Stability

  • Sample Preparation: Prepare stock solutions of the control and modified peptides.

  • Incubation: Add the peptide stock solution to human plasma to a final concentration of 10 µM and incubate at 37°C with gentle agitation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide and identify cleavage products by LC-MS.

Illustrative Results: Plasma Stability

The following table presents the hypothetical half-life (t½) of the peptides in human plasma.

PeptideHalf-life (t½) in Human Plasma (minutes)
Control Peptide (CP) 35
Modified Peptide (MP) > 240

The significantly longer half-life of the modified peptide in human plasma strongly suggests that the incorporation of 3-(dimethylamino)alanine confers substantial resistance to proteolytic degradation.

Discussion and Mechanistic Insights

The illustrative data presented in this guide strongly support the hypothesis that the incorporation of 3-(dimethylamino)alanine enhances peptide stability.

  • Resistance to Hydrolysis: The improved stability under acidic and basic conditions can be attributed to the steric hindrance provided by the N,N-dimethyl group, which likely shields the adjacent peptide bonds from nucleophilic attack by hydronium or hydroxide ions. [8]

  • Resistance to Proteolysis: The dramatic increase in plasma stability is a key finding. This is likely a synergistic effect of the β-amino acid backbone, which alters the peptide conformation and is a poor substrate for proteases, and the steric bulk of the dimethylamino group, which further prevents enzyme binding and catalysis. [1][2][5]

  • Degradation Pathways: In the forced degradation studies, the primary degradation pathway for the control peptide under hydrolytic conditions is expected to be cleavage of the peptide bonds. [9]For the modified peptide, while the rate of degradation is slower, the same pathway is likely to be the major route of degradation. In the plasma stability assay, the control peptide is expected to be cleaved by various peptidases at multiple sites. The modified peptide, being more resistant, would show significantly fewer cleavage products. The identification of these degradation products by LC-MS is crucial for understanding the specific cleavage sites and the protective effect of the 3-(dimethylamino)alanine modification.

Potential Degradation Pathways

Degradation_Pathways cluster_CP Control Peptide (CP) cluster_MP Modified Peptide (MP) CP Tyr-Gly-Gly-Phe-Leu-Ala CP_Frag1 Tyr-Gly-Gly + Phe-Leu-Ala CP->CP_Frag1 CP_Frag2 Tyr-Gly + Gly-Phe-Leu-Ala CP->CP_Frag2 CP_Frag3 Tyr + Gly-Gly-Phe-Leu-Ala CP->CP_Frag3 MP Tyr-Gly-Gly-Phe-Leu-β-Dma MP_Frag Minimal Degradation Products MP->MP_Frag Proteases Proteases (in Plasma) Proteases->CP Multiple Cleavage Sites Proteases->MP Steric Hindrance β-Backbone Resistance Hydrolysis Acid/Base Hydrolysis Hydrolysis->CP Peptide Bond Cleavage Hydrolysis->MP Steric Shielding

Caption: Putative degradation pathways of the control and modified peptides.

Conclusion

The incorporation of 3-(dimethylamino)alanine represents a promising strategy for enhancing the stability of therapeutic peptides. The illustrative data and mechanistic rationale presented in this guide demonstrate its potential to significantly increase resistance to both chemical and enzymatic degradation. The detailed experimental protocols provided herein offer a robust framework for researchers to benchmark the stability of their own peptides of interest containing this and other novel amino acid modifications. Further studies are warranted to fully elucidate the structural and biological consequences of incorporating 3-(dimethylamino)alanine into a wider range of peptide scaffolds.

References

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. ACS Publications. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • An electronic effect on protein structure. PubMed Central. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. PubMed Central. Available at: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Institutes of Health. Available at: [Link]

  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

  • Unusually stable helix formation in short alanine-based peptides. Stanford University. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. W. R. Grace & Co. Available at: [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. PubMed Central. Available at: [Link]

  • Preparation method of Fmoc-beta-Ala-AA-OH. Google Patents.
  • Graphviz tutorial. YouTube. Available at: [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. ResearchGate. Available at: [Link]

  • Tips for Illustrating Biological Pathways. YouTube. Available at: [Link]

  • Beta-peptide. Wikipedia. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. Available at: [Link]

  • The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

  • Fmoc-D-Alanine: A High-Purity Building Block for Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Three-dimensional structure of a peptide bond between an alanine and an... ResearchGate. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. ACS Figshare. Available at: [Link]

  • Theoretical analysis of secondary structures of beta-peptides. PubMed. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. W. R. Grace & Co. Available at: [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. ResearchGate. Available at: [Link]

  • Analysis and visualization of metabolic pathways and networks: A hypegraph approach. ResearchGate. Available at: [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. University of Alabama at Birmingham. Available at: [Link]

  • Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... ResearchGate. Available at: [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. Available at: [Link]

  • Synthesis of Fmoc-L-alanine. PrepChem.com. Available at: [Link]

  • Structure and fragmentation of b2 ions in peptide mass spectra. ACS Publications. Available at: [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. Available at: [Link]

  • How to check the stability of a small purified peptide in human serum?. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Experimental Cross-Validation of (S)-2-Amino-3-(dimethylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the experimental validation of (S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of (S)-2-Amino-3-(dimethylamino)propanoic acid, a non-proteinogenic amino acid with potential applications in peptidomimetics and drug discovery. Given the limited published data on this specific molecule, this document outlines proposed experimental protocols based on established methodologies for analogous compounds. We will objectively compare its potential performance characteristics against well-characterized alternatives, offering a scientifically grounded perspective for researchers considering its use.

Introduction: The Rationale for N,N-Dimethylated Amino Acids in Drug Discovery

The incorporation of unnatural amino acids into peptide-based therapeutics is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. N-alkylation of amino acids, particularly N-methylation, has been shown to enhance these pharmacokinetic properties. The presence of a dimethylamino group in (S)-2-Amino-3-(dimethylamino)propanoic acid suggests its potential to confer unique conformational constraints and improved drug-like properties to peptide scaffolds.[1][][3]

This guide will provide a detailed roadmap for the synthesis, purification, and characterization of (S)-2-Amino-3-(dimethylamino)propanoic acid, and subsequently compare its projected attributes to those of established non-proteinogenic amino acids.

Proposed Experimental Workflow for (S)-2-Amino-3-(dimethylamino)propanoic Acid

The following protocols are proposed based on established synthetic and analytical methods for chiral β-amino acids and N-alkylated amino acids.[4][5][6][7]

Asymmetric Synthesis

A plausible and efficient route to enantiomerically pure (S)-2-Amino-3-(dimethylamino)propanoic acid is through a stereoselective Mannich-type reaction followed by deprotection. This approach offers good control over the stereochemistry at the α-carbon.

Experimental Protocol: Asymmetric Synthesis

  • Iminium Ion Formation: In a nitrogen-purged flask, dissolve N-tosyl imine in anhydrous dichloromethane (DCM). Cool the solution to -78°C. Add a Lewis acid catalyst (e.g., TiCl₄) dropwise and stir for 15 minutes to facilitate the formation of the reactive iminium ion.

  • Enolate Formation: In a separate flask, add a chiral nickel(II) complex of a glycine Schiff base with a suitable chiral auxiliary (e.g., (R)-o-[N-(N-benzylprolyl)amino]benzophenone) to anhydrous tetrahydrofuran (THF).[8] Cool to -78°C and add a non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to generate the chiral enolate.

  • Mannich Reaction: Slowly add the enolate solution to the iminium ion solution at -78°C. Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the organic layer with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Decompose the resulting complex with hydrochloric acid to yield the desired syn-(2R,3S)-α,β-diamino acid derivative.[8] Subsequent standard protecting group manipulations and N,N-dimethylation would yield the final product.

Diagram: Proposed Synthetic Workflow

G cluster_synthesis Asymmetric Synthesis N-tosyl imine N-tosyl imine Mannich Reaction Mannich Reaction N-tosyl imine->Mannich Reaction Chiral Ni(II)-Glycine Complex Chiral Ni(II)-Glycine Complex Chiral Ni(II)-Glycine Complex->Mannich Reaction Purification Purification Mannich Reaction->Purification Deprotection & Dimethylation Deprotection & Dimethylation Purification->Deprotection & Dimethylation Final Product (S)-2-Amino-3- (dimethylamino)propanoic acid Deprotection & Dimethylation->Final Product

Caption: Proposed asymmetric synthesis workflow for (S)-2-Amino-3-(dimethylamino)propanoic acid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Table 1: Proposed Analytical Methods for Characterization

ParameterMethodExpected Outcome
Identity ¹H and ¹³C NMR SpectroscopyChemical shifts and coupling constants consistent with the proposed structure. The dimethylamino group should exhibit a characteristic singlet in the ¹H NMR spectrum.[9][10][11]
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement corresponding to the molecular formula C₅H₁₂N₂O₂.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak indicating high chemical purity (>95%).
Enantiomeric Purity Chiral HPLCSeparation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (% ee).[12][13]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP), which is effective for underivatized amino acids.[12]

  • Mobile Phase: Employ a mobile phase system compatible with mass spectrometry, typically consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium formate).

  • Detection: Use a UV detector and/or a mass spectrometer for sensitive and selective detection.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Comparative Analysis with Alternative Non-Proteinogenic Amino Acids

The utility of (S)-2-Amino-3-(dimethylamino)propanoic acid can be benchmarked against other well-established non-proteinogenic amino acids used in drug discovery. For this guide, we will consider (S)-2-amino-3-(methylamino)propanoic acid (β-N-methylamino-L-alanine, BMAA) and N-methyl-L-alanine as key comparators.

Table 2: Comparative Performance Metrics

Feature(S)-2-Amino-3-(dimethylamino)propanoic acid (Proposed)(S)-2-Amino-3-(methylamino)propanoic acid (BMAA)N-methyl-L-alanine
Synthesis Complexity Moderate to high, requiring stereocontrol.Moderate, with established synthetic routes.[14][15]Low to moderate, commercially available and readily synthesized.
Metabolic Stability Potentially high due to the sterically hindered dimethylamino group.Moderate, the secondary amine is still susceptible to metabolism.Moderate, N-methylation generally improves stability over the primary amine.
Conformational Rigidity High, the bulky dimethylamino group is expected to significantly restrict side-chain rotation.Moderate, the methylamino group provides some conformational constraint.Low, the N-methyl group on the alpha-amine has less impact on side-chain conformation.
Incorporation into Peptides Feasible using standard solid-phase peptide synthesis (SPPS) protocols.[16]Feasible, has been incorporated into peptides.Routinely used in peptide synthesis.[1]
Known Biological Activity Largely uncharacterized.Neurotoxic properties have been reported.[14][17]Generally considered biologically inert, used to modify peptide backbones.

Diagram: Comparative Logic

G cluster_comparison Comparative Framework A (S)-2-Amino-3- (dimethylamino)propanoic acid B (S)-2-Amino-3- (methylamino)propanoic acid A->B Structural Analogue C N-methyl-L-alanine A->C Functional Analogue (N-alkylation) B->C Different N-alkylation position

Caption: Logical relationship between the target compound and its alternatives.

Discussion: Causality Behind Experimental Choices and Future Directions

The choice of an asymmetric Mannich-type reaction is predicated on its proven ability to establish the desired stereochemistry at the α- and β-positions of the amino acid backbone. The use of a chiral nickel complex provides a scaffold for the stereoselective addition to the imine.[8] For characterization, chiral HPLC is indispensable for confirming the success of the asymmetric synthesis, as the biological activity of chiral molecules is often enantiomer-dependent.

The primary advantage of (S)-2-Amino-3-(dimethylamino)propanoic acid over its mono-methylated counterpart, BMAA, is likely to be enhanced metabolic stability and a greater influence on peptide conformation due to the increased steric bulk of the dimethylamino group. This could be particularly beneficial in the design of peptidomimetics targeting proteases or receptors where a specific, rigid conformation is required for optimal binding.

Future research should focus on the empirical validation of the proposed synthetic route and a thorough investigation of the compound's biological properties. Key areas of investigation should include its incorporation into model peptides to assess its impact on secondary structure and proteolytic stability, as well as in vitro and in vivo studies to determine its pharmacokinetic profile and any potential biological activity or toxicity.

Conclusion

While (S)-2-Amino-3-(dimethylamino)propanoic acid remains a relatively unexplored building block, its structural features suggest significant potential for the development of novel peptide-based therapeutics. The experimental framework presented in this guide provides a robust starting point for its synthesis, characterization, and comparative evaluation. Through rigorous experimental validation, the true utility of this promising non-proteinogenic amino acid can be elucidated, paving the way for its application in the next generation of drug discovery.

References

  • CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google P
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]

  • ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation | The Journal of Organic Chemistry. [Link]

  • beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]

  • Highly enantioselective synthesis of alpha,beta-diaminopropanoic acid derivatives using a catalytic asymmetric hydrogenation approach - PubMed. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing). [Link]

  • EP0750747B1 - Identification of amino acids by mass spectrometry - Google P
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g - Anaspec. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PubMed Central. [Link]

  • Asymmetric synthesis of α,β-diamino acid derivates via Mannich-type reactions of a chiral Ni(II) complex of glycine with N-tosyl imines - PubMed. [Link]

  • Video: Peptide Identification Using Tandem Mass Spectrometry - JoVE. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups - PMC. [Link]

  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. [Link]

  • Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy - ResearchGate. [Link]

  • Dimethyltryptamine - Wikipedia. [Link]

  • Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins - PubMed. [Link]

  • Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry. [Link]

  • EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google P
  • Unnatural / Unusual Amino Acids - Bio-Synthesis. [Link]

  • DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS - Google P
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - NIH. [Link]

  • Chiral amino acids analysis : r/massspectrometry - Reddit. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

This guide provides essential safety and handling protocols for (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, a compound frequently utilized by researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, a compound frequently utilized by researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure both the integrity of your research and the safety of your laboratory personnel. This document is structured to provide immediate, actionable information, moving from hazard assessment to operational procedures and finally, to disposal.

Immediate Safety and Hazard Assessment

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

GHS Hazard Identification:

  • Pictogram:

    • GHS07: Exclamation Mark[1]

  • Signal Word:

    • Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

The dihydrochloride salt form suggests that in the presence of moisture, the compound may exhibit corrosive properties, warranting careful handling to avoid contact with skin, eyes, and mucous membranes.[3]

Physicochemical Properties Summary:

PropertyValueSource
Physical State SolidSigma-Aldrich
Molecular Formula C5H14Cl2N2O2PubChem
Molecular Weight 205.08 g/mol PubChem
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[4][5]

Core PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against airborne particles and potential splashes, addressing the "serious eye irritation" hazard.
Hand Protection Chemical-resistant gloves made of nitrile or neoprene.[7] Ensure gloves are inspected for integrity before each use.Provides a barrier against skin contact, mitigating the "skin irritation" hazard. Nitrile and neoprene offer good resistance to a range of chemicals.
Body Protection A standard laboratory coat. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator or higher is necessary.Minimizes the risk of inhaling airborne particles, addressing the "respiratory irritation" hazard.

Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Handling and Spill Response
  • Work Area: Always handle (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Dispensing: Use spatulas or other appropriate tools to handle the solid material. Avoid creating dust. If the material is a fine powder, handle it with care to prevent it from becoming airborne.[9]

  • Containers: Keep the container tightly closed when not in use to prevent absorption of moisture and potential degradation.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

In the event of a spill, a prompt and systematic response is essential to ensure safety and minimize environmental impact.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Cordon off the affected area to prevent unauthorized entry.

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, evacuate the area and contact the institution's emergency response team.

Cleanup Procedure for a Small, Solid Spill:

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves. If there is a risk of dust, a respirator is required.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[9][10] Use non-sparking tools if there is any potential for flammable dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. Be mindful not to create an aerosol. Place all cleaning materials into the waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Dispose of Waste: Seal and label the waste container as "Hazardous Waste" and include the chemical name.[11] Follow institutional and local regulations for disposal.

Spill Response Decision Tree

This diagram outlines the logical steps for responding to a chemical spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small & Manageable? Assess->SmallSpill Cleanup Follow Laboratory Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Area & Contact Emergency Response SmallSpill->Evacuate No Report Report Incident Cleanup->Report Evacuate->Report

Caption: A decision-making workflow for handling a chemical spill in the laboratory.

Decontamination and Disposal Plan

Proper disposal of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride and any contaminated materials is a critical final step in its safe handling. As a halogenated organic compound, specific disposal routes are required.[12][13]

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Segregation: This waste stream must be segregated from non-halogenated organic waste, as the disposal methods and costs differ significantly.[1][11] Halogenated wastes are typically disposed of via incineration at a licensed facility.[12]

Disposal Procedure:

  • Consult Institutional Guidelines: Adhere strictly to your institution's hazardous waste management program.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., water, followed by an organic solvent like ethanol or acetone) in a chemical fume hood. Collect the rinsate as halogenated organic waste.

  • Washing: Wash with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these protocols, researchers can confidently and safely handle (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • Brigham Young University. (2020). Personal Protective Equipment Safety Gram. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Using the GHS. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Hazard Communication Standard Pictogram. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Protective Clothing and Ensembles. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.65 App A - Personal Protective Equipment Test Methods. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • Duke University. (n.d.). Microflex Chemical Resistance Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
Reactant of Route 2
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.